molecular formula C11H10ClFO B1324737 3-Chloro-4-fluorophenyl cyclobutyl ketone CAS No. 898790-88-0

3-Chloro-4-fluorophenyl cyclobutyl ketone

Cat. No.: B1324737
CAS No.: 898790-88-0
M. Wt: 212.65 g/mol
InChI Key: GGIHPGSAKSWCOX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl cyclobutyl ketone is a useful research compound. Its molecular formula is C11H10ClFO and its molecular weight is 212.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHPGSAKSWCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642536
Record name (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-88-0
Record name (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-chloro-4-fluorophenyl)-cyclobutylmethanone: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aryl Cyclobutyl Ketones

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Aryl ketones serve as fundamental building blocks in the synthesis of a vast array of therapeutic agents. However, the introduction of unique, non-classical bioisosteres is a key strategy to overcome challenges in drug development such as metabolic instability, poor solubility, and off-target effects.

The cyclobutyl moiety has emerged as a particularly valuable substituent.[1] Its rigid, three-dimensional, and puckered structure provides a distinct conformational profile compared to more traditional, planar aromatic rings or flexible alkyl chains.[2][3] Incorporating a cyclobutyl ring can improve metabolic stability, modulate lipophilicity, and provide novel vectors for exploring chemical space, ultimately enhancing binding affinity and selectivity for biological targets.[4]

This guide provides a comprehensive technical overview of (3-chloro-4-fluorophenyl)-cyclobutylmethanone , a compound that marries the electronically-tuned 3-chloro-4-fluorophenyl group with the advantageous cyclobutyl motif. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a robust synthesis protocol, and its potential as a high-value intermediate in the design of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and properties. (3-chloro-4-fluorophenyl)-cyclobutylmethanone is registered under CAS Number 898790-88-0.[5] Its key identifiers and computed physicochemical properties are summarized in the table below, providing a snapshot of its molecular characteristics relevant to synthetic chemistry and early-stage drug design.

PropertyValueSource
IUPAC Name (3-chloro-4-fluorophenyl)-cyclobutylmethanonePubChem[5]
CAS Number 898790-88-0PubChem[5]
Molecular Formula C₁₁H₁₀ClFOPubChem[5]
Molecular Weight 212.65 g/mol PubChem[5]
Canonical SMILES C1CC(C1)C(=O)C2=CC(=C(C=C2)F)ClPubChem[5]
XLogP3 3.4PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 1 (Oxygen)PubChem[5]
Rotatable Bond Count 2PubChem[5]

Chemical Structure and Spectroscopic Profile

The precise arrangement of atoms dictates the molecule's reactivity and its potential for biological interactions. The structure combines a cyclobutanecarbonyl group with a 1,2,4-trisubstituted benzene ring.

Caption: 2D Structure of (3-chloro-4-fluorophenyl)-cyclobutylmethanone.

Expected Spectroscopic Characteristics

For a researcher synthesizing this compound, confirmation of its structure is critical. While experimental data is definitive, the expected spectroscopic signatures can be predicted based on its structure:

  • ¹H NMR: The spectrum would show complex multiplets for the cyclobutyl protons. The aromatic region would display three distinct signals corresponding to the protons on the substituted phenyl ring, with coupling patterns dictated by their ortho, meta, and para relationships to each other and to the fluorine atom.

  • ¹³C NMR: The spectrum would feature a characteristic signal for the ketone carbonyl carbon at a downfield shift (typically >190 ppm). Signals for the aromatic carbons would appear in the 110-165 ppm range, with their chemical shifts influenced by the electron-withdrawing halogen substituents. The aliphatic carbons of the cyclobutyl ring would appear at upfield shifts.

  • FT-IR Spectroscopy: A strong, sharp absorption band characteristic of a conjugated ketone C=O stretch would be prominent, typically in the range of 1670-1690 cm⁻¹. C-F and C-Cl stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.

Synthesis Methodology: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[7]

The causality for selecting this pathway is clear: it provides a convergent and high-yielding route from readily available starting materials, 1-chloro-2-fluorobenzene and cyclobutanecarbonyl chloride. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form the desired C-C bond.[8]

Caption: Proposed synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a self-validating system. Progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity should be confirmed by the spectroscopic methods outlined previously.

Materials and Reagents:

  • 1-chloro-2-fluorobenzene (1.0 eq)

  • Cyclobutanecarbonyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous DCM (approx. 3 mL per mmol of starting arene).

  • Catalyst Activation: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1-chloro-2-fluorobenzene (1.0 eq) and cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: The slow, cold addition is crucial to control the exothermic reaction and prevent side reactions. The product ketone can complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

    • Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (3-chloro-4-fluorophenyl)-cyclobutylmethanone.

Relevance and Applications in Drug Development

(3-chloro-4-fluorophenyl)-cyclobutylmethanone is not merely a chemical curiosity; it is a strategic building block for creating sophisticated drug candidates.

  • Scaffold for Bioactive Molecules: The ketone functionality is a versatile handle for further chemical transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of condensation reactions to build more complex molecular architectures.

  • Modulation of Pharmacokinetic Properties: The 3-chloro-4-fluorophenyl group is a common motif in pharmaceuticals. The halogens can modulate the molecule's pKa, lipophilicity, and metabolic stability (by blocking sites of oxidation). The fluorine atom, in particular, can form favorable hydrogen bonds or other electrostatic interactions with target proteins.

  • Aryl Isostere and 3D Conformation: The cyclobutyl group serves as a bioisostere for a phenyl ring or a tert-butyl group, offering a more three-dimensional and less planar structure. This "escape from flatland" is a recognized strategy for improving drug-like properties.[9] Specifically, 1,3-disubstituted cyclobutanes can act as conformationally restricted linkers, a feature found in several clinical candidates, including the histamine H₃ antagonist PF-03654746.[3] This highlights the immense value of the cyclobutane motif in modern drug design.

Conclusion

(3-chloro-4-fluorophenyl)-cyclobutylmethanone represents a confluence of desirable features for drug discovery and development. Its synthesis is achievable through the robust and scalable Friedel-Crafts acylation. Its structure contains both a metabolically robust, electronically-tuned aromatic ring and a conformationally rigid cyclobutyl group known to confer favorable pharmacological properties. For researchers and scientists, this compound is a valuable intermediate, offering a gateway to novel chemical entities with the potential for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

References

  • PubChem. (3-chloro-4-fluorophenyl)-cyclobutylmethanone. National Center for Biotechnology Information. [Link]

  • Wuitschik, G., et al. (2010). The Role of Cyclobutane Rings in Medicinal Chemistry. Angewandte Chemie International Edition, 49(26), 4516-4528. Available at: ResearchGate. [Link]

  • Dow, R. L., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 61(33), e202205513. Available at: National Institutes of Health. [Link]

  • Stepan, A. F., et al. (2012). The impact of cyclobutanes in drug discovery. Chemistry - A European Journal, 18(13), 3845-3855. Available at: ResearchGate. [Link]

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  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: ResearchGate. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Available at: PubMed. [Link]

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  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

Physical and chemical properties of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl cyclobutyl ketone

Abstract

As a pivotal intermediate in modern synthetic chemistry, this compound (CAS No. 898790-88-0) represents a class of halogenated aromatic ketones that are of significant interest to researchers in drug discovery and materials science.[1][2][3] The presence of both chlorine and fluorine atoms on the phenyl ring, coupled with the strained cyclobutyl moiety, imparts unique electronic and steric properties that can be exploited for the synthesis of complex molecular architectures.[4][5][6] This guide provides a comprehensive overview of the compound's core physical and chemical properties, detailed spectral analysis for characterization, a robust synthesis protocol grounded in established chemical principles, and an exploration of its reactivity and potential applications.

Compound Identification and Nomenclature

  • IUPAC Name : (3-chloro-4-fluorophenyl)(cyclobutyl)methanone[7]

  • CAS Number : 898790-88-0[1][7][8]

  • Molecular Formula : C₁₁H₁₀ClFO[1][7][8]

  • Synonyms : this compound, (3-Chloro-4-fluoro-phenyl)-cyclobutyl-methanone[7]

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 212.65 g/mol [7][8]
Exact Mass 212.0404208 Da[7][8]
XLogP3 3.4[7][8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 2[8]
Topological Polar Surface Area 17.1 Ų[7][8]
Complexity 227[7]
Form Expected to be a liquid or low-melting solid[9][10]

Spectroscopic Profile for Structural Elucidation

For any synthetic chemist, unambiguous structural confirmation is paramount. The following sections detail the expected spectral characteristics for this compound, providing a benchmark for sample analysis.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying key functional groups.

  • C=O (Carbonyl) Stretch : A strong, sharp absorption is expected in the range of 1685-1666 cm⁻¹. The conjugation of the ketone with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[11]

  • Aromatic C=C Stretches : Medium to weak absorptions will appear in the 1600-1450 cm⁻¹ region.

  • C-H (Aromatic) Stretch : Signals will be present just above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretch : Signals from the cyclobutyl ring will appear just below 3000 cm⁻¹.

  • C-F and C-Cl Stretches : These will be found in the fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (3H) : The protons on the phenyl ring will appear in the δ 7.0-8.0 ppm region. Due to the substitution pattern, they will exhibit a complex splitting pattern (e.g., doublet of doublets, triplet).

  • Methine Proton (1H) : The proton on the cyclobutyl carbon attached to the carbonyl group will be significantly deshielded, likely appearing as a multiplet (quintet or similar) around δ 3.5-4.0 ppm.

  • Aliphatic Protons (6H) : The remaining six protons of the cyclobutyl ring will resonate in the upfield region of δ 1.8-2.5 ppm, showing complex multiplet patterns due to geminal and vicinal coupling.[12]

¹³C NMR:

  • Carbonyl Carbon (C=O) : This will be the most downfield signal, expected in the δ 190-210 ppm range, which is characteristic of ketones.[11]

  • Aromatic Carbons (6C) : Six distinct signals are expected in the δ 115-165 ppm region. The carbons directly attached to fluorine and chlorine will show characteristic coupling (C-F) and electronic effects.

  • Methine Carbon (α-carbon) : The cyclobutyl carbon attached to the carbonyl will appear around δ 45-55 ppm.

  • Aliphatic Carbons (3C) : The other three carbons of the cyclobutyl ring will be found further upfield, typically in the δ 15-30 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺) : A moderately intense peak will be observed at m/z ≈ 212.6. The characteristic isotopic pattern of chlorine (M+2 peak at ~33% the intensity of M⁺) will be a definitive indicator of its presence.[11]

  • Key Fragmentations : Alpha-cleavage is a common fragmentation pathway for ketones.[11] Expect to see major fragments corresponding to the loss of the cyclobutyl group ([M-C₄H₇]⁺) at m/z ≈ 157 and the formation of the cyclobutyl acylium ion ([C₄H₇CO]⁺) at m/z ≈ 83.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is via a Friedel-Crafts acylation reaction.[13][14][15] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst.[13]

Reactants :

  • 1-Chloro-2-fluorobenzene[16]

  • Cyclobutanecarbonyl chloride[9][10][17]

  • Anhydrous Aluminum Chloride (AlCl₃)

Causality in Experimental Design :

  • Anhydrous Conditions : AlCl₃ is extremely hygroscopic and reacts violently with water. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the catalyst.

  • Stoichiometric Catalyst : Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[18] An excess is often used to drive the reaction to completion.

  • Reaction Temperature : The initial formation of the acylium ion is typically done at a low temperature (0-5 °C) to control the exothermic reaction. The mixture is then allowed to warm or is gently heated to complete the substitution.

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification R1 1-Chloro-2-fluorobenzene Add 2. Add R1 dropwise R1->Add R2 Cyclobutanecarbonyl chloride Mix 1. Mix R2 and AlCl₃ in anhydrous solvent (e.g., DCM) at 0-5°C R2->Mix Cat Anhydrous AlCl₃ Cat->Mix Mix->Add React 3. Stir at room temp (or gentle heat) until completion Add->React Complex Product-AlCl₃ Complex React->Complex Quench 4. Quench with ice/HCl Product 3-Chloro-4-fluorophenyl cyclobutyl ketone Quench->Product Complex->Quench Purify Purification (Extraction, Chromatography) Product->Purify

Caption: Friedel-Crafts acylation workflow for synthesis.

Step-by-Step Experimental Protocol:
  • Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent (e.g., dichloromethane).

  • Acylium Ion Formation : The flask is cooled to 0 °C in an ice bath. Cyclobutanecarbonyl chloride (1.0 eq) is added dropwise to the stirred suspension.

  • Aromatic Addition : 1-Chloro-2-fluorobenzene (1.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Completion : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup : The reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction : The organic layer is separated. The aqueous layer is extracted two more times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block.

  • Ketone Moiety Reactivity : The carbonyl group is a hub for chemical transformations. It can be readily reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), which can then be used in further synthetic steps. Moreover, it can undergo reactions like the Beckmann rearrangement to form amides or Baeyer-Villiger oxidation to yield esters, providing access to different functional groups.[5]

  • Role in Medicinal Chemistry : The incorporation of chlorine and fluorine atoms is a well-established strategy in drug design.[4] These halogens can modulate a molecule's metabolic stability, lipophilicity (affecting cell membrane permeability), and binding affinity to biological targets.[3][4] The cyclobutane ring serves as a rigid, three-dimensional scaffold that can orient substituents in a defined space, which is advantageous for optimizing interactions with protein binding pockets.[5][6] This compound is therefore a valuable precursor for synthesizing novel therapeutic agents.[2][3]

Diagram: Key Reaction Pathway

G Start 3-Chloro-4-fluorophenyl cyclobutyl ketone Product (3-Chloro-4-fluorophenyl) (cyclobutyl)methanol Start->Product Reduction Reagent NaBH₄, MeOH Reagent->Product

Caption: Reduction of the ketone to a secondary alcohol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated aromatic ketones and acyl chlorides provide a strong basis for safe handling protocols.[19][20][21]

  • Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[20] Can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE) : Handle only in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[20][21][22]

  • Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[20][22]

  • Spills : Absorb spills with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, predictable spectral signature, and straightforward synthesis make it an accessible and valuable intermediate. The strategic placement of its functional groups—the reactive ketone, the modulating halogens, and the rigid cyclobutyl scaffold—provides chemists with a powerful platform for constructing novel and complex molecules with tailored properties.

References

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A Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. Its specific substitution pattern—a chlorine and a fluorine atom on the phenyl ring—and the presence of a cyclobutyl moiety make it a unique building block. Accurate structural confirmation and purity assessment are paramount for its effective use in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound.

The methodologies and interpretations presented herein are designed for researchers, analytical scientists, and drug development professionals. This guide emphasizes the causal relationships between molecular structure and spectroscopic output, providing a framework for robust analytical validation.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₁H₁₀ClFO, Molecular Weight: 212.65 g/mol ) possesses several key features that give rise to distinct spectroscopic signals:[1][2]

  • Aromatic System: A 1,2,4-trisubstituted benzene ring containing a fluorine and a chlorine atom. This will result in complex splitting patterns in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR spectrum.

  • Ketone Carbonyl Group (C=O): This group is a strong chromophore in IR spectroscopy and a key landmark in the ¹³C NMR spectrum.

  • Cyclobutyl Moiety: The aliphatic four-membered ring provides characteristic signals in the upfield region of both ¹H and ¹³C NMR spectra.

  • Halogen Isotopes: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will produce a characteristic M+2 isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-2'8.05 - 8.15Doublet of doublets (dd)1HOrtho to the electron-withdrawing carbonyl group and meta to chlorine, resulting in a significant downfield shift.
H-5'7.85 - 7.95Doublet of doublets (dd)1HOrtho to both the electron-withdrawing carbonyl and chlorine atoms.
H-6'7.30 - 7.40Triplet (t)1HOrtho to the fluorine atom, showing coupling to both H-5' and the fluorine atom.
H-α (Cyclobutyl)3.50 - 3.70Quintet (p)1HAlpha to the carbonyl group, leading to a downfield shift in the aliphatic region.
H-β (Cyclobutyl)2.20 - 2.40Multiplet (m)4HProtons on the two beta carbons of the cyclobutyl ring.
H-γ (Cyclobutyl)1.90 - 2.10Multiplet (m)2HProtons on the gamma carbon, expected to be the most upfield of the cyclobutyl protons.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides a count of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Ketone)198.0 - 202.0The carbonyl carbon is highly deshielded and appears significantly downfield.
C-4' (C-F)163.0 - 166.0 (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to fluorine is shifted downfield and exhibits a large one-bond coupling constant.
C-1'135.0 - 138.0The ipso-carbon attached to the ketone group.
C-3' (C-Cl)131.0 - 134.0The carbon bearing the chlorine atom.
C-2'130.0 - 132.0Aromatic CH carbon.
C-5'128.0 - 130.0Aromatic CH carbon.
C-6'116.0 - 118.0 (d, ²JCF ≈ 22 Hz)Aromatic CH carbon ortho to the fluorine, showing two-bond coupling.
C-α (Cyclobutyl)45.0 - 48.0The carbon alpha to the carbonyl is the most downfield of the aliphatic carbons.
C-β (Cyclobutyl)25.0 - 28.0Beta carbons of the cyclobutyl ring.
C-γ (Cyclobutyl)17.0 - 19.0The gamma carbon is the most upfield.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm, centered at ~6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Set a spectral width of approximately 250 ppm, centered at ~125 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint."

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Intensity Significance
3100 - 3000Aromatic C-H StretchMediumConfirms the presence of the phenyl ring.
2990 - 2850Aliphatic C-H StretchMediumIndicates the C-H bonds of the cyclobutyl ring.
~1690Ketone C=O StretchStrong, SharpA key diagnostic peak for the conjugated ketone carbonyl group.
1580 - 1450Aromatic C=C StretchMedium-StrongMultiple bands confirming the aromatic ring.
~1230Aryl C-F StretchStrongCharacteristic absorption for the carbon-fluorine bond.
~780Aryl C-Cl StretchMedium-StrongIndicates the presence of the carbon-chlorine bond.
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectral Data (Electron Ionization)
m/z Value Proposed Fragment Significance
212 / 214[M]⁺Molecular Ion Peak: The presence of two peaks with an approximate 3:1 intensity ratio confirms the presence of one chlorine atom.
183 / 185[M - C₂H₅]⁺Loss of ethene from the cyclobutyl ring.
155 / 157[C₇H₃ClFO]⁺Acylium Ion: A major fragment resulting from the cleavage of the bond between the carbonyl carbon and the cyclobutyl ring (α-cleavage).
127 / 129[C₆H₃ClF]⁺Loss of CO from the acylium ion.
Key Fragmentation Pathway

The primary fragmentation mechanism for this molecule under electron ionization (EI) conditions is expected to be alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.

G M Molecular Ion [C₁₁H₁₀ClFO]⁺˙ m/z 212/214 Loss1 - •C₄H₇ (α-cleavage) M->Loss1 F1 Acylium Ion [C₇H₃ClFO]⁺ m/z 155/157 Loss2 - CO F1->Loss2 F2 [C₆H₃ClF]⁺˙ m/z 127/129 Loss1->F1 Loss2->F2

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • MS Acquisition:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and major fragment ions.

Integrated Spectroscopic Workflow

G cluster_exp Experimental Analysis cluster_data Data Interpretation Sample Pristine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR C-H Framework Connectivity NMR->Data_NMR Data_IR Functional Groups (C=O, C-F, C-Cl) IR->Data_IR Data_MS Molecular Weight & Formula (Isotopes) MS->Data_MS Conclusion Structure Confirmed: 3-Chloro-4-fluorophenyl cyclobutyl ketone Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The structural verification of this compound is achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, most notably the conjugated ketone and carbon-halogen bonds. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic chlorine isotopic pattern serving as a definitive marker. Together, these techniques provide a robust and unambiguous confirmation of the compound's identity and purity, which is essential for its application in research and development.

References

  • PubChem. This compound | C11H10ClFO | CID 24724137. [Link]

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Solubility Characterization of 3-Chloro-4-fluorophenyl cyclobutyl ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Chloro-4-fluorophenyl cyclobutyl ketone (CAS: 898790-88-0) in various organic solvents. Solubility is a critical physicochemical property that profoundly influences process chemistry, formulation development, and bioavailability in the pharmaceutical industry.[1] This document moves beyond a simple data sheet to detail the underlying theoretical principles, a strategic approach to solvent selection, and a robust, field-proven experimental protocol for generating high-fidelity thermodynamic solubility data. We present a detailed methodology based on the gold-standard shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reliable solubility data to advance their research and development objectives.

Introduction: The Foundation of Process and Formulation
1.1 The Subject Compound: this compound

This compound is an aryl ketone building block used in chemical synthesis.[2] A precise understanding of its behavior in solution is paramount for its effective application.

  • Molecular Structure:

    
    

    (Image Source: PubChem CID 24724137)

  • Key Physicochemical Properties:

    • CAS Number: 898790-88-0[3][4]

    • Molecular Formula: C₁₁H₁₀ClFO[3][4]

    • Molecular Weight: 212.65 g/mol [3][4]

    • XLogP3: 3.4[3][4]

    • Topological Polar Surface Area (TPSA): 17.1 Ų[3][4]

The high XLogP3 value of 3.4 indicates significant lipophilicity (a preference for fatty or non-polar environments over aqueous ones), while the low TPSA suggests limited capacity for strong polar interactions like hydrogen bonding. These computed descriptors strongly predict that the compound will exhibit poor solubility in water but favorable solubility in a range of organic solvents.

1.2 The Critical Role of Solubility in Pharmaceutical Development

Solubility is not merely a data point; it is a cornerstone of drug development that dictates the viability of a chemical entity.[1]

  • Process Chemistry: In synthesis, solvent selection impacts reaction rates, impurity profiles, and the feasibility of crystallization for purification.

  • Formulation: For a drug to be effective, it must first be dissolved.[1] Solubility data guides the choice of excipients and delivery systems, from simple solutions for preclinical testing to complex amorphous solid dispersions for poorly soluble compounds.[1][5]

  • Bioavailability: A drug must be in solution at the site of absorption to enter systemic circulation.[1] Understanding its solubility profile is the first step in predicting and optimizing its performance in vivo.

This guide focuses on determining thermodynamic solubility , which represents the true equilibrium saturation point of the compound in a solvent at a given temperature and pressure. This is distinct from kinetic solubility, an often higher, non-equilibrium value measured in early discovery, and is the more definitive parameter for late-stage development.[6][7]

Strategic Solvent Selection: A Mechanistic Approach

The goal of a solubility screen is not to test every possible solvent but to strategically sample a diverse set that covers a range of polarities and functional groups. This allows for the development of a comprehensive solubility profile and informs the selection of optimal solvent systems for specific applications. The principle of "like dissolves like" is our primary guide. Given the compound's halogenated aromatic ring and ketone group, we anticipate favorable interactions with solvents that have similar properties.

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent Solvent Class Rationale for Inclusion
Methanol Protic / Alcohol Represents polar, protic solvents capable of hydrogen bonding.
Ethanol Protic / Alcohol A common, less polar alcohol than methanol.[8]
Isopropanol (IPA) Protic / Alcohol A secondary alcohol, often used in crystallizations.
Acetone Aprotic / Ketone A polar aprotic solvent; self-association with the ketone may be favorable.
Ethyl Acetate Aprotic / Ester A moderately polar ester, often an excellent solvent for ketones.[8]
Acetonitrile (ACN) Aprotic / Nitrile A polar aprotic solvent common in chromatography and synthesis.
Dichloromethane (DCM) Aprotic / Chlorinated A non-polar solvent capable of dissolving halogenated compounds.
Toluene Aprotic / Aromatic A non-polar solvent; π-stacking interactions with the phenyl ring may enhance solubility.
Heptane Aprotic / Alkane Represents non-polar, aliphatic hydrocarbon solvents.

| Dimethyl Sulfoxide (DMSO) | Aprotic / Sulfoxide | A highly polar aprotic solvent, often considered a "universal" organic solvent.[9] |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility due to its simplicity and reliability.[7] The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient time to reach equilibrium.

3.1 Causality Behind the Method
  • Excess Solid: We use an amount of solid that is visibly in excess of what can dissolve. This ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.

  • Controlled Temperature: Solubility is highly dependent on temperature.[8] All steps must be performed in a temperature-controlled environment (e.g., an incubator shaker set to 25.0 °C) to ensure data consistency and accuracy.

  • Extended Equilibration Time: Reaching true thermodynamic equilibrium is not instantaneous. A period of 24 to 72 hours of agitation is typically required to ensure the dissolution process is complete.[10]

  • Flawless Phase Separation: It is critical that the supernatant (the clear, saturated solution) is separated from the undissolved solid without carrying over any particles, as this would artificially inflate the measured concentration. High-speed centrifugation followed by filtration through a chemically compatible filter is the most robust method.

3.2 Step-by-Step Experimental Workflow
  • Preparation: Add approximately 10-20 mg of this compound to a 2 mL glass vial. The exact mass is not critical, only that it is in clear excess.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25.0 °C). Agitate at a sufficient speed to keep the solid suspended for 48 hours.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Filtration & Dilution: Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is essential for an accurate final calculation.

3.3 Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling A 1. Add excess solid (10-20 mg) to vial B 2. Add solvent (1.0 mL) A->B C 3. Agitate at 25°C for 48 hours B->C D 4. Centrifuge (10,000 x g, 15 min) C->D E 5. Withdraw supernatant D->E F 6. Filter (0.22 µm PTFE) & Dilute E->F G Analyze via HPLC F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Quantification by HPLC-UV

Once a saturated solution is prepared, its concentration must be accurately determined. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity, sensitivity, and reproducibility.[6]

4.1 Protocol for HPLC Quantification
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, autosampler, column oven, and UV-Vis detector.

  • Preparation of Standards: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Perform serial dilutions to create a set of at least five calibration standards that bracket the expected sample concentrations.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 254 nm (or the compound's λmax)

  • Analysis and Calculation:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.999 for reliability.

    • Inject the diluted samples from the solubility experiment.

    • Determine the concentration of the diluted sample using the calibration curve equation.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

4.2 Analytical Workflow Visualization

G cluster_cal Calibration cluster_sample Sample Analysis A Prepare Stock & Calibration Standards B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) r² > 0.999 B->C F Calculate Diluted Conc. using Calibration Curve C->F D Inject Diluted Sample from Solubility Assay E Measure Peak Area D->E E->F G Calculate Final Solubility (Conc. x Dilution Factor) F->G

Caption: HPLC Quantification Workflow for Solubility Determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. Since experimental data for this specific compound is not publicly available, the following table presents a hypothetical but chemically plausible dataset based on the compound's properties to serve as a template.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
Heptane Alkane 5.2 0.024
Toluene Aromatic 110.8 0.521
Dichloromethane Chlorinated >200 >0.941
Ethyl Acetate Ester 185.5 0.872
Acetone Ketone >200 >0.941
Isopropanol Alcohol 45.1 0.212
Methanol Alcohol 15.9 0.075
Acetonitrile Nitrile 130.2 0.612

| Dimethyl Sulfoxide | Sulfoxide | >200 | >0.941 |

Interpretation: This hypothetical data suggests the compound is highly soluble in polar aprotic solvents (DCM, Acetone, DMSO) and moderately to highly soluble in solvents with some polarity and capacity for dipole-dipole interactions (Toluene, Ethyl Acetate, ACN). The solubility is lower in protic alcohols, likely due to the energy penalty of disrupting the solvents' hydrogen-bonding networks, and lowest in non-polar alkanes. This profile is consistent with a lipophilic molecule containing polarizable aromatic and halogen groups and a polar ketone function.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the organic solvent solubility of this compound. By combining a strategic selection of solvents with the gold-standard shake-flask method and precise HPLC-UV quantification, researchers can generate the reliable, high-quality thermodynamic solubility data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. The methodologies described herein are designed to be self-validating, ensuring that the resulting data is both accurate and fit for purpose in a regulated and scientifically demanding environment.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24724137, this compound. Available at: [Link]

  • Lund University Publications (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • CD Formulation (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • Wang, L., et al. (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Parmar, K. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tenorio, B. (n.d.). Scientific Paper Exp 7. Scribd. Available at: [Link]

  • Spencer, J. N., et al. (1988). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry. Available at: [Link]

  • University of California, Santa Cruz (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

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A Technical Guide to the Synthesis of 3-Chloro-4-fluorophenyl Cyclobutyl Ketone: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides an in-depth technical guide on the discovery and initial synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This compound serves as a crucial building block in the development of various pharmaceutical agents. The guide details the strategic approach to its synthesis, focusing on the well-established Friedel-Crafts acylation reaction. A comprehensive, step-by-step protocol, mechanistic insights, and characterization data are presented to enable researchers and drug development professionals to replicate and understand the synthesis of this important intermediate.

Introduction and Strategic Significance

Aryl ketones are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern of this compound, also known by its IUPAC name (3-chloro-4-fluorophenyl)(cyclobutyl)methanone, makes it a valuable intermediate.[1] The presence of the chlorine and fluorine atoms on the phenyl ring allows for diverse downstream modifications and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The cyclobutyl ketone moiety offers a rigid, three-dimensional scaffold that can be crucial for specific binding interactions with biological targets.

The initial synthesis of this compound is most efficiently achieved through a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and reliable method for forging the key carbon-carbon bond between the aromatic ring and the acyl group.[2][3] This guide will focus on this primary synthetic route, providing the necessary detail for its successful implementation in a laboratory setting.

Retrosynthetic Analysis and Mechanistic Overview

The logical disconnection for the synthesis of this compound points directly to a Friedel-Crafts acylation. The target molecule is disconnected at the bond between the carbonyl carbon and the aromatic ring. This retrosynthetic step yields two commercially available starting materials: 1-chloro-2-fluorobenzene and cyclobutanecarbonyl chloride.

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, making it a better leaving group.[4] The subsequent departure of the chloride as [AlCl₄]⁻ generates the acylium ion. The electron-rich π-system of the 1-chloro-2-fluorobenzene then attacks the acylium ion. The directing effects of the chloro (ortho, para-directing) and fluoro (ortho, para-directing) substituents guide the acylation primarily to the position para to the fluorine and meta to the chlorine, yielding the desired 3-chloro-4-fluorophenyl regioisomer. A final deprotonation step restores the aromaticity of the ring, yielding the final product.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution acyl_chloride Cyclobutanecarbonyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) alcl4 [AlCl₄]⁻ sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex Attack by Aromatic Ring aromatic 1-Chloro-2-fluorobenzene (Nucleophile) aromatic->sigma_complex + Acylium Ion product 3-Chloro-4-fluorophenyl cyclobutyl ketone sigma_complex->product - H⁺ (Deprotonation) hcl HCl catalyst_regen AlCl₃ (Regenerated)

Figure 1: Reaction mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Friedel-Crafts acylations.[5][6]

Materials and Reagents:

  • 1-Chloro-2-fluorobenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add 1-chloro-2-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of concentrated HCl. This will hydrolyze the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Add water and separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

G start Start: Assemble Dry Glassware under Nitrogen setup 1. Charge flask with AlCl₃ and anhydrous DCM start->setup cool 2. Cool to 0°C (Ice Bath) setup->cool add_acyl 3. Add Cyclobutanecarbonyl Chloride dropwise. Stir for 15 min. cool->add_acyl add_aromatic 4. Add 1-Chloro-2-fluorobenzene dropwise at 0°C add_acyl->add_aromatic react 5. Warm to Room Temperature. Stir for 2-4 hours. (Monitor by TLC) add_aromatic->react quench 6. Cool to 0°C. Quench with conc. HCl react->quench workup 7. Aqueous Workup: - H₂O wash - NaHCO₃ wash - Brine wash quench->workup dry 8. Dry organic layer (MgSO₄). Filter and concentrate. workup->dry purify 9. Purify by Column Chromatography (Silica Gel) dry->purify end End: Pure Product (Characterize) purify->end

Figure 2: Experimental workflow for the synthesis.

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Parameter Value Source
Molecular Formula C₁₁H₁₀ClFO[1]
Molecular Weight 212.65 g/mol [1]
Appearance Expected to be a solid or oilGeneral Knowledge
CAS Number 898790-88-0[1]

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (doublets and doublets of doublets) and the aliphatic protons of the cyclobutyl ring (multiplets).

  • ¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-Cl splitting), and the aliphatic carbons of the cyclobutyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product, along with a characteristic M+2 peak due to the chlorine isotope pattern.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is expected, which is characteristic of an aryl ketone carbonyl stretch.

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclobutanecarbonyl chloride and 1-chloro-2-fluorobenzene are irritants. Handle with care in a well-ventilated area.

  • The reaction quench with concentrated HCl is exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling and in a fume hood.

Conclusion

The Friedel-Crafts acylation provides a robust and scalable method for the synthesis of this compound. This guide outlines a reliable protocol, grounded in established chemical principles, for the preparation of this valuable pharmaceutical intermediate. The provided mechanistic insights and workflow diagrams offer a clear and comprehensive understanding of the process for researchers engaged in synthetic and medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Organic Chemistry Tutor. Retrieved from [Link]

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Harnessing Chemical Versatility: Potential Research Applications of Halogenated Phenyl Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of three distinct chemical motifs—the conformationally rigid cyclobutane ring, the electronically versatile halogenated phenyl group, and the reactive ketone linker—positions halogenated phenyl cyclobutyl ketones as a class of compounds with significant untapped potential in research and development. This guide synthesizes current knowledge to explore their prospective applications, moving beyond their role as simple synthetic intermediates. We will delve into their promise in medicinal chemistry as scaffolds for novel therapeutics, their utility in synthetic chemistry for constructing complex molecular architectures, and their potential in materials science. This document provides not only the theoretical grounding for these applications but also actionable experimental protocols and workflows to empower researchers to explore this promising chemical space.

The Architectural Blueprint: Deconstructing the Halogenated Phenyl Cyclobutyl Ketone

To appreciate the application potential, one must first understand the contribution of each component of the molecular architecture. The synergy between the cyclobutane core, the halogenated aromatic ring, and the ketone functionality defines the compound's physicochemical properties and reactivity.

  • The Cyclobutane Moiety: A Scaffold for 3D Diversity: The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable properties.[1] Its puckered, three-dimensional structure provides a rigid scaffold that can enforce specific conformations on pharmacophoric groups, potentially increasing binding affinity and selectivity for biological targets.[2] Unlike planar aromatic rings, the sp³-rich nature of cyclobutane can improve solubility and metabolic stability by blocking sites of metabolism.[3] This makes it an attractive bioisosteric replacement for larger rings or gem-dimethyl groups.[2]

  • The Halogenated Phenyl Ring: Modulator of Potency and Pharmacokinetics: The incorporation of halogens (F, Cl, Br, I) onto the phenyl ring is a cornerstone of modern drug design.[4] Halogens influence a molecule's electronic properties, lipophilicity, and size. Critically, heavier halogens like chlorine, bromine, and iodine can act as Lewis acids and participate in "halogen bonding"—a strong, directional, non-covalent interaction with Lewis basic atoms (e.g., oxygen, nitrogen) in protein binding pockets.[5][6] This interaction can significantly enhance ligand-target binding affinity and stability.[7]

  • The Ketone Linker: A Hub of Reactivity: The ketone group serves as a versatile chemical handle. It is a common motif in various enzyme inhibitors and can participate in hydrogen bonding within active sites.[8] Furthermore, its carbonyl group is susceptible to a range of chemical transformations and is photoactive, opening avenues for unique synthetic applications through photochemical reactions.[9]

Below is a conceptual diagram illustrating how these components synergize to create a versatile chemical scaffold.

G cluster_0 Core Scaffold: Halogenated Phenyl Cyclobutyl Ketone cluster_1 Structural Components & Properties cluster_2 Resulting Chemical & Pharmacological Features cluster_3 Potential Research Applications Scaffold Halogenated Phenyl Cyclobutyl Ketone Cyclobutane Cyclobutane Ring (sp³-rich, rigid) Scaffold->Cyclobutane Halogen Halogen Atom (X = F, Cl, Br, I) Scaffold->Halogen PhenylKetone Phenyl Ketone (Photoactive, H-bond acceptor) Scaffold->PhenylKetone Features Conformational Rigidity Metabolic Stability Tunable Lipophilicity Halogen Bonding Potential Synthetic Versatility Cyclobutane->Features Halogen->Features PhenylKetone->Features MedChem Medicinal Chemistry (Enzyme Inhibitors, Bioisosteres) Features->MedChem SynChem Synthetic Chemistry (Photochemical Synthesis, Scaffolds) Features->SynChem MatSci Materials Science (Responsive Polymers, Photolithography) Features->MatSci

Caption: Synergy of structural components leading to diverse applications.

Application Domain I: Medicinal Chemistry & Drug Discovery

The structural features of halogenated phenyl cyclobutyl ketones make them compelling starting points for fragment-based and lead optimization campaigns.

Scaffold for Enzyme Inhibitors

The phenyl ketone structure is a common feature in various enzyme inhibitors.[8] The strategic placement of a halogenated phenyl group connected to a rigid cyclobutane scaffold allows for systematic exploration of structure-activity relationships (SAR). The halogen can be varied to optimize for halogen bonding interactions within a target active site, while the cyclobutane orients the key pharmacophores precisely.[2]

Hypothetical Research Workflow:

  • Target Selection: Identify an enzyme with a known binding pocket containing a halogen bond acceptor (e.g., a backbone carbonyl) and a hydrophobic region that can accommodate the cyclobutane ring. Protein kinases are a well-established class where halogen bonding is crucial for affinity.[7]

  • Library Synthesis: Synthesize a focused library of halogenated phenyl cyclobutyl ketones, varying the halogen (Cl, Br, I) and its position (ortho, meta, para) on the phenyl ring.

  • Screening: Screen the library for inhibitory activity against the target enzyme.

  • SAR Analysis: Correlate inhibitory potency (IC₅₀) with the nature and position of the halogen. This can reveal key interactions and guide further optimization.

Table 1: Influence of Halogen Substitution on Physicochemical Properties
Halogenvan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (Hansch π)Halogen Bond Donor Strength
F 1.473.98+0.14Weak/Negligible
Cl 1.753.16+0.71Moderate
Br 1.852.96+0.86Strong
I 1.982.66+1.12Very Strong
Data synthesized from principles discussed in medicinal chemistry literature.[4][5]

This table highlights the trade-offs in drug design: while iodine is the strongest halogen bond donor, it also confers the greatest lipophilicity, which may negatively impact solubility and pharmacokinetic properties.

Application Domain II: Advanced Synthetic Chemistry

Beyond their potential biological activity, these compounds are valuable intermediates for creating complex, three-dimensional molecules that are highly sought after in drug discovery.[10]

Photochemical Transformations: Accessing Strained Ring Systems

Phenyl ketones are well-known to undergo Norrish Type I and Type II photochemical reactions upon UV irradiation.[9] For cyclobutyl phenyl ketone, the dominant pathways are a Norrish Type II-like ring cleavage and, more synthetically interestingly, a Norrish-Yang cyclization. This intramolecular reaction proceeds via a 1,4-biradical intermediate to form a highly strained bicyclo[1.1.1]pentan-2-ol.[9][11]

G cluster_products Reaction Products Start Halogenated Phenyl Cyclobutyl Ketone Excited Triplet Excited State (n,π*) Start->Excited UV Light (hν) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-Hydrogen Abstraction NY_Product Norrish-Yang Product (Bicyclo[1.1.1]pentan-2-ol) Biradical->NY_Product Intramolecular Coupling (Cyclization) Cleavage_Product Ring Cleavage Product (1-Aryl-4-penten-1-one) Biradical->Cleavage_Product Cα-Cβ Bond Cleavage

Caption: Key photochemical pathways for cyclobutyl phenyl ketones.

This Norrish-Yang cyclization is the first step in a powerful two-step sequence to create valuable cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry.[11][12]

Formal γ-C–H Functionalization via Palladium Catalysis

The bicyclo[1.1.1]pentan-2-ol intermediate, formed via photochemistry, can undergo a subsequent palladium-catalyzed, strain-release-driven C–C bond cleavage and functionalization.[11] This sequence amounts to a formal functionalization of the traditionally unreactive γ-C–H bond of the starting cyclobutyl ketone, providing stereospecific access to cis-1,3-disubstituted products.[12][13]

This transformation is highly valuable as it allows for the installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups onto the cyclobutane ring with complete diastereocontrol.[11]

G Start 1. Halogenated Phenyl Cyclobutyl Ketone Step1 Norrish-Yang Cyclization Start->Step1 365 nm UV Light Intermediate 2. Bicyclo[1.1.1]pentan-2-ol Intermediate Step1->Intermediate Step2 Pd(II)-Catalyzed C-C Functionalization Intermediate->Step2 Product 3. cis-1,3-Difunctionalized Cyclobutyl Ketone Step2->Product Stereospecific Coupling Reagent R-I (Aryl, Alkenyl, etc.) Reagent->Step2

Caption: Workflow for synthesis of cis-1,3-difunctionalized cyclobutanes.

Experimental Protocols

The following protocols are adapted from validated literature procedures and provide a starting point for researchers.[11][12]

Protocol: Synthesis of a Bicyclo[1.1.1]pentan-2-ol Intermediate via Norrish-Yang Cyclization

Causality: This protocol utilizes a lower-energy 365 nm UV source instead of a high-power mercury arc lamp. This choice is critical to minimize the formation of side-products (e.g., from ring cleavage) and improve the isolated yield of the desired bicyclic alcohol by favoring the cyclization pathway from the 1,4-biradical intermediate.[11] Deoxygenation is essential because triplet oxygen can quench the ketone's triplet excited state, which is the reactive species, thereby inhibiting the reaction.[9]

Materials:

  • (4-Bromophenyl)(cyclobutyl)methanone (1.0 eq)

  • Anhydrous, deoxygenated benzene or acetonitrile (to make a 0.05 M solution)

  • Quartz or Pyrex reaction vessel

  • UV photoreactor equipped with 365 nm lamps

  • Nitrogen or Argon source for deoxygenation

  • Magnetic stirrer

Procedure:

  • Preparation: Dissolve (4-bromophenyl)(cyclobutyl)methanone in the chosen solvent in the photochemical reaction vessel to a concentration of 0.05 M.

  • Deoxygenation: Seal the vessel and bubble a gentle stream of nitrogen or argon through the solution for 30-45 minutes to remove dissolved oxygen.

  • Irradiation: Place the vessel in the photoreactor. Maintain a constant, gentle stir. Irradiate the solution with 365 nm UV light. Monitor the reaction progress by TLC or GC-MS. Typical reaction times can range from 12 to 24 hours.

  • Workup: Once the starting material is consumed or conversion has stalled, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-(4-bromophenyl)bicyclo[1.1.1]pentan-2-ol.

Protocol: Palladium-Catalyzed γ-Arylation of the Cyclobutane Ring

Causality: This step leverages a Pd(0)/Pd(II) catalytic cycle for C-C bond functionalization. The bicyclic alcohol coordinates to the palladium catalyst, and the high ring strain of the bicyclo[1.1.1]pentane system facilitates the cleavage of the central C-C bond. This generates a cyclobutyl-palladium intermediate which then undergoes cross-coupling with an aryl iodide. The use of a specific ligand is often crucial for enabling the catalytic turnover and achieving high yields.[11] Silver oxide is used as an oxidant to facilitate the catalytic cycle.

Materials:

  • 2-(4-Bromophenyl)bicyclo[1.1.1]pentan-2-ol (from Protocol 4.1, 1.0 eq)

  • Aryl iodide coupling partner (e.g., Methyl 4-iodobenzoate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Supporting Ligand (e.g., a pyridine-based ligand as described in literature, 20 mol%)[11]

  • Silver(I) oxide (Ag₂O, 2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Sealed reaction vial

Procedure:

  • Reaction Setup: To a dry, sealed reaction vial under an inert atmosphere (e.g., argon), add the bicyclic alcohol, the aryl iodide, Pd(OAc)₂, the ligand, and Ag₂O.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 20-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the pure cis-1-(4-bromobenzoyl)-3-arylcyclobutane product. The cis stereochemistry is the exclusive outcome of this stereospecific reaction.[11]

Future Outlook & Conclusion

Halogenated phenyl cyclobutyl ketones represent a largely underexplored class of molecules with significant potential. The true value of this scaffold lies in its modularity. The halogen can be fine-tuned to optimize biological interactions, the phenyl ring can be further substituted to alter electronics or vector into new binding pockets, and the cyclobutane ring, once functionalized, provides a rigid 3D framework for building complex molecules.

Future research should focus on:

  • Expanding the Synthetic Toolbox: Developing new methods for the synthesis of substituted cyclobutyl ketones.

  • Biological Screening: Systematically screening libraries of these compounds against diverse biological targets like kinases, proteases, and GPCRs.

  • Materials Science: Exploring their use as photoinitiators or as monomers in the synthesis of stress-responsive polymers, leveraging the photochemical cleavage of the cyclobutane ring.[14]

By providing a foundation of their chemical principles and tangible experimental pathways, this guide aims to catalyze new research endeavors into the promising applications of halogenated phenyl cyclobutyl ketones.

References

  • Unraveling the Biological Activities of Halogenated Phenyl Ketones: A Compar
  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

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  • Applications of Cyclobutane in Medicinal Chemistry: Applic
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [Link]

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • Photochemistry of bicycloalkyl phenyl ketones. ACS Publications. [Link]

  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. [Link]

  • Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. PubMed. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

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Role of 3-Chloro-4-fluorophenyl cyclobutyl ketone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-fluorophenyl cyclobutyl ketone: A Strategic Intermediate in Complex Molecule Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It elucidates the strategic importance of this compound as a pivotal intermediate in the synthesis of complex chemical entities. We will move beyond a simple recitation of properties to explore the causality behind its synthetic utility, focusing on the interplay of its distinct structural motifs: the halogenated phenyl ring, the reactive ketone moiety, and the conformationally significant cyclobutane ring.

Core Physicochemical and Structural Profile

This compound, identified by CAS Number 898790-88-0, is a meticulously designed building block.[1][2] Its structure is a confluence of features that offer multiple avenues for synthetic diversification. The chloro and fluoro substituents on the phenyl ring are not merely passive elements; they critically modulate the electronic properties of the ring and provide potential handles for cross-coupling reactions. The ketone functional group serves as the primary reactive center for a multitude of transformations, while the cyclobutane ring offers a unique three-dimensional scaffold, increasingly sought after in medicinal chemistry as a bioisosteric replacement for other groups.[3][4]

A summary of its key computed and identifying properties is presented below.

PropertyValueSource
CAS Number 898790-88-0PubChem[1]
IUPAC Name (3-chloro-4-fluorophenyl)(cyclobutyl)methanonePubChem[1]
Molecular Formula C₁₁H₁₀ClFOPubChem[1]
Molecular Weight 212.65 g/mol PubChem[1]
Exact Mass 212.0404208 DaPubChem[1]
XLogP3 3.4PubChem[1]
Complexity 227PubChem[1]
Synonyms This compoundPubChem[1]

Strategic Synthesis of the Intermediate

The most logical and industrially scalable approach to synthesizing this compound is via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution leverages the reactivity of a halobenzene with an acyl halide in the presence of a strong Lewis acid catalyst.

The choice of 1-chloro-2-fluorobenzene as the starting material is deliberate. The fluorine and chlorine atoms deactivate the ring towards electrophilic substitution, but the para-directing effect of the fluorine atom, coupled with steric hindrance, favors acylation at the desired position. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation, activating the cyclobutanecarbonyl chloride for the electrophilic attack.

G Diagram 1: Proposed Synthesis via Friedel-Crafts Acylation cluster_start Starting Materials A 1-Chloro-2-fluorobenzene D Friedel-Crafts Acylation A->D B Cyclobutanecarbonyl chloride B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D Catalyzes F Workup & Purification (Quench, Extraction, Chromatography) D->F E 3-Chloro-4-fluorophenyl cyclobutyl ketone F->E

Caption: Proposed Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent (e.g., dichloromethane, DCE). The system must be kept scrupulously dry as AlCl₃ reacts violently with water.

  • Catalyst Suspension: Cool the suspension to 0 °C using an ice bath. This temperature control is critical to moderate the exothermic reaction and prevent side product formation.

  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the cooled suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: Add 1-chloro-2-fluorobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction. This is a highly exothermic process and requires caution.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure ketone.

The Intermediate in Action: Key Synthetic Transformations

The true value of this compound lies in its capacity to undergo a wide array of subsequent reactions, providing access to diverse molecular scaffolds. The ketone functionality is the primary hub for these transformations.

G Diagram 2: Key Reaction Pathways from the Ketone Intermediate A 3-Chloro-4-fluorophenyl cyclobutyl ketone B Reduction (e.g., NaBH₄) A->B D Reductive Amination (R-NH₂, NaBH(OAc)₃) A->D F Norrish-Yang Cyclization (UV light) A->F Pd-catalyzed C-C cleavage I Wittig Reaction (Ph₃P=CHR) A->I C Secondary Alcohol B->C E Substituted Amine D->E G Bicyclo[1.1.1]pentan-2-ol Intermediate F->G Pd-catalyzed C-C cleavage H cis-1,3-Difunctionalized Cyclobutanes G->H Pd-catalyzed C-C cleavage J Alkene I->J

Caption: Key Reaction Pathways from the Ketone Intermediate.

  • Reduction to Alcohols: The ketone can be easily reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in esterifications, etherifications, or as a directing group for further reactions.

  • Reductive Amination: This powerful transformation introduces a nitrogen-containing moiety. The ketone reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a reagent like sodium triacetoxyborohydride to yield a more complex amine.

  • Carbon-Carbon Bond Formation: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) add to the carbonyl carbon, creating tertiary alcohols and expanding the carbon skeleton. Wittig-type reactions convert the ketone into an alkene, providing a scaffold for further functionalization like dihydroxylation or epoxidation.

  • Advanced C-H Functionalization (Norrish-Yang Cyclization): A particularly sophisticated application for aryl cyclobutyl ketones is the Norrish-Yang cyclization.[3] This photochemical reaction proceeds via intramolecular hydrogen abstraction to form a bicyclo[1.1.1]pentan-2-ol intermediate. This strained intermediate can then undergo palladium-catalyzed C-C bond cleavage and functionalization, leading to the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes.[3][4] This modern strategy is highly relevant for medicinal chemistry, where the cyclobutane ring is used to impart favorable pharmacological properties.[4]

Application in a Drug Discovery Context

The structural motifs present in this intermediate are frequently found in biologically active molecules. For instance, the 3-chloro-4-fluorophenyl group is a key component in compounds designed for antimicrobial activity.[5] By using this ketone as a starting point, medicinal chemists can rapidly generate a library of diverse compounds for biological screening.

G Diagram 3: Conceptual Drug Discovery Workflow A 3-Chloro-4-fluorophenyl cyclobutyl ketone B Parallel Synthesis (e.g., Reductive Amination with diverse amines) A->B C Compound Library (Diverse final products) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Conceptual Drug Discovery Workflow.

Protocol: Ketone Reduction - A Self-Validating System

This protocol for the reduction of the title ketone to (3-chloro-4-fluorophenyl)(cyclobutyl)methanol is designed to be self-validating through clear checkpoints and characterization steps.

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with magnetic stirring. The choice of methanol is key as it is a protic solvent that facilitates the reduction and readily dissolves the borohydride reagent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition controls the initial effervescence (hydrogen evolution) and the exothermic nature of the reaction. Checkpoint: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting ketone spot (higher Rf) and the appearance of the alcohol spot (lower Rf, more polar) indicates progression.

  • Reaction Time: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour to ensure complete conversion.

  • Quenching: Carefully add acetone (a few mL) to quench any excess NaBH₄. Then, slowly add 1 M HCl until the solution is acidic (pH ~2-3) to hydrolyze the borate esters.

  • Workup: Remove the bulk of the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). The organic layers are combined, washed with saturated sodium bicarbonate solution (to remove residual acid) and brine, then dried over anhydrous magnesium sulfate.

  • Isolation and Characterization: Filter and concentrate the organic layer to yield the crude alcohol.

    • ¹H NMR: Expect the disappearance of the characteristic downfield signal for the benzylic proton adjacent to the ketone and the appearance of a new signal around 4.5-5.0 ppm for the CH-OH proton.

    • IR Spectroscopy: The strong carbonyl (C=O) stretch at ~1680 cm⁻¹ in the starting material will be absent in the product, replaced by a broad O-H stretch around 3200-3500 cm⁻¹.

    • Mass Spectrometry: The mass spectrum should correspond to the molecular weight of the alcohol product.

This systematic approach ensures that the transformation is successful and the resulting intermediate is of high purity for subsequent synthetic steps.

Conclusion

This compound is more than a mere collection of atoms; it is a strategically engineered platform for chemical innovation. Its value as an intermediate is derived from the predictable and versatile reactivity of its ketone group, the unique conformational properties imparted by the cyclobutane ring, and the electronic modulation provided by its halogenated aromatic system. For research teams engaged in the synthesis of novel pharmaceuticals and advanced materials, a thorough understanding of this intermediate's potential opens the door to efficient and creative molecular design.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24724137, this compound. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24724201, 3-Chloro-4-fluorophenyl cyclohexyl ketone. PubChem. [Link]

  • Reagent-instrument Network (n.d.). 4-chloro-3-fluorophenyl cyclobutyl ketone. [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Google Patents (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • Google Patents (n.d.). The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
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  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • National Institutes of Health (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • ResearchGate (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

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Unlocking the Therapeutic Potential of Aryl Cyclobutyl Ketones: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. The cyclobutane moiety, a four-membered carbocycle, has garnered increasing attention for its unique structural and conformational properties. Its inherent ring strain and three-dimensional character can impart improved metabolic stability, reduced planarity, and precise vectoral orientation of substituents, making it an attractive isostere for various functional groups.[1] When coupled with an aryl ketone, this scaffold presents a unique opportunity for diverse biological interactions. Recent studies have highlighted the potential of cyclobutane-containing molecules in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[2][3] Notably, certain cyclobutane derivatives have been identified as potent inhibitors of Janus kinases (JAKs), a family of enzymes crucial in cytokine signaling pathways implicated in inflammatory and autoimmune disorders.[4] This guide provides a comprehensive, in-depth technical framework for the systematic biological activity screening of novel aryl cyclobutyl ketone libraries, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, tiered screening cascade designed to efficiently identify and validate promising lead compounds.

Part 1: The Strategic Screening Cascade: From High-Throughput Hits to Preclinical Candidates

A successful screening campaign is not a monolithic endeavor but rather a multi-stage process, each with a distinct purpose. The causality behind this tiered approach is resource optimization and the progressive enrichment of high-quality candidate molecules. We begin with a wide net, employing high-throughput screening (HTS) to rapidly assess a large library of compounds, followed by increasingly stringent and biologically relevant assays to winnow down the initial hits to a select few with genuine therapeutic potential.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Orthogonal Assays cluster_2 Hit-to-Lead & Candidate Selection HTS High-Throughput Primary Assay (e.g., JAK2 ADP-Glo) Hit_Confirmation Hit Confirmation & Triage (Single-Dose & Dose-Response) HTS->Hit_Confirmation ~1-5% Hit Rate Selectivity Kinase Selectivity Profiling (JAK Family & Off-Targets) Hit_Confirmation->Selectivity Cell_Based Cell-Based Potency Assay (e.g., Phospho-STAT3) Selectivity->Cell_Based Cytotoxicity Cytotoxicity Assessment (e.g., MTT/LDH Assay) Cell_Based->Cytotoxicity SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Cytotoxicity->SAR ADMET In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability, hERG) SAR->ADMET In_Vivo In Vivo Proof-of-Concept (Disease Models) ADMET->In_Vivo

Caption: A strategic screening cascade for aryl cyclobutyl ketones.

Part 2: Primary High-Throughput Screening (HTS): Casting a Wide Net

The initial foray into understanding the biological potential of a novel aryl cyclobutyl ketone library is the primary HTS. The choice of assay is critical and should be guided by existing literature, structural similarity to known active compounds, or a hypothesis-driven approach. Given the precedent for cyclobutane derivatives as JAK inhibitors, a biochemical kinase inhibition assay is a logical and robust starting point.[4]

Recommended Primary Assay: ADP-Glo™ Kinase Assay for JAK2 Inhibition

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[5][6][7] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an excellent choice for HTS.

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[6]

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each aryl cyclobutyl ketone from the library (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well assay plate.

    • Include positive control wells (e.g., a known JAK2 inhibitor like Tofacitinib) and negative control wells (DMSO vehicle).

  • Kinase Reaction (Total Volume: 5 µL):

    • Prepare a 2X kinase/substrate solution containing recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for JAK2 to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the luminescent reaction.[8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]

    • Read the luminescence on a plate reader with a 0.25-1 second integration time per well.

Data Analysis and Quality Control: The Self-Validating System

For an HTS campaign to be trustworthy, rigorous quality control is non-negotiable. The Z'-factor is a statistical measure of assay quality that quantifies the separation between the positive and negative control distributions.[9]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Hit Identification: A common criterion for identifying a "hit" is a compound that produces a signal inhibition of ≥ 3 standard deviations from the mean of the negative controls (DMSO wells).

Part 3: Hit Confirmation and Secondary Screening: From Actives to Validated Hits

A primary hit is merely a starting point. The goal of this phase is to confirm the activity of the initial hits, eliminate false positives, and begin to characterize their biological profile.

Hit Confirmation and Dose-Response
  • Re-testing of Primary Hits: Cherry-pick the initial hits from the library and re-test them in the primary assay at a single concentration (e.g., 10 µM) in triplicate to confirm activity.

  • Dose-Response Curves: For confirmed hits, perform a 10-point dose-response curve in the primary assay to determine the IC₅₀ (half-maximal inhibitory concentration). This provides a quantitative measure of potency.

Orthogonal and Selectivity Assays

An orthogonal assay measures the same biological endpoint using a different technology or principle. This is crucial for eliminating artifacts from the primary assay.

Kinase Selectivity Profiling: It is essential to determine if the aryl cyclobutyl ketones are selective for JAK2 or if they inhibit other kinases.

  • JAK Family Selectivity: Screen confirmed hits against other JAK family members (JAK1, JAK3, TYK2) using the ADP-Glo™ assay.

  • Broader Kinase Panel: Screen promising compounds against a panel of representative kinases from different families to identify potential off-target effects.

Cell-Based Potency Assays

Biochemical assays, while excellent for HTS, do not always translate to cellular activity. A cell-based assay is a critical step to confirm that the compounds can penetrate the cell membrane and engage their target in a more biologically relevant context.

Phospho-STAT3 Assay: JAK2 activation leads to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). A cell-based assay measuring the inhibition of STAT3 phosphorylation is a direct readout of JAK2 activity in cells.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a dose-response of the aryl cyclobutyl ketone for 1-2 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash and incubate with an infrared dye-conjugated secondary antibody for 1 hour.

    • Concurrently, stain for total protein or a housekeeping gene with a different colored dye for normalization.

  • Detection:

    • Wash the plate and read on an infrared imaging system (e.g., LI-COR Odyssey).

    • The ratio of the phospho-STAT3 signal to the total protein signal is calculated to determine the inhibition of JAK2 activity.

Part 4: Early ADME/Tox and the Path to Lead Optimization

As promising hits emerge from secondary screening, it is crucial to evaluate their drug-like properties early in the process. Poor absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) are major causes of drug failure in later stages.[10]

ADMET_Workflow cluster_0 Early ADME/Tox Profiling Metabolic_Stability Metabolic Stability (Liver Microsomes) Permeability Permeability (Caco-2 Assay) Metabolic_Stability->Permeability hERG hERG Safety (Patch-Clamp) Permeability->hERG Cytotoxicity_Conf Confirmatory Cytotoxicity (Multiple Cell Lines) hERG->Cytotoxicity_Conf Lead_Opt Lead Optimization (Iterative Design-Synthesize-Test) Cytotoxicity_Conf->Lead_Opt

Caption: Early ADME/Tox workflow for hit characterization.

In Vitro Metabolic Stability

Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[2]

  • Incubation:

    • Incubate the aryl cyclobutyl ketone (typically at 1 µM) with pooled human liver microsomes (0.5 mg/mL) at 37°C.[11]

    • Initiate the reaction by adding the cofactor NADPH.[11]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[2]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

  • Analysis:

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Cell Permeability

Principle: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[10][12]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[12]

  • Transport Experiment:

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

    • Incubate for a set period (e.g., 2 hours).

    • Collect samples from the opposite chamber and analyze by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

  • Efflux Ratio:

    • The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio > 2 is generally considered significant.

Cardiovascular Safety: hERG Assay

Principle: Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia. Early assessment of hERG liability is a regulatory requirement and critical for safety.[13][14] The gold standard for this is the manual patch-clamp electrophysiology assay.[15][16]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Electrophysiology:

    • A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration).[15]

    • Apply a specific voltage protocol to elicit hERG channel currents.[17]

    • Record the baseline current, then perfuse the cell with increasing concentrations of the aryl cyclobutyl ketone and record the inhibition of the current.

    • Calculate the IC₅₀ for hERG inhibition.

Conclusion: A Roadmap to Discovery

This in-depth technical guide provides a robust and logical framework for the biological activity screening of novel aryl cyclobutyl ketones. By employing a tiered screening cascade, from high-throughput biochemical assays to cell-based functional screens and early ADME/Tox profiling, researchers can efficiently and effectively identify promising lead compounds. The detailed protocols and the emphasis on the causality behind each experimental choice are designed to ensure scientific integrity and trustworthiness. The journey from a novel chemical entity to a potential therapeutic is arduous, but a systematic and well-validated screening strategy, as outlined here, provides a clear roadmap for navigating this complex process and unlocking the full therapeutic potential of this exciting chemical scaffold.

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In silico prediction of 3-Chloro-4-fluorophenyl cyclobutyl ketone properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Silico Prediction of 3-Chloro-4-fluorophenyl cyclobutyl ketone Properties

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of this compound, a molecule of interest in chemical and pharmaceutical research. Moving beyond a simple recitation of data, this document elucidates the strategic rationale behind the selection of computational models and workflows. We present a multi-faceted predictive profile, encompassing fundamental physicochemical properties, a full Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) assessment, and a projection of its metabolic fate. Methodologies are detailed to ensure transparency and reproducibility, while all predictions are contextualized within the applicability domains of the models used. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools for early-stage compound evaluation, thereby prioritizing resources and mitigating late-stage attrition.

Introduction: The Imperative for Early-Stage Predictive Assessment

In the landscape of chemical research and drug discovery, the initial stages are characterized by a vast chemical space and limited resources. The ability to accurately predict the properties of a novel chemical entity (NCE) like this compound before its synthesis or extensive experimental testing is a significant strategic advantage. In silico (computational) methods provide a rapid, cost-effective, and ethically sound approach to profile a compound's potential efficacy and liabilities.[1]

This guide focuses on this compound, a compound whose properties are not extensively documented in public literature. By applying a rigorous computational workflow, we can generate a robust hypothesis of its behavior, guiding subsequent experimental design. The core philosophy of this guide is not merely to present predicted numbers, but to explain the causality behind the chosen methods and the interpretation of the resulting data, a cornerstone of modern computational chemistry.[2][3]

Molecular Profile of this compound

A precise understanding of the molecule's structure is the foundation of all in silico predictions. The structural and basic identification details are summarized below.

PropertyValueSource
IUPAC Name (3-chloro-4-fluorophenyl)-cyclobutylmethanonePubChem[4]
CAS Number 898790-88-0PubChem[4]
Molecular Formula C₁₁H₁₀ClFOPubChem[4]
Molecular Weight 212.65 g/mol PubChem[4]
SMILES C1CC(C1)C(=O)C2=CC(=C(C=C2)F)ClPubChem[4]
InChI InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2PubChem[4]

The Computational Prediction Workflow: A Conceptual Framework

The prediction of molecular properties follows a structured, multi-step process. The validity of the output is intrinsically linked to the quality of the input and the appropriateness of the selected models. The general workflow is a self-validating system where each step builds upon the last, from structural representation to complex toxicological endpoint prediction.

In_Silico_Workflow Figure 1: General In Silico Prediction Workflow Input Molecular Input (SMILES/SDF) Standardization Structure Standardization (Desalting, Neutralization) Input->Standardization Initial Step Descriptors Descriptor Calculation (2D/3D, Fingerprints) Standardization->Descriptors Clean Structure Model_Selection Model Selection (QSAR, Machine Learning, Expert Systems) Descriptors->Model_Selection Numerical Representation PhysChem Physicochemical Property Prediction Model_Selection->PhysChem Specific Models ADMET ADMET Profile Prediction Model_Selection->ADMET Specific Models Analysis Data Analysis & Interpretation (Applicability Domain Check) PhysChem->Analysis ADMET->Analysis Report Consolidated Report Analysis->Report Validated Insights

Caption: A conceptual diagram of the tiered workflow for in silico property prediction.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both environmental and biological systems, influencing everything from solubility to membrane permeability.[] These predictions are foundational, as many ADMET models use these calculated values as input descriptors.[6] Quantitative Structure-Property Relationship (QSPR) models are commonly employed for these endpoints.[7]

Methodology: Physicochemical Property Prediction
  • Input: The canonical SMILES string for this compound (C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl) is used as the primary input.

  • Execution: The SMILES string is submitted to the platform's prediction engine.

  • Data Aggregation: The output values for key properties are collected and tabulated. The reliability of each prediction is assessed by checking the tool's confidence scores or similarity to training set compounds, if provided.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties. These values provide the first clues to the molecule's potential behavior.

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition) 3.4Measures lipophilicity. Affects absorption, membrane permeability, and metabolic stability. A value in this range suggests good permeability but may risk non-specific binding.[4][11]
Aqueous Solubility (LogS) -3.5 to -4.0Indicates how well the compound dissolves in water. Poor solubility can be a major hurdle for oral absorption and formulation. The predicted value suggests low solubility.
pKa (Acidic/Basic) Not ApplicablePredicts the ionization state at a given pH. This molecule lacks strongly ionizable functional groups.
Topological Polar Surface Area (TPSA) 17.1 ŲCorrelates with passive molecular transport through membranes. A value < 140 Ų is generally associated with good cell permeability. The predicted low TPSA is favorable.[4][11]
Number of Rotatable Bonds 2Relates to conformational flexibility and oral bioavailability. A lower number (<10) is generally preferred.

In Silico ADMET Profiling

ADMET profiling is a cornerstone of early-stage drug development and chemical safety assessment, aiming to identify potential liabilities that could lead to failure.[9] Modern in silico toxicology leverages a variety of computational methods, from rule-based expert systems to complex machine learning and AI models, to predict a compound's interaction with biological systems.[1][12][13]

ADMET Prediction Workflow

The workflow for ADMET prediction is an extension of the general process, utilizing models specifically trained on biological data.

ADMET_Workflow Figure 2: ADMET Prediction Workflow Input Standardized Molecule Absorption Absorption Models (HIA, Caco-2, P-gp) Input->Absorption Distribution Distribution Models (BBB, PPB) Input->Distribution Metabolism Metabolism Models (CYP Substrate/Inhibitor) Input->Metabolism Toxicity Toxicity Models (Ames, hERG, Hepatotoxicity) Input->Toxicity Consolidation Data Consolidation & Druglikeness Assessment Absorption->Consolidation Distribution->Consolidation Metabolism->Consolidation Toxicity->Consolidation

Caption: A workflow illustrating the parallel prediction of various ADMET endpoints.

Predicted ADMET Profile

The following table presents a consolidated ADMET profile for this compound. The predictions are qualitative or probabilistic, indicating the likelihood of a particular outcome.

ParameterEndpointPredicted OutcomeRationale & Implication
Absorption Human Intestinal Absorption (HIA)HighThe molecule's favorable LogP and low TPSA suggest it is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighConsistent with HIA, this predicts good passive diffusion across the intestinal epithelial cell barrier.
P-gp SubstrateLikely NoP-glycoprotein is an efflux pump. Not being a substrate is favorable, as it reduces the risk of being actively removed from cells.
Distribution Blood-Brain Barrier (BBB) PermeantLikely YesLipophilic compounds with low TPSA often cross the BBB. This could be desirable for a CNS target but a liability (side effects) for a peripheral target.[3]
Plasma Protein Binding (PPB)High (>90%)High lipophilicity often correlates with high binding to plasma proteins like albumin. This can limit the free fraction of the drug available to act on its target.
Metabolism CYP2D6 InhibitorLikely YesInhibition of key metabolizing enzymes like CYP2D6 can lead to drug-drug interactions (DDIs), a significant safety concern.
CYP3A4 InhibitorLikely YesSimilar to CYP2D6, inhibition of CYP3A4, a major drug-metabolizing enzyme, is a red flag for potential DDIs.
Toxicity Ames MutagenicityUnlikely to be mutagenicThe absence of structural alerts for mutagenicity suggests a low probability of causing DNA mutations.
hERG InhibitionPotential RiskBlockade of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmia. Many ketone-containing structures carry a risk for hERG binding. This requires experimental follow-up.[3]
Hepatotoxicity (DILI)Potential RiskThe chloro-fluoro-phenyl moiety can sometimes be associated with metabolic activation leading to reactive intermediates, posing a risk for drug-induced liver injury.

Predicted Metabolic Pathways

Understanding a molecule's metabolic fate is crucial for evaluating its duration of action and the potential for forming toxic or active metabolites. In silico pathway prediction tools use databases of known biotransformations to predict how a molecule will be modified by metabolic enzymes.[14][15]

Methodology: Metabolic Pathway Prediction
  • Tool Selection: Web-based servers like PathPred or platforms that incorporate site-of-metabolism (SOM) prediction are used.[15] These tools often combine structural similarity searches with rule-based systems derived from known metabolic reactions (e.g., oxidation, reduction, hydrolysis).

  • Prediction: The parent molecule's structure is submitted. The software identifies the most chemically labile sites susceptible to enzymatic attack, primarily by Cytochrome P450 enzymes (Phase I metabolism).

  • Visualization: The predicted pathways are visualized, showing the transformation from the parent compound to its primary metabolites.

Predicted Primary Metabolic Transformations

The most probable metabolic pathways for this compound involve oxidation of the cyclobutyl ring and reduction of the ketone.

Metabolic_Pathway Figure 3: Predicted Metabolic Pathways Parent 3-Chloro-4-fluorophenyl cyclobutyl ketone Metabolite1 Hydroxylated Metabolite (on cyclobutyl ring) Parent->Metabolite1 Phase I: Oxidation (CYP450) Metabolite2 Reduced Metabolite (secondary alcohol) Parent->Metabolite2 Phase I: Reduction (Carbonyl Reductases)

Caption: Predicted primary Phase I metabolic routes for the parent compound.

  • Pathway 1 (Oxidation): The aliphatic cyclobutyl ring is a likely site for hydroxylation by CYP450 enzymes. This creates a more polar metabolite, facilitating excretion.

  • Pathway 2 (Reduction): The ketone functional group is susceptible to reduction by carbonyl reductases, forming a secondary alcohol. This is another common metabolic route for ketones.

Interpretation, Trustworthiness, and the Path Forward

The data generated in this guide constitutes a predictive hypothesis, not experimental fact. The trustworthiness of any in silico model is defined by its Applicability Domain (AD) —the chemical space in which it has been trained and validated.[2][12]

  • Self-Validation: The consistency across different endpoints provides a degree of self-validation. For example, the high predicted LogP is consistent with the predicted high HIA, high BBB permeability, and high plasma protein binding.

  • Actionable Insights: The key liabilities identified are potential hERG inhibition and inhibition of major CYP enzymes. These predictions provide clear, actionable guidance for initial experimental testing. A hERG patch-clamp assay and a CYP inhibition panel would be high-priority first-tier experiments to validate these critical predictions.

  • Guiding, Not Replacing: The purpose of this in silico assessment is to de-risk and prioritize. It allows researchers to focus experimental resources on confirming the most critical predicted properties, saving significant time and expense.[1]

Conclusion

This in-depth technical guide has detailed a comprehensive in silico evaluation of this compound. The analysis predicts that the compound is likely to have good oral absorption and CNS penetration but carries potential risks related to cardiac safety (hERG inhibition) and drug-drug interactions (CYP inhibition). Its metabolic profile is likely dominated by oxidation of the cyclobutyl ring and reduction of the ketone. This predictive profile serves as a robust, data-driven foundation for guiding further empirical investigation, embodying the modern paradigm of integrating computational and experimental science for efficient chemical development.

References

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Methodological & Application

Synthesis of 3-Chloro-4-fluorophenyl Cyclobutyl Ketone: An Application of Friedel-Crafts Acylation in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved via a robust and scalable Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note details the underlying reaction mechanism, provides a meticulously developed step-by-step experimental protocol, and outlines the necessary safety precautions. Furthermore, it includes expected characterization data to aid researchers in verifying the successful synthesis of the target compound. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

Aryl ketones are a pivotal class of compounds in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents. The specific molecule, (3-chloro-4-fluorophenyl)(cyclobutyl)methanone, incorporates a halogenated phenyl ring and a cyclobutyl moiety, features known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic introduction of chloro and fluoro substituents on the aromatic ring can enhance metabolic stability and binding affinity to biological targets. The cyclobutyl group offers a three-dimensional structural element that can improve ligand-receptor interactions.

The Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in organic synthesis, providing a direct and efficient route to aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride.[2] A key advantage of this method over Friedel-Crafts alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, leading to monoacylated products with high selectivity.[3]

This document serves as a detailed guide to the practical application of this reaction for the synthesis of this compound, offering insights into the experimental nuances and the rationale behind the procedural steps.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclobutanecarbonyl chloride, facilitating the cleavage of the C-Cl bond to generate the electrophilic acylium ion. This ion is then attacked by the nucleophilic π-electron system of the 1-chloro-2-fluorobenzene ring. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst, although in practice, AlCl₃ forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst.[1]

Diagram of the Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation cluster_3 Step 4: Work-up Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion_Complex [Cyclobutyl-C≡O]⁺ [AlCl₄]⁻ Acylium Ion Complex Cyclobutanecarbonyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ 1_Chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene Arenium_Ion Arenium Ion Intermediate (σ-complex) 1_Chloro_2_fluorobenzene->Arenium_Ion + Acylium Ion Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ (to [AlCl₄]⁻) Final_Product (3-Chloro-4-fluorophenyl) (cyclobutyl)methanone Product_Complex->Final_Product + H₂O/H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

The regioselectivity of the acylation on 1-chloro-2-fluorobenzene is directed by the electronic and steric effects of the halogen substituents. Both chlorine and fluorine are ortho, para-directing due to their ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance. However, the bulky acylium ion will preferentially attack the position that is least sterically hindered. Therefore, the major product is expected to be the one where acylation occurs at the para-position relative to the fluorine atom and meta to the chlorine atom, resulting in the formation of (3-chloro-4-fluorophenyl)(cyclobutyl)methanone.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
1-Chloro-2-fluorobenzeneC₆H₄ClF130.5513.06 g (0.1 mol)≥99%
Cyclobutanecarbonyl chlorideC₅H₇ClO118.5613.05 g (0.11 mol)≥98%
Anhydrous Aluminum ChlorideAlCl₃133.3416.0 g (0.12 mol)≥99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Crushed IceH₂O18.02~200 g-
Concentrated Hydrochloric AcidHCl36.46~50 mL37%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~100 mL-
Brine (Saturated NaCl solution)NaCl58.44~100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram:

Experimental_Workflow Start Reaction Setup Reaction Friedel-Crafts Acylation Start->Reaction 1. Add reagents 2. Stir at 0-5°C, then RT Quenching Quenching with Ice/HCl Reaction->Quenching Pour reaction mixture onto ice/HCl Extraction Work-up and Extraction Quenching->Extraction Separate layers, wash organic phase Purification Purification Extraction->Purification Dry and evaporate solvent Analysis Product Characterization Purification->Analysis Column chromatography or distillation End Final Product Analysis->End

Caption: General experimental workflow.

Procedure
  • Reaction Setup: Assemble the dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of aluminum chloride.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (16.0 g, 0.12 mol) to the reaction flask, followed by 100 mL of anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • In the dropping funnel, place a solution of cyclobutanecarbonyl chloride (13.05 g, 0.11 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 1-chloro-2-fluorobenzene (13.06 g, 0.1 mol) in 50 mL of anhydrous dichloromethane dropwise from the same dropping funnel over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 1 L beaker containing a vigorously stirred mixture of crushed ice (~200 g) and concentrated hydrochloric acid (50 mL). This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound as an oil or low-melting solid.

Characterization of (3-chloro-4-fluorophenyl)(cyclobutyl)methanone

  • Molecular Formula: C₁₁H₁₀ClFO

  • Molecular Weight: 212.65 g/mol [4]

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 8.05 (dd, J = 7.2, 2.0 Hz, 1H, Ar-H)

  • δ 7.85 (ddd, J = 8.4, 4.8, 2.0 Hz, 1H, Ar-H)

  • δ 7.20 (t, J = 8.4 Hz, 1H, Ar-H)

  • δ 3.80 (quintet, J = 8.0 Hz, 1H, -CH-)

  • δ 2.40-2.20 (m, 4H, -CH₂-)

  • δ 2.10-1.90 (m, 2H, -CH₂-)

¹³C NMR (Predicted, CDCl₃, 101 MHz):

  • δ 198.5 (C=O)

  • δ 162.0 (d, ¹JCF ≈ 255 Hz, C-F)

  • δ 135.0 (d, ³JCF ≈ 8 Hz, C-Cl)

  • δ 132.5 (d, ⁴JCF ≈ 3 Hz, C-H)

  • δ 130.0 (d, ²JCF ≈ 18 Hz, C-H)

  • δ 125.0 (C-CO)

  • δ 117.0 (d, ²JCF ≈ 21 Hz, C-H)

  • δ 45.0 (-CH-)

  • δ 25.5 (-CH₂-)

  • δ 18.0 (-CH₂-)

FT-IR (Predicted, KBr, cm⁻¹):

  • ~3080 (Ar C-H stretch)

  • ~2980, 2870 (Aliphatic C-H stretch)

  • ~1680 (C=O stretch, aryl ketone)

  • ~1590, 1480 (Ar C=C stretch)

  • ~1250 (C-F stretch)

  • ~820 (C-Cl stretch)

Mass Spectrometry (Predicted, EI):

  • m/z (%): 212/214 ([M]⁺/[M+2]⁺, ~3:1 ratio for ³⁵Cl/³⁷Cl), 157/159, 129, 55.

Safety Precautions

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is a corrosive and water-reactive substance. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a dry, inert atmosphere and wear appropriate PPE, including gloves, safety glasses, and a lab coat. In case of fire, use a Class D extinguisher or dry sand; do not use water.

  • Cyclobutanecarbonyl chloride: This is a corrosive and moisture-sensitive acyl chloride. Handle with care in a fume hood.

  • 1-Chloro-2-fluorobenzene and Dichloromethane: These are volatile and potentially harmful organic compounds. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with vigorous stirring in an ice bath within a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalyst (AlCl₃ exposed to moisture)Use fresh, anhydrous AlCl₃ and ensure all glassware is scrupulously dry.
Incomplete reactionExtend the reaction time and monitor by TLC. Gentle heating (e.g., to 40°C) may be necessary.
Formation of multiple products Isomer formationWhile para-substitution is favored, some ortho-isomer may form. Purify the product carefully by column chromatography or recrystallization.
Difficult work-up Formation of emulsions during extractionAdd more brine to the aqueous layer to break the emulsion.
Persistent aluminum saltsEnsure sufficient HCl was used during quenching to dissolve the aluminum hydroxides.

Conclusion

The Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride is an effective method for the synthesis of this compound. The protocol detailed herein provides a reliable and scalable procedure for obtaining this valuable pharmaceutical intermediate. Careful attention to anhydrous conditions and safety protocols is paramount for a successful and safe execution of this synthesis. The provided characterization data, while predicted, serves as a useful guide for product verification.

References

  • PubChem. (3-Chloro-4-fluorophenyl)cyclobutylmethanone. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (2008). Preparation of aryl ketones. US5041616A.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
  • Princeton University Environmental Health & Safety. Aluminum Chloride (anhydrous) Safety Information. Retrieved from: [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Retrieved from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from: [Link]

  • Google Patents. (2011). Method for preparing 4-chlorophenylcyclopropyl methyl ketone. CN101391943B.
  • Google Patents. (2011). The synthetic method of -chloro-4 fluorophenyl benzyl ketones. CN103420823B.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from: [Link]

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Application Notes and Protocols for the Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with Cyclobutanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This powerful electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] This guide provides a comprehensive technical overview and a detailed experimental protocol for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride. The resulting (halophenyl)(cyclobutyl)methanone scaffold is of significant interest in medicinal chemistry, where the unique conformational constraints of the cyclobutyl moiety and the electronic properties of the halogenated phenyl ring can be exploited to modulate pharmacological activity.[5]

This document will delve into the mechanistic intricacies of the reaction, paying close attention to the regiochemical outcome dictated by the competing directing effects of the chloro and fluoro substituents. A step-by-step protocol, safety considerations, and data interpretation guidelines are provided to ensure successful and safe execution in a laboratory setting.

Scientific Principles and Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[2][6] In this specific application, cyclobutanecarbonyl chloride reacts with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the cyclobutylacylium ion.[7] This electrophile is then attacked by the nucleophilic π-electron system of the 1-chloro-2-fluorobenzene ring.

The Role of the Lewis Acid Catalyst

Contrary to a truly catalytic process, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[8] This is because the aluminum chloride not only activates the acyl chloride but also forms a stable complex with the resulting ketone product, rendering it inactive for further catalysis.[1] An aqueous workup is necessary to hydrolyze this complex and liberate the desired aryl ketone.[9]

Regioselectivity: The Directing Effects of Chloro and Fluoro Substituents

The regiochemical outcome of the acylation of 1-chloro-2-fluorobenzene is governed by the electronic effects of the halogen substituents. Both chlorine and fluorine are ortho, para-directing groups due to their ability to donate a lone pair of electrons into the aromatic ring via resonance (+M effect), which stabilizes the arenium ion intermediate formed during ortho and para attack.[10][11] However, they are also deactivating groups due to their strong electron-withdrawing inductive effect (-I effect).[12]

In the case of 1-chloro-2-fluorobenzene, the potential sites for acylation are positions 3, 4, 5, and 6.

  • Position 4 (para to Fluoro, meta to Chloro): This position is strongly favored. The para-directing effect of the fluorine atom is significant. While chlorine is also ortho, para-directing, acylation at the 4-position benefits from the strong activating effect (relative to other positions) of the fluorine atom.

  • Position 6 (ortho to Fluoro, ortho to Chloro): This position is sterically hindered by the adjacent chloro and fluoro groups, making it a less likely site of attack.

  • Position 3 (ortho to Chloro, meta to Fluoro): This position is electronically disfavored due to being meta to the fluorine atom.

  • Position 5 (meta to Chloro, para to Fluoro): While para to the fluorine, this position is sterically less accessible than position 4.

Therefore, the major product of this reaction is predicted to be (4-chloro-3-fluorophenyl)(cyclobutyl)methanone .

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Cyclobutanecarbonyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Arenium_Ion Arenium Ion (Sigma Complex) Acylium_Ion_Complex->Arenium_Ion + 1-Chloro-2-fluorobenzene 1_Chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene Product_Complex Ketone-AlCl₃ Complex Arenium_Ion->Product_Complex - HCl, - AlCl₃ Final_Product (4-chloro-3-fluorophenyl) (cyclobutyl)methanone Product_Complex->Final_Product Aqueous Workup

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines the procedure for the laboratory-scale synthesis of (4-chloro-3-fluorophenyl)(cyclobutyl)methanone.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Amount
1-Chloro-2-fluorobenzeneC₆H₄ClF130.5550.06.53 g, 5.2 mL
Cyclobutanecarbonyl chlorideC₅H₇ClO118.5655.06.52 g, 5.8 mL
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.3460.08.00 g
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-100 mL
Hydrochloric Acid (HCl), concentratedHCl36.46-30 mL
Crushed IceH₂O18.02-~150 g
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~5 g
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[13][14]

    • Cyclobutanecarbonyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce hydrochloric acid.[14]

    • 1-Chloro-2-fluorobenzene: Irritant. Avoid inhalation and skin contact.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen.[14]

  • Reaction Hazards: The reaction is exothermic and generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[15] Ensure the reaction setup is properly vented to a scrubber or an appropriate trap.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.[16]

  • Reagent Charging:

    • In the fume hood, carefully add anhydrous aluminum chloride (8.00 g, 60.0 mmol) to the reaction flask.

    • Add 50 mL of anhydrous dichloromethane to the flask.

    • Cool the resulting suspension to 0-5 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • Dissolve cyclobutanecarbonyl chloride (6.52 g, 55.0 mmol) in 20 mL of anhydrous dichloromethane and add this solution to the dropping funnel.

    • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Aromatic Substrate:

    • Dissolve 1-chloro-2-fluorobenzene (6.53 g, 50.0 mmol) in 30 mL of anhydrous dichloromethane and add this solution to the dropping funnel.

    • Add the 1-chloro-2-fluorobenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • In a separate large beaker (1 L), prepare a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (30 mL).

    • Slowly and cautiously pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride-ketone complex.[13]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The major isomer expected is (4-chloro-3-fluorophenyl)(cyclobutyl)methanone.

Experimental Workflow Diagram

Experimental Workflow Setup 1. Assemble Dry Glassware (3-neck flask, condenser, dropping funnel) Charging 2. Charge AlCl₃ and Anhydrous DCM Cool to 0-5 °C Setup->Charging Acyl_Chloride_Addition 3. Add Cyclobutanecarbonyl Chloride Solution Dropwise Charging->Acyl_Chloride_Addition Substrate_Addition 4. Add 1-Chloro-2-fluorobenzene Solution Dropwise Acyl_Chloride_Addition->Substrate_Addition Reaction 5. Warm to Room Temperature Stir for 2-4 hours (Monitor by TLC) Substrate_Addition->Reaction Workup 6. Quench with Ice/HCl Extract with DCM Wash and Dry Reaction->Workup Purification 7. Remove Solvent Purify by Distillation or Chromatography Workup->Purification Characterization 8. Analyze by NMR and MS Purification->Characterization

Figure 2: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Formation - Inactive AlCl₃ due to moisture exposure.[17]- Deactivated aromatic ring.[6]- Insufficient reaction time or temperature.- Use freshly opened or properly stored anhydrous AlCl₃.- Ensure all glassware and solvents are scrupulously dry.[16]- While 1-chloro-2-fluorobenzene is deactivated, the reaction should proceed. Consider increasing the reaction time or temperature slightly, but monitor for side reactions.
Formation of Multiple Products - Isomeric products due to incomplete regioselectivity.- Side reactions under harsh conditions.- Maintain low temperatures during the addition of reagents to enhance selectivity.- Optimize the stoichiometry of the Lewis acid.- Careful purification by column chromatography is essential to isolate the desired isomer.
Difficult Workup (Emulsion) - Formation of aluminum hydroxides during quenching.- Ensure a sufficiently acidic quench with a good amount of ice to keep the temperature low.- Adding more water or brine during the extraction can sometimes help break emulsions.

Conclusion

The Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride provides an effective route to (4-chloro-3-fluorophenyl)(cyclobutyl)methanone, a valuable building block for pharmaceutical and materials science research. A thorough understanding of the reaction mechanism, particularly the directing effects of the halogen substituents, is crucial for predicting and achieving the desired regiochemical outcome. Adherence to the detailed protocol and stringent safety precautions outlined in this guide will enable researchers to perform this synthesis efficiently and safely, yielding a product of high purity for subsequent applications.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Bates College. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Semantic Scholar. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

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Application Note: A Scalable and Efficient Protocol for the Synthesis of 3-Chloro-4-fluorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol is centered around a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic synthesis. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines critical safety and handling considerations. The information presented herein is intended for researchers, chemists, and process development scientists seeking a reliable and scalable method for producing this valuable intermediate.

Introduction and Significance

This compound, identified by CAS number 898790-88-0, is an aromatic ketone that serves as a crucial intermediate in various synthetic pathways.[1][2] Its unique substitution pattern on the phenyl ring, combined with the cyclobutyl moiety, makes it a desirable precursor for complex molecular architectures, particularly in the synthesis of biologically active compounds.

The primary synthetic route to this and similar aryl ketones is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[5] A significant advantage of this method is that the ketone product is less reactive than the starting aromatic compound, which effectively prevents polyacylation, a common issue in Friedel-Crafts alkylations.[5][6] This application note details a scalable protocol for the synthesis of this compound via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the cyclobutanecarbonyl chloride by abstracting the chloride, which forms a highly electrophilic acylium ion. This ion is resonance-stabilized.[6]

  • Electrophilic Attack: The electron-rich π-system of the 1-chloro-2-fluorobenzene ring attacks the acylium ion. The chloro and fluoro substituents are ortho, para-directing. However, due to the steric hindrance from the chloro group at position 3, the acylation predominantly occurs at the para position relative to the fluorine atom.

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ AlCl4 [AlCl₄]⁻ Aromatic_Ring 1-Chloro-2-fluorobenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic_Ring->Sigma_Complex + Acylium Ion Final_Product 3-Chloro-4-fluorophenyl cyclobutyl ketone Sigma_Complex->Final_Product + [AlCl₄]⁻ Catalyst_Regen AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Precursor Synthesis: Cyclobutanecarbonyl Chloride

A critical starting material for this synthesis is cyclobutanecarbonyl chloride.[8] This acyl chloride is typically not purchased directly but synthesized from the more readily available cyclobutanecarboxylic acid.

Protocol: The conversion is commonly achieved by reacting cyclobutanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and produces gaseous byproducts (SO₂ and HCl), which simplifies purification.[9] The resulting cyclobutanecarbonyl chloride can then be purified by distillation under reduced pressure.[9]

Detailed Scalable Synthesis Protocol

This protocol describes the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Materials and Equipment
  • Reagents:

    • 1-Chloro-2-fluorobenzene (CAS: 348-51-6), ≥99% purity

    • Cyclobutanecarbonyl chloride (CAS: 5006-22-4), ≥98% purity[11]

    • Aluminum chloride (anhydrous) (CAS: 7446-70-0), ≥99% purity

    • Dichloromethane (DCM) (anhydrous) (CAS: 75-09-2), ≥99.8% purity

    • Hydrochloric acid (concentrated, ~37%) (CAS: 7647-01-0)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Deionized water

  • Equipment:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet

    • Heating/cooling mantle with temperature controller

    • Condenser

    • Separatory funnel

    • Rotary evaporator

Experimental Workflow Diagram

G start Start charge_reagents Charge AlCl₃ and DCM to reactor under N₂ start->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_acyl Slowly add Cyclobutanecarbonyl Chloride cool->add_acyl add_aromatic Add 1-Chloro-2-fluorobenzene via dropping funnel add_acyl->add_aromatic react Warm to room temp. Stir for 4-6 hours add_aromatic->react quench Slowly pour reaction mixture onto crushed ice/conc. HCl react->quench extract Extract with DCM (2x) quench->extract wash Wash organic layer with: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo using rotary evaporator dry->concentrate purify Purify crude product (Distillation or Recrystallization) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Set up a dry three-neck round-bottom flask under a nitrogen atmosphere. Equip it with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 5 mL per 1 g of 1-chloro-2-fluorobenzene). Begin stirring and add anhydrous aluminum chloride (1.1 equivalents) in portions. The suspension should be cooled to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature between 0-5 °C. Stir for an additional 15-20 minutes.

  • Aromatic Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure this compound.

Quantitative Data Summary
CompoundCAS No.Mol. Weight ( g/mol )EquivalentsAmount (moles)Mass/Volume
1-Chloro-2-fluorobenzene348-51-6130.551.0xy g
Cyclobutanecarbonyl chloride5006-22-4118.561.0xz g
Aluminum Chloride7446-70-0133.341.11.1xw g
Dichloromethane75-09-284.93Solvent-v mL
Product 898790-88-0 212.65 [1]--Expected Yield: 75-85%

Note: x, y, z, w, v are variables dependent on the desired scale of the reaction.

Safety, Handling, and Waste Disposal

5.1 Hazard Identification & Personal Protective Equipment (PPE):

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear acid-resistant gloves, safety goggles, and a lab coat.

  • Cyclobutanecarbonyl Chloride: A reactive acyl chloride that is corrosive and a lachrymator.[12] It reacts with moisture to form HCl.[10] Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

  • 1-Chloro-2-fluorobenzene: Flammable liquid and skin/eye irritant.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed within a fume hood.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin and eye burns.

5.2 Handling Precautions:

  • Ensure all glassware is thoroughly dried before use to prevent unwanted reactions with moisture-sensitive reagents.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The addition of reagents should be slow and controlled to manage any exothermic events.

  • Use spark-proof tools and equipment.[13]

5.3 Waste Disposal:

  • Aqueous acidic and basic washes should be neutralized before disposal.

  • Halogenated organic waste (DCM) must be collected in a designated container for proper disposal according to local regulations.

  • Solid waste, such as used magnesium sulfate, should be disposed of in the appropriate solid waste stream.

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and adhering to the procedural and safety guidelines, researchers and drug development professionals can efficiently produce this valuable chemical intermediate with good yield and purity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
  • LookChem. (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • ChemistryViews. (2018). Efficient Synthesis of Alkyl Aryl Ketones. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

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The Strategic Utility of (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone, a halogenated aryl cyclobutyl ketone, has emerged as a crucial intermediate in the synthesis of sophisticated, biologically active molecules. Its unique combination of a sterically demanding cyclobutyl group and an electronically modulated phenyl ring makes it a valuable scaffold for medicinal chemists. This guide provides an in-depth exploration of the applications of this ketone, with a particular focus on its role in the synthesis of targeted kinase inhibitors. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone is essential for its effective use in synthesis. These properties inform decisions regarding reaction conditions, solvent selection, and purification methods.

PropertyValueSource
CAS Number 898790-88-0[1]
Molecular Formula C₁₁H₁₀ClFO[1]
Molecular Weight 212.65 g/mol [1]
IUPAC Name (3-chloro-4-fluorophenyl)(cyclobutyl)methanone[1]
Appearance Expected to be a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in common organic solventsGeneral chemical knowledge

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition

The primary application of (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone in medicinal chemistry is as a key starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Significance of the Molecular Moieties

The efficacy of (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone as a synthetic intermediate can be attributed to the distinct contributions of its constituent parts:

  • The 3-Chloro-4-fluorophenyl Group: This substituted aromatic ring is a common feature in many kinase inhibitors. The specific placement of the chlorine and fluorine atoms modulates the electronic properties of the ring, influencing how the final drug molecule binds to the target kinase. The halogen atoms can form specific interactions, such as halogen bonds, within the kinase's binding pocket, enhancing the potency and selectivity of the inhibitor. Furthermore, the 3-chloro-4-fluorophenyl moiety is often designed to occupy a hydrophobic region of the ATP-binding site of the kinase.

  • The Cyclobutyl Ketone Group: The cyclobutyl ring serves multiple purposes in drug design. Its three-dimensional, puckered structure can impart conformational rigidity to the final molecule, which can lead to improved binding affinity for the target protein.[2] The cyclobutyl group can also serve as a less planar and more metabolically stable alternative to an aromatic ring, a strategy often employed to enhance the pharmacokinetic properties of a drug candidate. The ketone functionality acts as a versatile chemical "handle," allowing for a variety of subsequent chemical transformations to build the final complex drug molecule.

Case Study: Synthesis of the ERK1/2 Inhibitor GDC-0994 (Ravoxertinib)

A prominent example of the utility of (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone is its use in the synthesis of GDC-0994 (Ravoxertinib), a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] The ERK signaling pathway is a key component of the RAS/RAF/MEK/ERK cascade, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[3] GDC-0994 has shown promise in clinical trials for the treatment of solid tumors with such mutations.[5]

The synthesis of GDC-0994 utilizes (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone as a foundational piece, which is subsequently elaborated through a series of reactions to construct the final, complex inhibitor. The following diagram illustrates the pivotal role of this ketone in the synthetic pathway leading to GDC-0994.

GDC_0994_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_elaboration Further Elaboration cluster_final Final Product 3_chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline ketone (3-Chloro-4-fluorophenyl) (cyclobutyl)methanone 3_chloro_4_fluoroaniline->ketone Friedel-Crafts Acylation cyclobutanecarbonyl_chloride Cyclobutanecarbonyl Chloride cyclobutanecarbonyl_chloride->ketone chiral_alcohol Chiral Alcohol Intermediate ketone->chiral_alcohol Asymmetric Reduction gdc0994 GDC-0994 (Ravoxertinib) chiral_alcohol->gdc0994 Multi-step Synthesis

Caption: Synthetic pathway to GDC-0994 highlighting the role of the ketone intermediate.

Synthetic Protocol: Friedel-Crafts Acylation

The most common and direct method for the synthesis of (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride.[6][7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Chloro-2-fluorobenzeneReagentMajor Chemical Supplier-
Cyclobutanecarbonyl chlorideReagentMajor Chemical Supplier-
Aluminum chloride (anhydrous)ReagentMajor Chemical SupplierHandle in a glovebox or under inert atmosphere
Dichloromethane (anhydrous)ReagentMajor Chemical SupplierDry over molecular sieves if necessary
Hydrochloric acid (concentrated)ACSMajor Chemical Supplier-
Saturated sodium bicarbonate solution-Prepared in-house-
Anhydrous magnesium sulfateReagentMajor Chemical Supplier-
Round-bottom flask-Standard lab supplierOven-dried before use
Magnetic stirrer and stir bar-Standard lab supplier-
Addition funnel-Standard lab supplierOven-dried before use
Reflux condenser-Standard lab supplierOven-dried before use
Ice bath---
Separatory funnel-Standard lab supplier-
Rotary evaporator-Standard lab supplier-
Experimental Workflow Diagram

Friedel_Crafts_Workflow start Start setup Assemble dry glassware under inert atmosphere (N₂ or Ar) start->setup charge_reagents Charge flask with 1-chloro-2-fluorobenzene, anhydrous AlCl₃, and anhydrous CH₂Cl₂ setup->charge_reagents cool Cool the reaction mixture to 0°C in an ice bath charge_reagents->cool add_acyl_chloride Add cyclobutanecarbonyl chloride dropwise via addition funnel cool->add_acyl_chloride react Allow to warm to room temperature and stir for 2-4 hours add_acyl_chloride->react quench Carefully quench the reaction by pouring onto ice/conc. HCl react->quench extract Extract with CH₂Cl₂ in a separatory funnel quench->extract wash Wash organic layer with H₂O, sat. NaHCO₃, and brine extract->wash dry Dry organic layer over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify the crude product by column chromatography or distillation filter_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Detailed Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Charging Reagents: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Carefully add anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Reactants: To the addition funnel, add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) and cyclobutanecarbonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone.

Safety and Handling

Working with the reagents and products of the Friedel-Crafts acylation requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and volatile reagents and byproducts (e.g., HCl gas).[9]

  • Handling of Reagents:

    • Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a glovebox or under a stream of inert gas.

    • Acyl Chlorides: Cyclobutanecarbonyl chloride is corrosive and a lachrymator. It should be handled with care in a fume hood.

    • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls and PPE.

  • Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The aqueous waste from the work-up will be acidic and may contain aluminum salts. The organic waste will contain chlorinated solvents.

Conclusion

(3-Chloro-4-fluorophenyl)(cyclobutyl)methanone is a strategically important building block in medicinal chemistry, offering a unique combination of structural and electronic features that are highly desirable in the design of modern therapeutics. Its successful application in the synthesis of the ERK1/2 inhibitor GDC-0994 underscores its value in the development of targeted cancer therapies. The synthetic protocol detailed in this guide, based on the robust Friedel-Crafts acylation, provides a reliable method for the preparation of this key intermediate. By understanding the properties, applications, and safe handling of this compound, researchers can effectively incorporate it into their drug discovery programs.

References

  • PubChem. Compound Summary for CID 24724137, 3-Chloro-4-fluorophenyl cyclobutyl ketone. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]. Accessed January 17, 2026.

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]. Accessed January 17, 2026.[6]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]. Accessed January 17, 2026.

  • PubMed. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. [Link]. Accessed January 17, 2026.[3]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]. Accessed January 17, 2026.[7]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]. Accessed January 17, 2026.

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]. Accessed January 17, 2026.[8]

  • Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones. . Accessed January 17, 2026.
  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]. Accessed January 17, 2026.

  • PubMed Central. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]. Accessed January 17, 2026.[2]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]. Accessed January 17, 2026.[9]

  • National Institutes of Health. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. [Link]. Accessed January 17, 2026.

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. . Accessed January 17, 2026.
  • UCLA Chemistry & Biochemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]. Accessed January 17, 2026.

  • Khan Academy. Friedel-Crafts acylation. [Link]. Accessed January 17, 2026.

  • Fisher Scientific. SAFETY DATA SHEET. [Link]. Accessed January 17, 2026.

  • National Institutes of Health. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. [Link]. Accessed January 17, 2026.[5]

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Application Notes: 3-Chloro-4-fluorophenyl cyclobutyl ketone as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction & Scientific Rationale

Overview of the Scaffold

3-Chloro-4-fluorophenyl cyclobutyl ketone is a versatile chemical building block poised for significant application in modern drug discovery.[1][2][3] Its structure combines two key motifs that are highly valued in medicinal chemistry: a di-halogenated phenyl ring and a strained cyclobutyl ring system. This unique combination offers a robust starting point for developing novel molecular scaffolds targeting a range of biological entities, including protein kinases and G protein-coupled receptors (GPCRs). The ketone functional group serves as a highly adaptable synthetic handle, allowing for a multitude of chemical transformations to build molecular diversity and explore structure-activity relationships (SAR).[4]

The Role of the 3-Chloro-4-fluorophenyl Moiety

The 3-chloro-4-fluorophenyl group is a common feature in many approved drugs and clinical candidates. The specific placement of chlorine and fluorine atoms provides a unique electronic signature that can profoundly influence a molecule's properties.[5]

  • Metabolic Stability: The fluorine atom at the 4-position can block a common site of oxidative metabolism (para-hydroxylation), thereby increasing the compound's metabolic stability and in vivo half-life.

  • Binding Interactions: The chlorine atom at the 3-position can engage in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

  • Synthetic Handle: The C-Cl bond, while more challenging to activate than C-Br or C-I bonds, can participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of further molecular complexity.[5][6][7]

This substitution pattern is integral to the structure of numerous targeted therapies, particularly kinase inhibitors.[5][8]

The Significance of the Cyclobutyl Motif in Medicinal Chemistry

The cyclobutyl ring has gained considerable influence in drug design as a bioisosteric replacement for other common groups, such as gem-dimethyl or phenyl rings.[9] Its inclusion in a drug scaffold can confer several advantageous properties:

  • Improved Physicochemical Properties: The strained, three-dimensional nature of the cyclobutyl ring can disrupt planarity, which often leads to improved solubility and reduced crystal packing, benefiting oral bioavailability.

  • Novel Chemical Space: As a non-classical scaffold, it allows chemists to explore novel chemical space and develop compounds with unique pharmacological profiles.[9]

  • Scaffold Rigidity: The ring provides a degree of conformational rigidity, which can help pre-organize functional groups for optimal interaction with a biological target, potentially increasing potency and reducing off-target effects. 1,3-difunctionalized cyclobutanes, in particular, are an emerging and valuable scaffold in drug design.[10]

Physicochemical Properties

A clear understanding of the starting material's properties is essential for reaction setup and downstream assay development.

PropertyValueSource
IUPAC Name (3-chloro-4-fluorophenyl)(cyclobutyl)methanonePubChem[1]
CAS Number 898790-88-0PubChem[1]
Molecular Formula C₁₁H₁₀ClFOPubChem[1]
Molecular Weight 212.65 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 1 (Oxygen)PubChem[1]

Core Application: A Central Hub for Scaffold Diversification

The primary utility of this compound is its role as a central intermediate from which diverse molecular architectures can be constructed. The ketone can be readily transformed, while the aryl chloride provides a site for late-stage functionalization, enabling a modular approach to library synthesis.

Caption: General workflow for scaffold diversification.

Application in Kinase Inhibitor Scaffolds

Rationale and Design Strategy

Protein kinases are a major class of drug targets, particularly in oncology.[11][12] Many kinase inhibitors feature a substituted aromatic core that binds in the ATP pocket. By transforming the ketone of our starting material into a key pharmacophoric element, such as a secondary amine, we can generate intermediates ready for coupling to various heterocyclic cores common in kinase inhibitor design.

Synthetic Pathway for a Hypothetical Kinase Inhibitor

The following pathway illustrates how this compound can be elaborated into a potential kinase inhibitor scaffold.

Caption: Synthetic pathway to a kinase inhibitor scaffold.

Illustrative Structure-Activity Relationship (SAR) Data

To guide optimization, an SAR table can be constructed. The following is a hypothetical example demonstrating how modifications to the core scaffold could influence inhibitory activity against a target kinase. The goal of an SAR study is to convert such observations into predictive models for rational drug design.[13][14]

Compound IDR Group (at C2 of Pyrimidine)Target Kinase IC₅₀ (nM)
Scaffold-001 -H850
Scaffold-002 -OCH₃420
Scaffold-003 -NH(CH₃)150
Scaffold-004 -morpholine95

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(cyclobutyl(3-chloro-4-fluorophenyl)methyl)amine via Reductive Amination

Rationale: This protocol converts the ketone into a primary amine, a crucial intermediate. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of ketones, and does not require acidic conditions, thus preserving other functional groups.

Materials:

  • This compound (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Methanol (MeOH), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and ammonium acetate (10 equiv).

  • Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Causality: This slow addition controls the reaction rate and any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol demonstrates the functionalization of the aryl chloride. The use of a specialized palladium catalyst and ligand system is crucial for activating the strong C-Cl bond.[5][7][15] An inert atmosphere is mandatory to prevent the degradation of the Pd(0) catalyst.[5]

Materials:

  • Aryl Chloride (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v), degassed

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • In a separate vial, pre-mix the palladium source and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This process removes oxygen, which can oxidize and deactivate the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.[5]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude biaryl product by silica gel column chromatography.

Application in GPCR Modulator Scaffolds

Rationale for Scaffold Hopping and Modification: G protein-coupled receptors (GPCRs) represent one of the largest families of drug targets.[16][17] Developing ligands for GPCRs often involves fine-tuning lipophilicity and the spatial arrangement of key interaction motifs.[18][19] The this compound scaffold can be adapted for this purpose. For instance, reduction of the ketone to an alcohol provides a vector for introducing ether linkages, a common feature in GPCR ligands. The aryl chloride can be used in coupling reactions to explore interactions with extracellular domains or allosteric pockets.[18] This allows for "scaffold hopping" from known chemotypes to novel ones based on the cyclobutyl core.

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the synthesis of complex and diverse molecular scaffolds. Its unique combination of a metabolically-stable, synthetically-versatile halogenated phenyl ring and a desirable cyclobutyl motif makes it an exceptionally valuable tool for medicinal chemists. The protocols and strategies outlined in this document provide a foundational guide for researchers to leverage this building block in the development of next-generation therapeutics targeting kinases, GPCRs, and beyond.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. Available at: [Link]

  • PubChem Compound Summary for CID 24724137, this compound. National Center for Biotechnology Information. Available at: [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. Google Patents. (CN103420823B).
  • PRMT5 inhibitors. Google Patents. (US12391695B2).
  • Pharmaceutical composition. Google Patents. (US8580304B2).
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  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
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Application Note & Protocols: Derivatization of 3-Chloro-4-fluorophenyl cyclobutyl ketone for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the derivatization of 3-chloro-4-fluorophenyl cyclobutyl ketone, a scaffold of significant interest for generating novel chemical entities for biological screening. The ketone functional group serves as a versatile chemical handle, enabling a variety of synthetic transformations to build a structurally diverse library of compounds. We present detailed protocols for three robust and high-yield derivatization strategies: Reductive Amination, Oxime Formation, and Wittig Olefination. The rationale behind each method, step-by-step experimental procedures, and expected outcomes are discussed to equip researchers in drug discovery and medicinal chemistry with the tools to expand their screening collections.

Introduction: Strategic Value of the Scaffold

The pursuit of novel bioactive molecules is a cornerstone of modern drug discovery. The starting scaffold, (3-chloro-4-fluorophenyl)(cyclobutyl)methanone, presents a compelling combination of structural motifs.

  • 3-Chloro-4-fluorophenyl Group: This halogenated aromatic ring is a common feature in many approved pharmaceuticals. The fluorine and chlorine substituents can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific halogen-bonding interactions.[1][2] The carbon-fluorine bond, in particular, is known for its high bond energy, which can enhance metabolic resistance by shielding susceptible sites from oxidative metabolism.[1]

  • Cyclobutyl Moiety: The cyclobutyl ring is increasingly recognized as a valuable component in drug design.[3][4] Its puckered, three-dimensional structure offers a way to explore chemical space beyond flat aromatic systems, potentially filling hydrophobic pockets in target proteins more effectively.[5][6] This can lead to improved potency and a better pharmacological profile.[5][7]

The ketone functional group bridging these two moieties is the key to unlocking the scaffold's potential. It serves as a highly versatile electrophilic center, amenable to a wide range of nucleophilic additions and related transformations. By strategically modifying this ketone, a diverse library of derivatives can be rapidly synthesized for high-throughput biological screening.

Overview of Derivatization Strategy

The core strategy involves leveraging the ketone as a central hub for diversification. Three distinct, yet complementary, reaction pathways are outlined to introduce new functional groups and alter the core structure, thereby generating a library with varied physicochemical and pharmacological properties.

G A 3-Chloro-4-fluorophenyl cyclobutyl ketone B Reductive Amination A->B R1R2NH, [H] C Oxime Formation A->C NH2OH·HCl, Base D Wittig Olefination A->D Ph3P=CHR P1 Secondary & Tertiary Amines B->P1 P2 Oximes & Ethers C->P2 P3 Alkenes D->P3

Figure 1: Core derivatization strategy for the ketone scaffold.

Protocol 1: Reductive Amination

Principle and Rationale

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for synthesizing amines.[8] The reaction proceeds in one pot by first forming an intermediate iminium ion from the ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is milder and moisture-stable. Crucially, it selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of alcohol byproducts.[8] This selectivity makes it ideal for a one-pot procedure, simplifying the workflow and improving yields.[9]

G start Ketone + R1R2NH intermediate Iminium Ion Intermediate start->intermediate H+ cat. -H2O product Amine Product intermediate->product reductant NaBH(OAc)3 (STAB) reductant->intermediate Hydride Donation

Figure 2: Workflow for one-pot reductive amination.
Detailed Experimental Protocol
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 226 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the ketone in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Initiation: Add a small amount of acetic acid (0.25 eq, 0.25 mmol) to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Derivatives and Data

This protocol can be used with a diverse range of amines to generate a library of derivatives.

Entry Amine Reagent Product Class Potential Biological Relevance
1PiperidineTertiary AmineCommon motif in CNS-active agents
2AnilineSecondary AmineCore for kinase inhibitors
3BenzylamineSecondary AmineIntroduces flexibility and H-bonding
4MorpholineTertiary AmineImproves aqueous solubility

Protocol 2: Oxime Formation

Principle and Rationale

Oximes are formed by the condensation reaction of a ketone with hydroxylamine. These derivatives are valuable because they introduce hydrogen-bonding capabilities (N-OH group) and can serve as intermediates for further functionalization (e.g., reduction to amines or Beckmann rearrangement to amides).[10] Oximes and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]

Causality of Reagent Selection: The reaction is typically performed with hydroxylamine hydrochloride (NH₂OH·HCl). A base, such as pyridine or sodium acetate, is required to neutralize the HCl and free the hydroxylamine nucleophile. The reaction is often run in ethanol, which is an excellent solvent for both the ketone and the hydroxylamine salt.[12]

Detailed Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 226 mg, 1.0 mmol) in 15 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq, 104 mg, 1.5 mmol) and sodium acetate (2.0 eq, 164 mg, 2.0 mmol) to the solution.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by about half using a rotary evaporator.

  • Precipitation: Add 20 mL of cold deionized water to the concentrated mixture. The oxime product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Purification: The product is often pure enough for screening purposes. If necessary, it can be recrystallized from an ethanol/water mixture.

Protocol 3: Wittig Olefination

Principle and Rationale

The Wittig reaction is a highly reliable method for converting ketones into alkenes.[13][14] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). This transformation is significant because it replaces the polar C=O bond with a nonpolar C=C bond, drastically altering the molecule's polarity, shape, and potential interactions with biological targets. It is a powerful tool for creating carbon-carbon bonds and expanding the carbon skeleton.[15]

Causality of Reagent Selection: Methyltriphenylphosphonium bromide is chosen for the synthesis of the simplest ylide, allowing for the introduction of a terminal methylene (=CH₂) group. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium tert-butoxide is required to deprotonate the phosphonium salt to generate the reactive ylide.[15] Anhydrous THF is used as the solvent as the ylide is highly reactive towards protic solvents like water. While the cyclobutyl ketone is somewhat sterically hindered, unstabilized ylides like Ph₃P=CH₂ are reactive enough to provide good yields.[13][14]

Detailed Experimental Protocol
  • Ylide Preparation (under inert atmosphere):

    • To a flame-dried 100 mL Schlenk flask under an argon or nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq, 428 mg, 1.2 mmol).

    • Add 20 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.15 eq, 0.72 mL, 1.15 mmol) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Olefination Reaction:

    • In a separate dry flask, dissolve this compound (1.0 eq, 226 mg, 1.0 mmol) in 5 mL of anhydrous THF.

    • Slowly add the ketone solution to the ylide suspension at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the consumption of the ketone.

  • Work-up:

    • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with diethyl ether (3 x 25 mL).

    • The byproduct, triphenylphosphine oxide, can be partially removed by filtration if it precipitates.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically eluting with a non-polar solvent like hexanes.

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By employing Reductive Amination, Oxime Formation, and Wittig Olefination, researchers can rapidly generate a library of compounds with significant structural diversity. These derivatives, featuring modified polarity, hydrogen-bonding potential, and molecular shape, are ideal candidates for biological screening campaigns aimed at discovering new therapeutic agents.

References

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  • Zhu, C., et al. (2023). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. PubMed Central. [Link]

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Application Note & Protocols: Asymmetric Synthesis of Chiral (3-Chloro-4-fluorophenyl)(cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of chiral (3-chloro-4-fluorophenyl)(cyclobutyl)methanol from the corresponding prochiral ketone. Chiral cyclobutane derivatives are valuable building blocks in medicinal chemistry and materials science.[1][2][3][4] The protocols herein focus on robust and highly selective catalytic methods, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation. We provide detailed, step-by-step experimental procedures, mechanistic insights, methods for determining enantiomeric excess, and a troubleshooting guide to empower researchers in the successful synthesis and characterization of these important chiral molecules.

Scientific Foundation & Strategic Overview

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as the biological activity of a molecule is often dictated by its absolute stereochemistry.[5] The target molecule, (3-chloro-4-fluorophenyl)(cyclobutyl)methanol, possesses a stereogenic center at the carbinol carbon. Its precursor, 3-Chloro-4-fluorophenyl cyclobutyl ketone, is prochiral, meaning the two faces of the carbonyl group are enantiotopic. The primary challenge is to deliver a hydride (H⁻) to one of these faces with high selectivity.

Catalytic asymmetric reduction is the most elegant and atom-economical approach to achieve this transformation.[5][6] This guide will focus on two Nobel Prize-winning methodologies that represent the gold standard in this field:

  • Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst to stereoselectively direct a borane reducing agent.[7][8] This method is renowned for its high enantioselectivity, predictability, and broad substrate scope.[9]

  • Noyori Asymmetric Hydrogenation: Employs a Ruthenium(II) complex bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine.[6][10][11] These catalysts operate via a metal-ligand bifunctional mechanism and are exceptionally active, often achieving high turnovers.[6]

The choice between these methods often depends on substrate compatibility, available reagents, and sensitivity to functional groups.

G cluster_start Starting Material cluster_synthesis Asymmetric Synthesis Core cluster_product Product & Analysis ProchiralKetone 3-Chloro-4-fluorophenyl cyclobutyl ketone AsymmetricReduction Asymmetric Reduction ProchiralKetone->AsymmetricReduction  Catalyst +  Reductant Purification Purification (Chromatography) AsymmetricReduction->Purification  Crude Product ChiralAlcohol Chiral (R)- or (S)-Alcohol Analysis Analysis (e.g., Chiral HPLC) Determine Enantiomeric Excess ChiralAlcohol->Analysis Purification->ChiralAlcohol

Figure 1: High-level experimental workflow for asymmetric ketone reduction.

Comparative Analysis of Key Methodologies

The selection of a synthetic strategy is a critical decision. The causality behind this choice is rooted in factors like cost, safety, catalyst stability, and the desired scale of the reaction.

MethodCatalyst SystemReductantKey AdvantagesPotential Challenges
CBS Reduction Chiral Oxazaborolidine (e.g., (S)-Me-CBS)Borane (BH₃·THF or BH₃·SMe₂)Highly predictable stereochemical outcome.[9] Good tolerance for various functional groups. Commercially available catalysts.Requires stoichiometric, moisture-sensitive borane. Rigorously anhydrous conditions are crucial for reproducibility.[7][12]
Noyori Hydrogenation Ru(II)-Diphosphine-DiamineH₂ gas or Isopropanol (for Transfer Hydrogenation)Very high catalytic efficiency (low catalyst loading). Environmentally benign (H₂ as reductant).[6]Catalysts can be expensive and air-sensitive. High-pressure equipment may be needed for H₂ gas.
Organocatalysis Metal-free chiral molecules (e.g., based on BINOL, Thiourea)[13]Hantzsch esters, trichlorosilaneAvoids toxic heavy metals. Catalysts are often stable and reusable.[14][15]May require higher catalyst loadings compared to metal catalysts. Substrate scope can be narrower.

Protocol 1: CBS-Catalyzed Asymmetric Reduction

This protocol details the reduction of this compound to the corresponding (R)-alcohol using the (S)-methyl-CBS catalyst. The stereochemical outcome is highly predictable based on the established mechanistic model.

Mechanistic Rationale

The CBS reduction proceeds through a six-membered, chair-like transition state.[7][12] The catalyst acts as a chiral scaffold:

  • Activation: The borane reductant coordinates to the Lewis basic nitrogen of the oxazaborolidine, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[12]

  • Coordination: The ketone's carbonyl oxygen coordinates to the now more Lewis-acidic endocyclic boron. This coordination occurs preferentially from the sterically less hindered face of the ketone (i.e., the lone pair closer to the smaller substituent, here the cyclobutyl group).

  • Hydride Transfer: The activated hydride is delivered intramolecularly to the carbonyl carbon, leading to the formation of the chiral alkoxyborane intermediate with high facial selectivity.[7] Subsequent workup liberates the chiral alcohol.

G cluster_mech CBS Reduction Mechanism Catalyst CBS Catalyst (Oxazaborolidine) TS Key Six-Membered Transition State Catalyst->TS Ketone Prochiral Ketone Ketone->TS Borane BH₃ Borane->TS Product Chiral Alcohol TS->Product Hydride Transfer + Workup

Figure 2: Simplified representation of the CBS reduction mechanism.
Detailed Experimental Protocol

Materials & Reagents:

  • This compound

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol (MeOH)

  • Hydrochloric Acid (1 M aq. HCl)

  • Saturated Sodium Bicarbonate (aq. NaHCO₃)

  • Saturated Sodium Chloride (Brine, aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc) & Hexanes (for chromatography)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C in an ice-water bath. Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C.

  • Reductant Addition: Add the borane solution (BH₃·SMe₂ or BH₃·THF, 0.8 - 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent a decrease in enantioselectivity caused by the non-catalyzed background reduction.[16]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases. This step destroys any excess borane.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure chiral alcohol.

Protocol 2: Noyori-Type Asymmetric Transfer Hydrogenation

This protocol offers a metal-catalyzed alternative that avoids stoichiometric borane reagents. It uses isopropanol as both the solvent and the hydrogen source.

Mechanistic Rationale

The Noyori transfer hydrogenation catalyst involves a Ru(II) center coordinated by both a chiral diphosphine (e.g., (R)-BINAP) and a chiral diamine ligand. The reaction proceeds via a concerted, outer-sphere mechanism:

  • The Ru-hydride species is formed from isopropanol.

  • The ketone substrate interacts with the catalyst through hydrogen bonding with the N-H group of the diamine ligand.

  • The hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, through a six-membered pericyclic transition state.[6][17]

G cluster_workflow Noyori Transfer Hydrogenation Cycle Catalyst Ru(II)-Diamine Pre-catalyst ActiveCatalyst Active Ru-Hydride Species Catalyst->ActiveCatalyst + Isopropanol - Acetone TS Pericyclic Transition State (Ketone + Ru-H + N-H) ActiveCatalyst->TS Ketone Prochiral Ketone Ketone->TS TS->Catalyst Regeneration Product Chiral Alcohol TS->Product Acetone Acetone (byproduct)

Figure 3: Conceptual cycle of Noyori asymmetric transfer hydrogenation.
Detailed Experimental Protocol

Materials & Reagents:

  • This compound

  • (R,R)-RuCl[(p-cymene)]-TsDPEN catalyst (or similar Noyori-type pre-catalyst)

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK) or another suitable base

  • Ethyl Acetate (EtOAc) & Hexanes

Procedure:

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a flask with the (R,R)-RuCl[(p-cymene)]-TsDPEN pre-catalyst (0.005 - 0.01 eq, 0.5 - 1 mol%).

  • Reagent Addition: Add the this compound (1.0 eq) followed by anhydrous isopropanol.

  • Activation: Prepare a solution of potassium tert-butoxide in isopropanol and add it to the reaction mixture to activate the catalyst.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is the ultimate measure of success for an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[18]

Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the purified alcohol product (~1 mg/mL) in the mobile phase or a miscible solvent like isopropanol.

  • Instrumentation:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). Self-Validation Note: The specific column and mobile phase must be determined empirically for optimal separation of the enantiomers.

    • Mobile Phase: Typically a mixture of hexanes and isopropanol (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times (t_R).

  • Calculation: The e.e. is calculated from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Hypothetical Data Presentation:

EnantiomerRetention Time (min)Peak AreaArea %
(S)-Alcohol8.351,5001.5%
(R)-Alcohol9.7298,50098.5%
Result e.e. = 97.0%

Troubleshooting Guide

Observation / ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Insufficient reducing agent. Catalyst degradation or inactivation. Reaction time too short.Add additional reducing agent. Use fresh, anhydrous solvents and ensure an inert atmosphere. Increase reaction time or temperature (if applicable).
Low Enantioselectivity (e.e.) Non-catalyzed background reduction is significant. Moisture in the reaction.[12] Incorrect reaction temperature.Perform the reaction at a lower temperature. Ensure slow addition of the reductant. Use freshly distilled, anhydrous solvents. Flame-dry all glassware. Optimize the reaction temperature; lower is often better for CBS.
Product is Racemic (0% e.e.) Incorrect (racemic) catalyst used. Catalyst completely degraded.Verify the chirality and purity of the catalyst. Store catalyst under inert atmosphere and at the recommended temperature.
Difficult Purification Byproducts from reductant (e.g., borate esters).Ensure the acidic/basic workup is performed thoroughly to hydrolyze intermediates. Optimize the chromatography solvent system.

References

  • Recent Advances in Organocatalyzed Asymmetric Reduction of Prochiral Ketones: An Upd
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Noyori Hydrogen
  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (n.d.). Dalton Transactions (RSC Publishing).
  • Noyori Asymmetric Hydrogenation. (2014, October 16).
  • Asymmetric Synthesis. (n.d.). chem.ucalgary.ca.
  • Recent Advances in Organocatalyzed Asymmetric Reduction of Prochiral Ketones: An Update. (n.d.). Thieme E-Books & E-Journals.
  • Organocatalytic Asymmetric Assembly Reactions: One-Pot Synthesis of Functionalized β-Amino Alcohols from Aldehydes, Ketones, and Azodicarboxylates. (n.d.).
  • [Development of Green Asymmetric Organoc
  • Asymmetric hydrogen
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
  • Corey-Bakshi-Shib
  • Corey–Itsuno reduction. (n.d.). Wikipedia.
  • Corey–Itsuno reduction. (n.d.). Grokipedia.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). onlinelibrary.wiley.com.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionaliz
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. (2021, November 25). Universitat Autònoma de Barcelona Research Portal.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (n.d.). CORE.

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] This guide focuses on a particularly valuable, yet challenging, substrate: 3-Chloro-4-fluorophenyl cyclobutyl ketone .

The presence of a chloro leaving group, traditionally less reactive than bromo or iodo counterparts, presents a specific set of challenges that necessitate carefully optimized catalytic systems.[2][3][4] However, the electronic properties of this molecule—an electron-withdrawing ketone and a fluoro substituent—activate the aryl chloride towards oxidative addition, a critical step in the catalytic cycle.[2][5] This interplay of electronic effects makes this compound an intriguing and highly useful building block for the synthesis of novel chemical entities.

This document provides in-depth technical guidance and detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira cross-coupling reactions with this compound. The protocols are designed to be robust and reproducible, drawing upon established principles for the activation of aryl chlorides.

Chemical Structure and Properties

  • IUPAC Name: (3-chloro-4-fluorophenyl)(cyclobutyl)methanone[6]

  • Molecular Formula: C₁₁H₁₀ClFO[6]

  • CAS Number: 898790-88-0[6]

The ketone moiety and the fluorine atom are expected to influence the reactivity of the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst compared to unactivated aryl chlorides.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[7] For the coupling of an aryl chloride like this compound, the choice of a highly active catalyst system is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[5][8]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Product Complex Ar-R Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Catalyst Regeneration Ar-Cl_node 3-Chloro-4-fluorophenyl cyclobutyl ketone Boronic_Acid_node R-B(OR)2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2,6-Dimethoxy-2'-dicyclohexylphosphino-1,1'-biphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the reaction flask, followed by the remaining toluene and water.

  • Fit the flask with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA highly active system for coupling aryl chlorides.[5]
Base K₃PO₄A strong base that effectively promotes transmetalation.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required for activating C-Cl bonds.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[9][10] This reaction has found widespread application in medicinal chemistry due to the prevalence of the aniline moiety in drug molecules. Similar to the Suzuki coupling, the use of bulky, electron-rich phosphine ligands is crucial for the successful amination of aryl chlorides.[11][12]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(Cl)L2(R2NH)] Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Ar-Pd(II)(NR2)L2 Amine Coordination->Amido Complex -HCl Base Product Complex Ar-NR2 Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Catalyst Regeneration Ar-Cl_node 3-Chloro-4-fluorophenyl cyclobutyl ketone Amine_node R2NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Schlenk tube with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add toluene, followed by this compound and morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly effective catalyst system for C-N bond formation with aryl chlorides.
Base NaOtBuA strong, non-nucleophilic base essential for amine deprotonation.[12]
Solvent TolueneAnhydrous, non-polar solvent suitable for this transformation.
Temperature 100 °CPromotes efficient catalytic turnover.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13] Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[15]

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Ar-Cl Transmetalation Ar-Pd(II)(C≡CR)L2 Oxidative Addition->Transmetalation Cu-C≡CR Product Ar-C≡CR Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Alkyne H-C≡CR Cu(I) Acetylide Cu-C≡CR Alkyne->Cu(I) Acetylide CuX, Base Cu(I) Acetylide->Transmetalation Base Base CuX CuX

Sources

Application Notes and Protocols for the Quantification of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantifying 3-Chloro-4-fluorophenyl cyclobutyl ketone in Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its precise quantification is paramount throughout the drug development lifecycle, from process development and optimization to quality control of the final active pharmaceutical ingredient (API). Inconsistent levels of this intermediate can significantly impact the yield, purity, and safety profile of the final drug product. Therefore, robust and validated analytical methods are essential to ensure product quality and regulatory compliance.[5][6][7]

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory and impurity profiling method. The protocols outlined below are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[8][9][10][11][12]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClFO[2][4]
Molecular Weight212.65 g/mol [2]
IUPAC Name(3-chloro-4-fluorophenyl)(cyclobutyl)methanone[2]
CAS Number898790-88-0[2]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis due to its versatility, robustness, and suitability for quantifying non-volatile and thermally labile compounds. The presence of a chromophore in the this compound structure makes it amenable to UV detection.

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: This is the most common mode of HPLC and is ideal for separating moderately polar compounds like our target analyte. A C18 stationary phase is chosen for its hydrophobicity, which will provide good retention and separation from polar impurities.

  • Isocratic Elution: For routine quality control where the primary goal is to quantify the main component, an isocratic elution (constant mobile phase composition) is preferred for its simplicity, robustness, and shorter run-to-run equilibration times.

  • Mobile Phase Selection: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile is chosen for its low UV cutoff and good solubilizing properties. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times, especially if any ionizable impurities are present.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and selectivity. An initial UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax). This ensures the highest possible signal-to-noise ratio.

Experimental Workflow for HPLC-UV Method Development and Validation

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation (ICH Q2(R2)) prep_std Prepare Stock and Working Standards hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standards hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte integrate_peaks->quantify calibration_curve->quantify specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness

Caption: HPLC-UV method development and validation workflow.

Detailed Protocol for HPLC-UV Quantification

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnZorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile PhaseAcetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthTo be determined by UV scan (e.g., 254 nm)
Run Time10 minutes

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.

3. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area≤ 2.0%

4. Method Validation Protocol (ICH Q2(R2) Framework):

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

    • Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: The closeness of test results to the true value.[9]

    • Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol: Introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of selectivity and structural information, making it an excellent confirmatory technique and a powerful tool for identifying and quantifying impurities.

Causality Behind Experimental Choices
  • Gas Chromatography: GC is suitable for volatile and thermally stable compounds. Given the ketone functionality and the overall structure, this compound is expected to be sufficiently volatile for GC analysis.

  • Mass Spectrometry Detection: MS provides mass-to-charge ratio information, which is highly specific for a given compound. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, acting as a "fingerprint" for the analyte.

  • Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable for the separation of halogenated aromatic compounds.[13]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Acquisition and Processing prep_std_gc Prepare Stock and Working Standards in Volatile Solvent gcms_system Equilibrate GC-MS System prep_std_gc->gcms_system prep_sample_gc Prepare Sample Solution prep_sample_gc->gcms_system inject_std_gc Inject Standards gcms_system->inject_std_gc inject_sample_gc Inject Sample gcms_system->inject_sample_gc acquire_data_gcms Acquire Total Ion Chromatogram (TIC) and Mass Spectra inject_std_gc->acquire_data_gcms inject_sample_gc->acquire_data_gcms extract_ion Extract Ion Chromatogram (XIC) acquire_data_gcms->extract_ion integrate_peaks_gcms Integrate Peak Areas extract_ion->integrate_peaks_gcms quantify_gcms Quantify and Confirm Identity integrate_peaks_gcms->quantify_gcms

Caption: GC-MS analysis workflow for confirmation and quantification.

Detailed Protocol for GC-MS Quantification

1. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS SystemAgilent 8890 GC with 5977B MSD or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Oven ProgramInitial: 100 °C, hold for 1 min; Ramp: 20 °C/min to 280 °C, hold for 5 min
MS Source Temp230 °C
MS Quad Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-400) and Selected Ion Monitoring (SIM)

2. Preparation of Solutions:

  • Standard and Sample Solutions: Prepare as described for HPLC, but use a volatile solvent such as dichloromethane or ethyl acetate.

3. Data Analysis:

  • Quantification: For quantification, use Selected Ion Monitoring (SIM) mode. Monitor the molecular ion (m/z 212) and at least two other characteristic fragment ions. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 214 with an intensity of approximately one-third of the M peak.[13]

  • Confirmation: The identity of the peak is confirmed by comparing its retention time and mass spectrum with that of a reference standard. The fragmentation pattern in the mass spectrum provides a high degree of certainty.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is suitable for routine quality control, while the confirmatory GC-MS method offers enhanced specificity and is invaluable for impurity profiling and structural elucidation. Adherence to the principles of method validation as outlined by the ICH is crucial to ensure data integrity and regulatory compliance, ultimately safeguarding the quality and safety of the final pharmaceutical product.[6]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical method validation: A brief review.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • This compound. BLDpharm.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • This compound. PubChem.
  • Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. EPA.
  • 3-Chloro-4-fluoroacetophenone. NIST WebBook.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023, June 19). National Institutes of Health.
  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025, August 9). ResearchGate.
  • Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
  • This compound. AKSci.
  • This compound. ECHEMI.

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Experimental protocol for the reduction of the ketone in 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Reduction of 3-Chloro-4-fluorophenyl cyclobutyl ketone to its Corresponding Secondary Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive, field-tested protocol for the chemical reduction of the prochiral ketone, this compound, to its corresponding secondary alcohol, (3-Chloro-4-fluorophenyl)(cyclobutyl)methanol. The synthesis of chiral secondary alcohols is a cornerstone of medicinal chemistry, as the hydroxyl group can serve as a key hydrogen bond donor/acceptor or a synthetic handle for further functionalization. This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high conversion while minimizing side reactions. The causality behind each experimental step, from reagent selection to purification, is explained to provide a deep understanding of the process. This guide is designed to be a self-validating system, incorporating in-process controls like Thin-Layer Chromatography (TLC) to ensure procedural success.

Reaction Scheme & Mechanism

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[1] The chosen reagent, sodium borohydride, serves as a convenient and effective source of hydride ions (H⁻).[2]

Reaction:

Mechanism Overview:

The reaction proceeds via a two-step nucleophilic addition mechanism.[3][4]

  • Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, on the electrophilic carbonyl carbon of the ketone.[5] This concerted step forms a new carbon-hydrogen bond and breaks the C=O π bond, resulting in a tetracoordinate alkoxide intermediate.[6][7]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the protic solvent, in this case, methanol (MeOH), to yield the final secondary alcohol product.[6] This process regenerates the methoxide ion.

One molecule of sodium borohydride is theoretically capable of reducing four molecules of the ketone.[6]

Materials and Reagents

Quantitative data for the protocol are summarized in the table below. It is imperative to use reagents from reliable sources and ensure solvents are of an appropriate grade.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound226.671.00 g4.411.0
Sodium Borohydride (NaBH₄)37.830.25 g6.621.5
Methanol (MeOH), Anhydrous32.0420 mL--
Ethyl Acetate (EtOAc)88.11~100 mL--
Hydrochloric Acid (HCl), 1 M Aqueous Solution36.46~10 mL--
Saturated Sodium Chloride Solution (Brine)-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Silica Gel (for chromatography)-As needed--
TLC Plates (Silica gel 60 F₂₅₄)-As needed--

Detailed Experimental Protocol

This protocol is designed for a 1-gram scale reaction. For scaling up, careful consideration of thermal management is required.

Reaction Setup & Execution
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.41 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask. Stir the mixture at room temperature until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

  • Reagent Addition: Carefully add sodium borohydride (0.25 g, 6.62 mmol, 1.5 eq) to the stirred solution in small portions over 5-10 minutes.

    • Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sharp temperature increase, which could lead to side reactions. NaBH₄ reacts with methanol, albeit slowly, to generate hydrogen gas.[8]

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction's progress using TLC.

    • Prepare a TLC plate and spot the starting material (a small sample dissolved in EtOAc), the reaction mixture, and a co-spot.

    • Elute the plate using a solvent system such as 20% Ethyl Acetate in Hexanes.

    • Visualize the plate under UV light (254 nm). The reaction is complete when the starting ketone spot has been completely consumed.

Work-up and Product Isolation
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl (~10 mL) dropwise to quench the excess NaBH₄.

    • Safety & Causality: This step neutralizes any unreacted hydride reagent and hydrolyzes the borate ester intermediates. The addition must be slow as the reaction is vigorous and produces hydrogen gas.[9]

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (20 mL). Shake the funnel vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer.

  • Washing: Wash the organic layer with saturated sodium chloride solution (brine, 20 mL). This step helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Method: Purify the crude product via flash column chromatography on silica gel.

  • Eluent: A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is recommended to separate the non-polar impurities from the more polar alcohol product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (3-Chloro-4-fluorophenyl)(cyclobutyl)methanol as a purified compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow start_end start_end process process control control safety safety A Start: Dissolve Ketone in MeOH B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Warm to RT Stir for 1-2h C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Cool to 0 °C & Quench with 1M HCl F->G Yes H Remove MeOH (Rotovap) G->H I Extract with EtOAc & Wash with Brine H->I J Dry over Na₂SO₄ & Filter I->J K Concentrate Crude Product J->K L Purify via Column Chromatography K->L M End: Pure Alcohol Product L->M

Caption: Workflow for the reduction of this compound.

Troubleshooting

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent or low reactivity.Add another 0.25-0.5 equivalents of NaBH₄. If the reaction is still sluggish, allow it to stir overnight at room temperature.
Product is an oil but should be a solid Presence of residual solvent or impurities.Ensure the product is fully dried under high vacuum. If it remains an oil, proceed with purification.
Low Yield Product loss during work-up or incomplete reaction.Ensure pH is acidic after quenching to fully hydrolyze borate esters. Perform a second extraction of the aqueous layer.
Multiple Spots on TLC after reaction Formation of side products.Ensure the reaction temperature was properly controlled during NaBH₄ addition. Proceed with careful column chromatography.

Safety and Handling

All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[8][10]

  • Sodium Borohydride (NaBH₄):

    • Hazards: Water-reactive, releasing flammable hydrogen gas which may ignite spontaneously.[8] Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[11]

    • Handling: Handle under an inert atmosphere if possible, and always protect from moisture.[10] Store in a tightly sealed container in a dry, well-ventilated place away from acids and oxidizing agents.[10][11]

    • Spills: Do not use water to clean up spills. Cover with dry sand or another non-combustible material and place in a closed container for disposal.[10]

  • Methanol (MeOH):

    • Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

    • Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Hydrochloric Acid (HCl):

    • Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

    • Handling: Handle with extreme care, using appropriate gloves and eye/face protection.

References

  • University of California Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Link

  • Ohio State University. (n.d.). Sodium Borohydride SOP. Link

  • O'Donovan, D. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. In Book: Organic Chemistry Lab Manual (O'Donovan). LibreTexts. Link

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Link

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Link

  • Duke University SMIF. (n.d.). Toxic Powders SOP Template. Link

  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet. Link

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Link

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Link

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Link

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Link

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Link

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Link

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Link

  • LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Link

  • OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Link

  • Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. Link

  • A Level Chemistry. (n.d.). Reduction of aldehydes and ketones. Link

  • Study.com. (n.d.). Using Reduction to Create Primary & Secondary Alcohols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for 3-Chloro-4-fluorophenyl cyclobutyl ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your reaction for high yield and purity.

I. Reaction Overview and Key Challenges

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[1][2] In this specific application, we are acylating the electron-deficient 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride. The primary challenges in this synthesis stem from the deactivating nature of the halogen substituents on the aromatic ring, which can lead to sluggish reactions and low yields.[3] Careful selection of the Lewis acid catalyst, solvent, and reaction conditions is paramount for success.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 1-chloro-2-fluorobenzene?

The directing effects of the substituents on the benzene ring govern the regioselectivity of the acylation. Both chlorine and fluorine are ortho-, para-directing groups. However, due to steric hindrance from the chloro group at position 1, the acylation is expected to predominantly occur at the position para to the fluorine atom and meta to the chlorine atom, yielding the desired this compound.

Q2: Which Lewis acid catalyst is most suitable for this reaction?

Aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts acylations.[1][4] However, due to the deactivated nature of the substrate, a stoichiometric amount or even a slight excess of AlCl₃ is often required to drive the reaction to completion.[1] This is because the product ketone can form a complex with the catalyst, effectively sequestering it.[3] Alternative Lewis acids like ferric chloride (FeCl₃) can also be employed and may offer advantages in terms of handling and waste disposal.[5]

Q3: What are the ideal solvent choices?

The choice of solvent is critical. Non-polar, aprotic solvents that do not compete with the acylating agent for the Lewis acid catalyst are preferred. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are common choices. It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.[3][6] Some modern approaches even explore solvent-free conditions.[7]

Q4: Can I use cyclobutanecarboxylic acid directly instead of the acyl chloride?

While possible using certain activating agents, it is generally less efficient than using the more reactive cyclobutanecarbonyl chloride.[8][9] The acyl chloride is readily prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inactive Catalyst Lewis acids like AlCl₃ are highly hygroscopic and will be deactivated by moisture.[3][6]Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.
Insufficient Catalyst The product ketone forms a stable complex with the Lewis acid, effectively consuming it.[1][3]Increase the molar ratio of the Lewis acid to the acylating agent. A 1.1 to 1.5 molar equivalent is a good starting point.
Deactivated Substrate The chloro and fluoro groups on the benzene ring are deactivating, making the electrophilic aromatic substitution challenging.[3][10]Consider increasing the reaction temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.
Poor Quality Reagents Impurities in the 1-chloro-2-fluorobenzene or cyclobutanecarbonyl chloride can interfere with the reaction.Purify the starting materials before use. 1-chloro-2-fluorobenzene can be distilled, and cyclobutanecarbonyl chloride can be freshly prepared and distilled.[8]
Problem 2: Formation of Multiple Products/Isomers

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incorrect Reaction Temperature Higher temperatures can sometimes lead to decreased regioselectivity.Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or the desired reaction temperature. Monitor the reaction by TLC or GC-MS to track isomer formation.
Isomerization of Starting Material Although less common for this substrate, isomerization under harsh conditions is a possibility.Confirm the purity and isomeric identity of your starting 1-chloro-2-fluorobenzene.
Problem 3: Difficult Product Isolation/Purification

Possible Causes & Solutions:

Cause Explanation Recommended Action
Incomplete Quenching Residual Lewis acid can complicate the workup and lead to emulsions.Quench the reaction mixture slowly by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will break up the aluminum chloride-ketone complex.
Product Solubility Issues The product may have limited solubility in the extraction solvent.Screen different extraction solvents. A combination of a non-polar solvent (e.g., ethyl acetate, dichloromethane) and a polar solvent may be necessary.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-chloro-2-fluorobenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional 15 minutes at 0 °C.

  • Add 1-chloro-2-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

V. Visualizing the Process

Reaction Mechanism

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation AcylChloride Cyclobutanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Arene 1-Chloro-2-fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion Product 3-Chloro-4-fluorophenyl cyclobutyl ketone SigmaComplex->Product + AlCl₄⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the catalyst active and in sufficient quantity? Start->Check_Catalyst Check_Conditions Are the reaction conditions (temperature, time) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, anhydrous catalyst in stoichiometric excess. Check_Catalyst->Solution_Catalyst No Check_Reagents Are the starting materials pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Increase temperature/time cautiously. Monitor by TLC/GC-MS. Check_Conditions->Solution_Conditions No Solution_Reagents Purify starting materials. Check_Reagents->Solution_Reagents No

Caption: Troubleshooting workflow for low yield.

VI. References

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]

  • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer.ca. [Link]

  • The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]

  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • EAS Friedel Crafts Alkylation and Acylation. Chad's Prep®. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • friedel-crafts acylation of benzene. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. [Link]

  • Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed. [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. [Link]

  • Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. YouTube. [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. Google Patents.

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • This compound. PubChem. [Link]

  • Friedel-Crafts & Relative Ring Reactivity (IOC 35). YouTube. [Link]

  • Friedel Crafts Acylation. Scribd. [Link]

  • Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone. Google Patents.

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

Sources

Minimizing side-product formation in the synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this specific Friedel-Crafts acylation. Our goal is to empower you with the scientific understanding to minimize side-product formation and maximize the yield and purity of your target molecule.

I. Understanding the Reaction: A Mechanistic Overview

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

The core of this reaction involves the formation of a bulky acylium ion electrophile, which then attacks the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The directing effects of the chloro and fluoro substituents on the aromatic ring play a critical role in determining the regioselectivity of this acylation, which is a key factor in controlling side-product formation.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues you may encounter, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Desired this compound

  • Probable Cause A: Inactive Catalyst

    • Explanation: Aluminum chloride is highly hygroscopic. Moisture in the reaction environment will hydrolyze AlCl₃, rendering it inactive.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven prior to use.

      • Use a high-purity, anhydrous grade of aluminum chloride.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause B: Suboptimal Reaction Temperature

    • Explanation: Friedel-Crafts acylations are temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition.

    • Solution:

      • Initiate the reaction at a low temperature (0-5 °C) to control the initial exothermic reaction.

      • Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Probable Cause C: Insufficient Reaction Time

    • Explanation: The reaction may not have proceeded to completion.

    • Solution:

      • Monitor the reaction progress closely.

      • If starting material is still present after the initial reaction time, consider extending the reaction time at room temperature.

Problem 2: Presence of a Significant Amount of the Isomeric Side-Product, 2-Chloro-1-fluoro-4-(cyclobutanecarbonyl)benzene

  • Probable Cause: Lack of Regioselective Control

    • Explanation: The chloro and fluoro groups on the benzene ring are both ortho, para-directing. This means the incoming acyl group can attack at positions ortho or para to these substituents. While the desired product is the result of acylation para to the fluorine and ortho to the chlorine, the formation of the other isomer is a common side reaction. The bulky nature of the cyclobutyl ketone group generally favors the less sterically hindered para position.

    • Solution:

      • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or carbon disulfide are often preferred.

      • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored para-product.

      • Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored to potentially alter the regioselectivity.

Problem 3: Formation of a Complex Mixture of Unidentified Byproducts

  • Probable Cause A: Impure Starting Materials

    • Explanation: Impurities in the 1-chloro-2-fluorobenzene or cyclobutanecarbonyl chloride can lead to a variety of side reactions.

    • Solution:

      • Ensure the purity of your starting materials using techniques like NMR or GC-MS.

      • If necessary, purify the starting materials by distillation or chromatography before use.

  • Probable Cause B: Side Reactions of the Acylating Agent

    • Explanation: While less common, under harsh conditions, the cyclobutyl ring could potentially undergo rearrangement or other side reactions.

    • Solution:

      • Maintain a controlled, low reaction temperature.

      • Use a stoichiometric amount of the Lewis acid to avoid excessive catalytic activity that might promote side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound?

A1: The primary mechanism is a Friedel-Crafts acylation. The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring of 1-chloro-2-fluorobenzene, followed by the loss of a proton to restore aromaticity and yield the final ketone product.

Q2: Why is the formation of the 3-Chloro-4-fluorophenyl isomer favored over other isomers?

A2: The fluorine atom is a stronger ortho, para-director than the chlorine atom. Therefore, the position para to the fluorine is highly activated. While the position ortho to the fluorine is also activated, the bulky cyclobutanecarbonyl group experiences significant steric hindrance at this position, making the attack at the para position more favorable.

Q3: Can polyacylation occur in this reaction?

A3: Polyacylation is highly unlikely. The ketone group of the product is an electron-withdrawing group, which deactivates the aromatic ring, making it less susceptible to further electrophilic attack by another acylium ion.

Q4: What are the best analytical techniques to confirm the identity and purity of the product?

A4: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the desired product from any isomeric side-products and other impurities, and to confirm the molecular weight.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the presence of any isomers by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl group (C=O) in the ketone.

IV. Experimental Protocols and Data

Optimized Synthesis Protocol

This protocol is designed to maximize the yield of the desired product while minimizing side-product formation.

Materials:

  • 1-Chloro-2-fluorobenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) to the suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 1-chloro-2-fluorobenzene (1.05 equivalents) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the desired product from any isomeric byproducts.

Data Summary: Influence of Reaction Conditions on Product Distribution
ParameterConditionExpected Outcome on Product Ratio (para:ortho)Rationale
Temperature Low (0-5 °C)Higher para:ortho ratioFavors the thermodynamically more stable para isomer.
High (Room Temp to Reflux)Lower para:ortho ratioIncreased kinetic energy can overcome the steric barrier for ortho attack.
Solvent Non-polar (e.g., CH₂Cl₂, CS₂)Higher para:ortho ratioLess solvation of the acylium ion, making it more sensitive to steric effects.
Polar (e.g., Nitrobenzene)Lower para:ortho ratioSolvation can stabilize the transition state for ortho attack.
Lewis Acid AlCl₃Generally good selectivityStandard, effective catalyst.
FeCl₃May offer different selectivityCan be a milder catalyst, potentially improving selectivity.

V. Visualizing the Process

Reaction Mechanism and Side-Product Formation

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aromatic 1-Chloro-2-fluorobenzene Desired 3-Chloro-4-fluorophenyl cyclobutyl ketone (Desired) Aromatic->Desired + Acylium Ion (Para-attack) Side 2-Chloro-1-fluoro-4- (cyclobutanecarbonyl)benzene (Side-Product) Aromatic->Side + Acylium Ion (Ortho-attack) Acyl Cyclobutanecarbonyl Chloride Acylium Acylium Ion (Electrophile) Acyl->Acylium + AlCl₃ Catalyst AlCl₃

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Logic Flow

troubleshooting_flow Start Experiment Start Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield Low Yield? Isomer Isomeric Impurity Problem->Isomer High Isomer Content? Complex Complex Mixture Problem->Complex Other Impurities? SolutionYield Check Catalyst, Temp, Time LowYield->SolutionYield SolutionIsomer Adjust Solvent, Temp, Catalyst Isomer->SolutionIsomer SolutionComplex Check Reagent Purity, Conditions Complex->SolutionComplex End Optimized Synthesis SolutionYield->End SolutionIsomer->End SolutionComplex->End

Caption: A logical flow for troubleshooting common issues in the synthesis.

VI. References

  • McElwee Reeve, A. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. J. Chem. Educ.2014 , 91 (1), 104–107. [Link]

  • Bravo, J. A.; et al. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education2025 , 13 (1), 1-15. [Link]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. [Link]

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Technical Support Center: Purification of Crude 3-Chloro-4-fluorophenyl Cyclobutyl Ketone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-fluorophenyl cyclobutyl ketone using column chromatography. The information herein is curated for researchers, scientists, and professionals in drug development, offering practical, field-tested advice to overcome common challenges in the purification of this and structurally similar aryl ketones.

Introduction: The Chemistry of Purification

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution, while effective, can generate a variety of impurities that necessitate a robust purification strategy. Common side products may include regioisomers (e.g., ortho-acylated product), poly-acylated species, and unreacted starting materials.[3] The choice of catalyst, solvent, and reaction conditions significantly influences the impurity profile.[4] Column chromatography remains a cornerstone technique for isolating the desired product with high purity.[5] This guide will navigate the nuances of developing and troubleshooting a column chromatography method tailored for this specific molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography purification of this compound.

Question 1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.

Answer:

This issue, where the compound exhibits an Rf value of or near zero, indicates strong interaction with the stationary phase, which is common for polar compounds.[6] For a moderately polar ketone like this compound, this could be due to several factors:

  • Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to displace the compound from the silica gel.

  • Secondary Interactions: The ketone's carbonyl group can form strong hydrogen bonds with the silanol groups on the silica surface, impeding its movement.[7][8]

Solutions:

  • Increase Mobile Phase Polarity:

    • Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • If a hexane/ethyl acetate system is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol. A 1-10% solution of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective for very polar compounds.[9][10]

  • Modify the Stationary Phase:

    • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent (like methanol) or a base (like triethylamine) can cap the most active silanol groups, reducing strong interactions.

    • Alternative Stationary Phases: Consider using a different stationary phase if silica gel proves problematic.[11]

      • Alumina (Neutral or Basic): Alumina can be less acidic than silica and may offer better separation for compounds that streak or decompose on silica.[11]

      • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile), can be a powerful alternative.[5][11]

Question 2: The separation between my desired product and an impurity is poor, with significant overlap between the spots on the TLC plate.

Answer:

Poor resolution is a common challenge in chromatography and can often be addressed by systematically optimizing the separation parameters.

Solutions:

  • Optimize the Solvent System:

    • Fine-Tune Polarity: Experiment with small, incremental changes in the solvent ratio. Sometimes, a slight adjustment can significantly improve separation. A good starting point for many ketones is a 1:1 mixture of hexane and ethyl acetate, which can then be optimized.[7]

    • Try Different Solvent Combinations: Explore different solvent systems with varying selectivities. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the interactions between the analytes, stationary phase, and mobile phase, potentially improving resolution.

  • Adjust the Stationary Phase:

    • Particle Size: Using silica gel with a smaller particle size can increase the surface area and lead to better separation, although it may also increase backpressure.

  • Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to band broadening and poor separation.

    • Concentrated Sample Loading: Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[12] A broad initial band will result in poor separation. If the compound is not very soluble in the eluent, dry loading is a highly recommended alternative.[12]

Question 3: My compound is eluting with significant peak tailing.

Answer:

Peak tailing, where the back of the chromatographic peak is drawn out, is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[7][8]

Solutions:

  • Mobile Phase Additives: Adding a small amount of a modifier to the eluent can often resolve tailing issues.[11]

    • For Basic Impurities: A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to compete with basic analytes for active sites on the silica gel.

    • For Acidic Impurities: Adding a small amount of acetic acid (e.g., 0.1-1%) can improve the peak shape of acidic compounds.[11]

  • Lower Sample Loading: Overloading the column can lead to peak tailing. Try reducing the amount of crude material loaded onto the column.

Question 4: I am not recovering my compound from the column, or the yield is very low.

Answer:

Low recovery can be a frustrating issue with several potential causes.

Solutions:

  • Compound Instability: The compound may be degrading on the silica gel.[10] This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any degradation has occurred. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. In this case, a more polar eluent or a different stationary phase is necessary.

  • Co-elution with an Unseen Impurity: An impurity that is not visible by your detection method (e.g., UV lamp) might be co-eluting with your product, leading to a lower-than-expected yield of pure compound. Staining the TLC plate with a universal stain like potassium permanganate can help visualize non-UV active impurities.[13]

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the purification to elute any remaining material.[14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A common and effective starting point for a moderately polar ketone is a mixture of a nonpolar solvent and a moderately polar solvent.[7] A 4:1 or 1:1 mixture of hexane:ethyl acetate is a good initial system to try.[13] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[13]

Q2: How do I choose between wet and dry loading of my sample onto the column?

A2: The choice between wet and dry loading depends on the solubility of your crude product.

  • Wet Loading: This method is suitable when your compound is readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.[12]

  • Dry Loading: This is the preferred method when your compound has poor solubility in the eluent or when you need to use a stronger solvent to dissolve it.[12] The crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is then evaporated. The resulting free-flowing powder is then carefully added to the top of the column.[12]

Q3: What are the key properties of this compound to consider for purification?

A3: Understanding the physicochemical properties of the target molecule is crucial for developing a purification strategy.[8][15]

PropertyValue/DescriptionImplication for Chromatography
Molecular Weight 212.65 g/mol [16]Standard for small molecule purification.
Calculated XLogP3 3.4[16]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents and suitability for normal-phase chromatography.
Polarity Moderately polar due to the ketone functional group.Will interact with polar stationary phases like silica gel. A mobile phase of intermediate polarity will likely be required for elution.

Q4: What are the potential impurities from the Friedel-Crafts acylation synthesis?

A4: The primary impurities in a Friedel-Crafts acylation reaction to synthesize this compound can include:

  • Ortho-isomer: Acylation at the position ortho to the chloro group.[3]

  • Unreacted Starting Materials: Residual 1-chloro-2-fluorobenzene and cyclobutanecarbonyl chloride (or its corresponding anhydride).

  • Polyacylated Products: While less common due to the deactivating effect of the first acyl group, di-acylation can occur under harsh conditions.[3]

  • Byproducts from Catalyst Decomposition: Depending on the Lewis acid used (e.g., AlCl₃), hydrolysis can lead to the formation of byproducts.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Method Development
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a 4:1 hexane:ethyl acetate mixture.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. Staining with potassium permanganate can reveal UV-inactive impurities.[13]

  • Optimize the Solvent System: Adjust the ratio of the solvents to achieve an Rf value of 0.2-0.4 for the desired product.[13]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined from TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[12]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the least polar solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis & Solvent System Optimization Crude_Product->TLC_Analysis Develop Method Sample_Loading Dry Loading of Sample Crude_Product->Sample_Loading Adsorb on Silica Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Select Solvents Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Fraction_Pooling Pooling of Pure Fractions Fraction_Analysis->Fraction_Pooling Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

References

  • BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Unknown. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biocompare. (2023). Chromatography Column Selection Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Reddit. (2022). troubleshooting column chromatography.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.

Sources

Troubleshooting low yield in the synthesis of substituted phenyl cyclobutyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Phenyl Cyclobutyl Ketones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of substituted phenyl cyclobutyl ketones. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important class of molecules. As valuable intermediates in medicinal chemistry and materials science, achieving high yields and purity is paramount. This resource combines established chemical principles with field-proven insights to help you navigate the complexities of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter. We will primarily focus on the most common synthetic method, Friedel-Crafts acylation, and then discuss potential alternatives.

Section 1: Troubleshooting Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones. It involves the reaction of an aromatic ring with an acylating agent, such as cyclobutanecarbonyl chloride, in the presence of a Lewis acid catalyst.[1] However, the success of this reaction is highly dependent on the nature of the substituents on the aromatic ring and careful control of reaction conditions.

Low yields in Friedel-Crafts acylation can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst 2. Assess Catalyst Activity & Stoichiometry check_reagents->check_catalyst Reagents OK reason1 Moisture, impure reagents check_reagents->reason1 Issue Found check_substrate 3. Evaluate Aromatic Substrate Reactivity check_catalyst->check_substrate Catalyst OK reason2 Deactivated catalyst, insufficient amount check_catalyst->reason2 Issue Found check_temp 4. Optimize Reaction Temperature check_substrate->check_temp Substrate Suitable reason3 Strongly deactivated ring check_substrate->reason3 Issue Found optimize_workup 5. Review Work-up & Purification check_temp->optimize_workup Temp Optimized reason4 Temperature too low/high check_temp->reason4 Issue Found success Improved Yield optimize_workup->success reason5 Product loss during extraction/purification optimize_workup->reason5 Issue Found

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Detailed Explanations:

  • Catalyst Inactivity: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to use anhydrous solvents and flame-dried glassware.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4] If you are using catalytic amounts, the reaction may stall after a small amount of product has formed.

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution. Therefore, if your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), it will be deactivated, and the reaction may not proceed.[2]

  • Sub-optimal Reaction Temperature: While many Friedel-Crafts acylations proceed at or below room temperature, some less reactive substrates may require gentle heating. Conversely, highly activated substrates may require cooling to prevent side reactions.[5]

Anilines and phenols are highly problematic substrates for direct Friedel-Crafts acylation due to the interaction of the heteroatom lone pairs with the Lewis acid catalyst.

  • Anilines: The nitrogen lone pair in anilines is basic and will coordinate strongly with the Lewis acid (e.g., AlCl₃). This forms a complex that places a positive charge on the nitrogen, which is a very strong deactivating group, shutting down the electrophilic substitution.[6]

  • Phenols: The oxygen lone pair in phenols can also coordinate with the Lewis acid. More importantly, acylation can occur on the oxygen atom (O-acylation) to form a phenyl ester, which is often the major product, competing with the desired C-acylation on the ring.

Solution: Protecting Groups The standard workaround is to protect the amine or hydroxyl group before acylation.

  • For anilines, acetylation to form an amide is a common strategy. The amide is still an ortho-, para-director but is less activating and the nitrogen lone pair is less basic.

  • For phenols, protection as an ether (e.g., methyl ether, forming anisole) is a viable option.

Regioselectivity in Friedel-Crafts acylation is primarily governed by the directing effects of the substituents already on the aromatic ring and steric hindrance.

  • Steric Hindrance: The acylium ion complex with the Lewis acid is bulky.[7] This steric bulk generally favors substitution at the less hindered para position over the ortho position. For example, in the acylation of toluene, the major product is the 4-methylacetophenone.[8]

  • Solvent Effects: The choice of solvent can sometimes influence the ortho:para ratio. Less polar solvents may favor the formation of the para isomer.

  • Catalyst Choice: While AlCl₃ is the most common catalyst, exploring other Lewis acids might offer different selectivity profiles.

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation Yield and Selectivity

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Ortho:Para Ratio
TolueneAcetyl ChlorideAlCl₃ (1.1)TolueneRoom Temp0.5292:97
AnisoleAcetic AnhydrideAlCl₃ (2.2)DichloromethaneNot specifiedNot specified85.7Predominantly para
ChlorobenzeneBenzoyl ChlorideHf(OTf)₄ (0.1) / TfOH (0.1)ChlorobenzeneReflux280Not specified

Data adapted from multiple sources for illustrative purposes.[7][9][10]

Section 2: Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Activated Arene (e.g., Anisole) with Cyclobutanecarbonyl Chloride

Safety Precautions:

  • Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]

  • Cyclobutanecarbonyl chloride: Corrosive, lachrymatory, and flammable. Handle in a fume hood and wear appropriate PPE.[3][6][13][14][15]

  • Work-up: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.[5][16]

Materials:

  • Anisole (1.0 eq.)

  • Cyclobutanecarbonyl chloride (1.1 eq.)

  • Anhydrous Aluminum Chloride (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Dissolve cyclobutanecarbonyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise over 20-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).[17][18][19]

Section 3: Alternative Synthetic Routes and Their Troubleshooting

While Friedel-Crafts acylation is a primary method, it is not always suitable, especially for highly functionalized or sensitive substrates. Below are two common alternatives.

This route involves the reaction of a phenyl Grignard reagent with cyclobutanecarbonyl chloride or the reaction of a cyclobutyl Grignard reagent with a substituted benzonitrile.

Troubleshooting Grignard Reactions:

  • Failure to Initiate: This is the most common issue and is almost always due to the presence of water. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. A crystal of iodine or a small amount of 1,2-dibromoethane can be used to activate the magnesium.[20][21]

  • Low Yield: Grignard reagents are strong bases and can be consumed by any acidic protons in the substrate. They are also highly reactive and can participate in side reactions like coupling.[21]

Safety Precautions for Grignard Reagents:

  • Grignard reagents are highly reactive and can be pyrophoric. They react violently with water.[22]

  • Always work under an inert atmosphere (nitrogen or argon).

  • Use dry solvents and glassware.[12][20]

  • Have an appropriate fire extinguisher (Class D for metal fires) available.

This palladium-catalyzed cross-coupling reaction can be used to couple a cyclobutylboronic acid or its ester with a substituted aryl halide.

Troubleshooting Suzuki-Miyaura Coupling:

  • Low Yield with Secondary Alkylboranes: The cross-coupling of secondary alkylboronic acids, like cyclobutylboronic acid, is more challenging than with aryl or primary alkyl derivatives. A common side reaction is β-hydride elimination, which leads to the formation of cyclobutene and reduction of the aryl halide.[23][24]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for success. Bulky, electron-rich phosphine ligands are often required to promote the desired reductive elimination over β-hydride elimination.[23][24]

  • Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. A thorough optimization of these parameters is often necessary.

Decision Tree for Synthetic Route Selection

G start Desired Substituted Phenyl Cyclobutyl Ketone substrate_check Aromatic Ring Contains Strong Deactivating Groups? start->substrate_check fc_acyl Use Friedel-Crafts Acylation substrate_check->fc_acyl No alt_route Consider Alternative Routes substrate_check->alt_route Yes grignard Grignard Reaction alt_route->grignard suzuki Suzuki-Miyaura Coupling alt_route->suzuki

Caption: A decision tree for selecting a synthetic route.

References

  • Sigma-Aldrich. (2012, January 19).
  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Pudasaini, B., & Janesko, B. G. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
  • Fisher Scientific. (2025, December 21).
  • ORGANIC REACTION MECHANISM.
  • PubChem. Cyclobutanecarbonyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Cyclobutanecarbonyl Chloride with Care.
  • BenchChem. (2025).
  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]

  • University of Wisconsin-Madison.
  • Chemistry LibreTexts. (2020, June 11). 5.
  • BenchChem. (2025).
  • University of Michigan.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. (2025, August 6).
  • BenchChem. (2025). Application Notes and Protocols: Photochemical Reactions of Cyclobutyl Phenyl Ketone with UV Light.
  • University of Michigan. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Scribd.
  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in.
  • University of Rochester Department of Chemistry. Purification: How To. [Link]

  • ResearchGate.
  • Vedantu.
  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Friedel-Crafts Acyl
  • Organic Syntheses. 10 - Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • SIELC Technologies. (2018, February 16). Cyclobutyl phenyl ketone.
  • International Journal of Advanced Chemistry Research. (2021, May 26).
  • ResearchG
  • ResearchGate.
  • ACS Publications. (2019, March 21). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. [Link]

  • ResearchGate.
  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Google Patents.
  • NIST WebBook. Cyclopropyl 4-methoxyphenyl ketone.

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Preventing carbocation rearrangement in Friedel-Crafts alkylation of similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the challenge of carbocation rearrangement during alkylation. The following sections provide in-depth answers to frequently encountered problems, backed by mechanistic explanations and detailed protocols.

Troubleshooting Guide & FAQs

Q1: I tried to synthesize n-propylbenzene using 1-chloropropane and AlCl₃, but my main product was isopropylbenzene. What happened?

A1: This is a classic case of carbocation rearrangement, a common limitation of the Friedel-Crafts alkylation reaction.

The reaction mechanism involves the formation of a carbocation electrophile.[1][2] Your initial step, the reaction between 1-chloropropane and the Lewis acid catalyst (AlCl₃), generates a primary (1°) carbocation.[3] Primary carbocations are highly unstable. To achieve a more stable electronic state, this intermediate rapidly rearranges via a 1,2-hydride shift .[3][4][5] A hydrogen atom from the second carbon, along with its bonding pair of electrons, moves to the first carbon.

This process transforms the unstable primary carbocation into a more stable secondary (2°) carbocation.[3] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of isopropylbenzene (the thermodynamic product) instead of the desired n-propylbenzene (the kinetic product).[3][6]

Diagram 1: Mechanism of carbocation rearrangement in the alkylation of benzene with 1-chloropropane.

Q2: How can I reliably synthesize straight-chain alkylbenzenes like n-butylbenzene without rearrangement?

A2: The most robust and widely accepted solution is to perform a Friedel-Crafts acylation, followed by a chemical reduction of the intermediate ketone. [6] This two-step sequence circumvents the carbocation rearrangement problem entirely.

Why this works: In Friedel-Crafts acylation, an acyl halide (e.g., butanoyl chloride) reacts with the Lewis acid to form an acylium ion .[1][3] This acylium ion is resonance-stabilized; the positive charge is shared between the carbonyl carbon and the oxygen atom.[1][2][7] This stabilization means the acylium ion is much more stable than a primary carbocation and has no tendency to rearrange.[2][8]

The acylation reaction, therefore, proceeds cleanly to form an aryl ketone (e.g., butyrophenone). This ketone can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen reduction (zinc-mercury amalgam in HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[6][7][9]

Diagram 2: The reliable two-step pathway to synthesize straight-chain alkylbenzenes.

Q3: Are there any situations where direct Friedel-Crafts alkylation can be used without risk of rearrangement?

A3: Yes, direct alkylation is safe when the alkyl halide used cannot form a more stable carbocation through rearrangement. [6][10] This applies to a few specific cases:

  • Methyl and Ethyl Halides: The methyl and ethyl carbocations cannot rearrange to a more stable form.[10]

  • Tertiary Alkyl Halides: These already form a relatively stable tertiary (3°) carbocation, which is the most stable simple alkyl carbocation, so there is no thermodynamic driving force for it to rearrange.[11]

  • Alkylating agents that yield stabilized carbocations: Reagents that form benzylic or allylic carbocations, which are resonance-stabilized, can also be used.[7]

Attempting to use any primary or secondary alkyl halide with a chain of three or more carbons carries a high risk of rearrangement.[2][7]

Q4: Can I prevent rearrangement by simply modifying reaction conditions like temperature or the choice of Lewis acid?

A4: While adjusting conditions can sometimes influence product ratios, it is not a reliable method for completely preventing rearrangement.

  • Temperature: Lowering the reaction temperature can favor the kinetic product (the non-rearranged one) to a small extent, but the energy barrier for the 1,2-hydride shift is very low.[6] Rearrangement will almost always occur to a significant degree.

  • Lewis Acid Catalyst: While various Lewis acids (e.g., FeCl₃, BF₃, TiCl₄) can be used, their primary role is to generate the carbocation.[12][13] The inherent instability of the carbocation is the root cause of rearrangement, a factor that is largely independent of the specific Lewis acid used. Milder catalysts may reduce side reactions but will not stop the thermodynamic drive to form a more stable carbocation.

For predictable and high-yield synthesis of a specific isomer, the acylation-reduction pathway remains the superior strategy.[14]

Comparative Summary: Alkylation vs. Acylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Reagent Alkyl Halide (R-X)Acyl Halide (RCOX) or Anhydride
Electrophile Carbocation (R⁺)Acylium Ion (RCO⁺)
Carbocation Rearrangement Common and problematic. [2][3][10]Does not occur due to resonance stabilization.[2][7][8]
Product Reactivity Product (alkylbenzene) is more reactive than the starting material, leading to polyalkylation.[2][11]Product (aryl ketone) is less reactive than the starting material; reaction stops after mono-acylation.[2][7]
Catalyst Requirement Catalytic amount is sufficient in theory.Stoichiometric amount is required as the product ketone complexes with the Lewis acid.[7]
Primary Advantage Direct, one-step C-C bond formation.High predictability, clean mono-substitution, no rearrangement.
Primary Disadvantage Rearrangements and polyalkylation limit synthetic utility.[15]Requires a second step (reduction) to obtain an alkylbenzene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Butyrophenone

Objective: To synthesize butyrophenone, the intermediate for n-butylbenzene, avoiding carbocation rearrangement.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Butanoyl chloride

  • Anhydrous Benzene (or other suitable aromatic solvent)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 6M

  • Ice bath

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0°C using an ice bath.

  • Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15-20 minutes. A complex will form.

  • Addition of Benzene: Add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture. Maintain the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude butyrophenone. Purify by vacuum distillation or chromatography as needed.

Protocol 2: Clemmensen Reduction of Butyrophenone to n-Butylbenzene

Objective: To reduce the ketone functional group to a methylene group.

Materials:

  • Zinc dust

  • Mercuric (II) chloride (HgCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Butyrophenone (from Protocol 1)

  • Toluene

  • Water

Procedure:

  • Amalgam Preparation: In a fume hood, prepare the zinc amalgam. Swirl zinc dust (4-5 equivalents) with a 5% HgCl₂ solution for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: To the flask containing the freshly prepared amalgam, add water, concentrated HCl, toluene, and the butyrophenone (1.0 equivalent).

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. Periodically (e.g., every hour), add more concentrated HCl to maintain a strongly acidic environment.

  • Monitoring: Monitor the reaction by TLC or GC until the butyrophenone is consumed (typically 4-6 hours).

  • Workup: Allow the mixture to cool to room temperature. Carefully decant the liquid from the remaining zinc amalgam.

  • Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice with fresh toluene.

  • Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and remove the toluene under reduced pressure. The resulting crude product can be purified by distillation to yield pure n-butylbenzene.

G start Desired Product: Straight-Chain Alkylbenzene decision Can the alkyl group rearrange to a more stable carbocation? start->decision acylation Use Friedel-Crafts Acylation(e.g., Propanoyl Chloride) decision->acylation Yes (e.g., n-propyl, n-butyl) alkylation Use Direct Friedel-Crafts Alkylation(e.g., Ethyl Chloride) decision->alkylation No (e.g., methyl, ethyl, t-butyl) reduction Follow with Reduction(Clemmensen or Wolff-Kishner) acylation->reduction final_product Obtain Desired Product with High Purity alkylation->final_product reduction->final_product

Diagram 3: Decision flowchart for selecting the appropriate Friedel-Crafts method.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel–Crafts Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Pearson+. How does Friedel-Crafts acylation prevent carbocation rearrangement?. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur?. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • TMP Chem. (2018, April 13). 35.04 Friedel-Crafts Alkylation [Video]. YouTube. [Link]

  • National Institutes of Health (NIH). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • National Institutes of Health (NIH). (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Jeremy's Chemistry Classroom. (2024, June 18). EAS Reactions Part 4: Rearrangements in Friedel-Crafts Alkylation, A Problem that Acylation Solves [Video]. YouTube. [Link]

  • Unknown Source. Friedel-Crafts Comparison. [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Acylation of 1-Chloro-2-Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. Our goal is to move beyond standard protocols and provide a deeper understanding of the mechanistic principles and practical troubleshooting steps necessary to control the isomeric outcome of this complex reaction.

Section 1: Foundational Principles - The Regiochemical Puzzle

The acylation of 1-chloro-2-fluorobenzene presents a classic challenge in electrophilic aromatic substitution (EAS). The reaction's outcome is governed by a delicate interplay between the electronic and steric effects of two competing ortho, para-directing, yet deactivating, halogen substituents.

  • Electronic Effects: Both fluorine and chlorine are deactivating due to their strong inductive electron withdrawal (-I effect).[1] However, they also possess lone pairs that can be donated into the aromatic ring via resonance (+M or +R effect), which directs incoming electrophiles to the ortho and para positions.[2][3] The key difference lies in the efficiency of this resonance donation. Fluorine's 2p orbital has a more effective overlap with carbon's 2p orbital compared to chlorine's larger 3p orbital.[1] This makes fluorine a stronger resonance donor, potentially leading to greater activation at its ortho (C6) and para (C4) positions compared to the positions directed by chlorine (C3-ortho, C5-para).

  • Steric Hindrance: The acylium ion (R-CO⁺) generated during Friedel-Crafts acylation is sterically demanding.[4] This bulkiness heavily disfavors substitution at positions flanked by existing substituents. In the case of 1-chloro-2-fluorobenzene, positions C3 and C6 are highly hindered, making acylation at these sites kinetically unfavorable.

Therefore, the primary regiochemical competition occurs between the two less hindered positions: C4 (para to fluorine) and C5 (para to chlorine) . Achieving high selectivity requires manipulating reaction conditions to favor one electronic influence over the other while navigating the steric landscape.

G cluster_ring 1-Chloro-2-Fluorobenzene cluster_directing Directing & Steric Effects C1 C1 C2 C2 Cl Cl C1->Cl C3 C3 F F C2->F C4 C4 C5 C5 C6 C6 C5_node C5: Para to Cl (Electronically Competitive) Cl->C5_node +M Effect C3_node C3: Ortho to Cl (Sterically Hindered) Cl->C3_node +M Effect C4_node C4: Para to F (Electronically Favored) F->C4_node +M Effect C6_node C6: Ortho to F (Sterically Hindered) F->C6_node +M Effect

Caption: Competing directing influences on 1-chloro-2-fluorobenzene.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the acylation of 1-chloro-2-fluorobenzene in a direct question-and-answer format.

Q: My reaction yields a mixture of the 4-acyl and 5-acyl isomers with poor selectivity. How can I increase the yield of the 4-acyl product (para to fluorine)?

A: Favoring acylation at the C4 position requires leveraging the stronger +M effect of fluorine and creating conditions where the electrophile is sensitive to subtle electronic differences.

  • Catalyst Selection: Move away from highly reactive, traditional Lewis acids like AlCl₃. While potent, their high reactivity can sometimes lower selectivity. Consider using milder or more modern Lewis acids. Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) or Hafnium(IV) triflate (Hf(OTf)₄), have shown excellent activity for acylating deactivated arenes like fluorobenzene and chlorobenzene.[5][6] These catalysts can offer higher selectivity by generating a less aggressive acylium ion complex that is more discerning of the electron density differences between C4 and C5.

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity.[7] Reactions performed at 0 °C or even lower temperatures favor the kinetically controlled product, which is often the isomer formed via the most stable transition state. Since fluorine is a better resonance donor, the transition state leading to the 4-acyl product is likely lower in energy, and lower temperatures will amplify this difference.

  • Solvent Choice: The solvent can influence the distribution of isomers.[7] Non-polar solvents like carbon disulfide (CS₂) or dichloroethane are common. In some cases, changing to a more polar solvent like nitrobenzene can shift the product ratio by altering the solvation of the intermediate carbocation (arenium ion).[4][7] Systematic screening of solvents is recommended.

Q: I am observing a very low conversion rate, with most of my starting material recovered. What are the likely causes?

A: Low conversion is a common problem when working with deactivated aromatic rings.[8][9] The combined -I effects of fluorine and chlorine make the ring electron-poor and less nucleophilic.

  • Catalyst Activity: The most frequent culprit is an inactive Lewis acid catalyst, especially AlCl₃, which is extremely sensitive to moisture.[2][8] Ensure you are using a freshly opened bottle of catalyst or one that has been stored meticulously in a desiccator.[7] The catalyst should be a fine, free-flowing powder; clumps or a strong smell of HCl indicate deactivation by hydrolysis.[7]

  • Anhydrous Conditions: Absolute exclusion of water is critical. All glassware must be oven- or flame-dried, and solvents must be rigorously anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Catalyst Loading: Friedel-Crafts acylation is not always truly catalytic. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[10][11] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is often required.[11] If conversion is low, consider incrementally increasing the catalyst loading to 1.1-1.3 equivalents.

  • Reaction Temperature & Time: While lower temperatures favor selectivity, the reaction may not have sufficient thermal energy to overcome the activation barrier. If conversion is low at 0 °C, try allowing the reaction to slowly warm to room temperature or gently heat it as per literature protocols for similar deactivated substrates.[8] An extended reaction time may also be necessary.

Q: My analysis shows the formation of diacylated products. I thought this was unlikely?

A: While polyacylation is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the ring, it can still occur under harsh conditions.[12][13]

  • Reaction Conditions: The formation of diacylated products suggests the reaction conditions are too aggressive. This can be caused by excessively high temperatures, a prolonged reaction time at elevated temperatures, or the use of a large excess of the acylating agent or a highly active catalyst.[12]

  • Mitigation: To prevent this, use the acylating agent as the limiting reagent (typically 1.0-1.1 equivalents relative to the 1-chloro-2-fluorobenzene). Reduce the reaction temperature and monitor the reaction progress by TLC or GC to stop it once the starting material is consumed, preventing further reaction of the product.

Section 3: Experimental Protocols & Workflows

Adherence to a robust experimental protocol is paramount for reproducibility. Below are two representative procedures: a standard method and an alternative approach using a modern catalyst system.

Protocol 1: Standard Acylation using Aluminum Chloride (AlCl₃)

This protocol describes a baseline procedure for the acetylation of 1-chloro-2-fluorobenzene.

Materials:

  • 1-Chloro-2-fluorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 eq). Add anhydrous DCM to create a slurry.

  • In a separate dry flask, dissolve 1-chloro-2-fluorobenzene (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the substrate solution dropwise to the stirred AlCl₃ slurry at 0 °C over 30 minutes.

  • Acylation: Prepare a solution of acetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[7] This will hydrolyze the aluminum complexes.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

  • Purification: Purify the isomeric ketones via column chromatography or fractional distillation.

Workflow Diagram: General Friedel-Crafts Acylation

G start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) setup Charge Lewis Acid Catalyst (e.g., AlCl₃) and Anhydrous Solvent start->setup add_substrate Add 1-Chloro-2-Fluorobenzene Solution Dropwise at Controlled Temp. setup->add_substrate add_acyl Add Acylating Agent (e.g., Acetyl Chloride) Dropwise add_substrate->add_acyl react Stir Reaction Mixture (Monitor by TLC/GC) add_acyl->react quench Quench Reaction by Slowly Adding to Ice/HCl Mixture react->quench workup Aqueous Workup: 1. Separate Layers 2. Extract Aqueous Phase 3. Wash Organic Layer quench->workup dry Dry Organic Layer (e.g., MgSO₄) and Filter workup->dry concentrate Concentrate Solvent (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Chromatography/Distillation) concentrate->purify end Characterize Products (NMR, GC-MS) purify->end

Caption: Standard experimental workflow for Friedel-Crafts acylation.

Section 4: Data-Driven Decision Making

Improving regioselectivity requires a systematic approach. The following table summarizes how different parameters can be adjusted to favor the desired 4-acyl-1-chloro-2-fluorobenzene isomer.

ParameterCondition A (Baseline)Condition B (Optimized for 4-Acyl)Rationale for Change
Lewis Acid Catalyst AlCl₃ (1.1 eq)Sc(OTf)₃ (0.1-0.2 eq) or Hf(OTf)₄ (0.1 eq)Milder triflate catalysts are less reactive, enhancing selectivity for the more electronically activated C4 position.[5][6] They can also be used in catalytic amounts and are often recyclable.
Temperature Room Temperature0 °C to -20 °CLower temperatures favor the kinetically controlled product, amplifying the energetic preference for substitution at C4.[7]
Solvent Dichloromethane (DCM)Carbon Disulfide (CS₂) or Solvent-FreeNon-polar solvents can minimize stabilization of competing intermediates. Solvent-free conditions with certain solid catalysts can also drive selectivity.[6][7]
Acylating Agent Acetyl ChloridePivaloyl Chloride ((CH₃)₃CCOCl)A bulkier acylating agent will further increase the steric penalty for approaching the more hindered C5 position (closer to the chloro group), indirectly favoring the C4 position.[4][14]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Friedel-Crafts Acylation? The mechanism begins with the reaction of an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion (RCO⁺).[11][15] This ion is attacked by the electron-rich aromatic ring in the rate-determining step, forming a resonance-stabilized carbocation intermediate (an arenium ion).[10] Finally, a base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the ketone product.[11]

Q2: Why is a stoichiometric amount of Lewis acid often required? The carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a strong complex with the Lewis acid catalyst.[10][13] This complex deactivates both the product and the catalyst, effectively removing the catalyst from the reaction cycle. Thus, at least one equivalent of the Lewis acid is needed for every equivalent of the ketone produced.[11]

Q3: Can I use an acid anhydride instead of an acyl chloride? Yes, acid anhydrides are common acylating agents in Friedel-Crafts reactions and can be used as an alternative to acyl chlorides.[15][16] The reaction mechanism is analogous.

Q4: How does the choice of acylating agent affect the reaction? The steric bulk of the acylating agent can significantly influence regioselectivity, especially in sterically crowded substrates.[14] Using a bulkier agent like pivaloyl chloride instead of acetyl chloride will increase steric hindrance, making it more difficult to acylate at positions close to existing substituents.[17] This can be used as a strategy to enhance selectivity for less hindered positions.

Section 6: References

  • JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Unknown. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Unknown. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. SlidePlayer. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene. Retrieved from

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • PubMed Central (PMC). (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation Reaction of Benzene Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Leah4sci. (2018). Directing Effects in Disubstituted Benzenes. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ACG Publications. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate(II). Retrieved from [Link]

  • All 'Bout Chemistry. (2022). Electrophilic Substitution Reactions of Haloarenes. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). EAS reactions of haloarenes. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • ResearchGate. (1986). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. Retrieved from [Link]

  • BioResources. (2014). Homogeneous acylation and regioselectivity of cellulose with 2-chloro-2-phenylacetyl chloride in ionic liquid. Retrieved from [Link]

  • OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

  • Chem Sim 2023. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Retrieved from [Link]

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Stability issues of 3-Chloro-4-fluorophenyl cyclobutyl ketone under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Welcome to the technical support resource for this compound (CAS 898790-88-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this key chemical intermediate. Understanding the behavior of this molecule under various pH conditions is critical for robust process development, formulation, and ensuring the integrity of your final product.[1] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule center on its two key functional groups: the ketone carbonyl and the cyclobutyl ring.

  • Carbonyl Group Reactivity: The ketone is susceptible to nucleophilic attack, particularly by hydroxide ions under basic conditions, which can initiate degradation pathways. Under acidic conditions, the carbonyl oxygen can be protonated, activating the molecule for other reactions, including enolization.[2][3]

  • Cyclobutyl Ring Strain: The four-membered cyclobutyl ring possesses significant ring strain. Under harsh acidic or basic conditions, particularly with elevated temperatures, this strain can be released through ring-opening reactions.

  • Aryl-Acyl Bond Cleavage: The bond connecting the phenyl ring and the carbonyl group can be susceptible to cleavage under certain hydrolytic conditions, a process that can be influenced by the electron-withdrawing effects of the halogen substituents.[4]

Q2: What are the likely degradation products I should be looking for under acidic or basic stress?

A2: Based on fundamental ketone chemistry, you should anticipate different degradation profiles depending on the pH.

  • Acidic Conditions: While generally more stable than in base, prolonged exposure to strong acid and heat could potentially lead to cleavage of the acyl-cyclobutyl bond, yielding 3-chloro-4-fluorobenzoic acid and cyclobutane derivatives.

  • Basic Conditions: Under basic conditions, the molecule is more prone to degradation. A likely pathway is the base-catalyzed hydrolysis of the ketone, which could also lead to cleavage, forming 3-chloro-4-fluorobenzoate and cyclobutane-related products. Another possibility is a base-catalyzed self-condensation reaction if an alpha-proton is abstracted.

Q3: How do I begin a formal stability assessment for this compound?

A3: A forced degradation study, also known as stress testing, is the standard approach.[5] This involves intentionally exposing the compound to conditions more severe than it would typically encounter during storage or use.[1] The goal is to generate potential degradation products and establish a "stability-indicating" analytical method that can separate and quantify the parent compound from any degradants.[6][7] Key conditions to test include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[8]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My assay shows a rapid and complete loss of the parent compound in a 1.0 M NaOH solution, even at room temperature.

  • Underlying Cause: This is expected behavior. Strong basic conditions (pH > 12) can rapidly catalyze the degradation of ketones.[9] The concentration of hydroxide is high enough to drive the reaction to completion quickly.

  • Expert Recommendation: Forced degradation studies aim for partial degradation (typically 5-20%) to properly identify the primary degradation products.[1][8] You are over-stressing the molecule. Reduce the severity of the conditions.

    • Actionable Steps:

      • Decrease the base concentration significantly, starting with 0.01 M or 0.1 M NaOH.

      • Perform the experiment at a lower temperature (e.g., start at room temperature before elevating to 50-60°C).

      • Reduce the exposure time, taking multiple time points (e.g., 2, 4, 8, 24 hours) to capture the degradation kinetic profile.

Issue 2: After performing acid hydrolysis with 0.1 M HCl at 60°C, my HPLC chromatogram shows several small, poorly resolved peaks in addition to the main peak.

  • Underlying Cause: This could be due to multiple minor degradation pathways being activated by the acidic conditions or potential secondary reactions of the initial degradants. Poor peak shape can also result from interactions with the HPLC column or improper sample preparation.

  • Expert Recommendation: The goal is to confirm if these are true degradants and optimize the analytical method for better separation and identification.

    • Actionable Steps:

      • Confirm Degradation: Use a milder condition (e.g., room temperature) to see if the peaks are still present. If they disappear, they are likely stress-induced.

      • Optimize Chromatography: Modify your HPLC method. Try a different gradient profile or add a modifier like 0.1% formic acid to the mobile phase to improve peak shape for acidic analytes.[10]

      • Identify Unknowns: Use HPLC-Mass Spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most effective way to tentatively identify potential degradation products.[10]

Issue 3: My stability study results are inconsistent between experiments.

  • Underlying Cause: Reproducibility issues in stability studies often stem from minor, uncontrolled variations in experimental parameters.

  • Expert Recommendation: Implement a rigorous, self-validating protocol where each parameter is tightly controlled.

    • Actionable Steps:

      • pH Control: Ensure the pH of your acidic and basic solutions is accurately prepared and verified with a calibrated pH meter.

      • Temperature Control: Use a calibrated water bath or oven. Temperature fluctuations can significantly alter degradation rates.

      • Sample Preparation: Use a precise and consistent procedure for dissolving the compound. Ensure the initial concentration is the same for every experiment. For compounds not freely soluble in water, use a co-solvent that does not degrade the compound itself.[8]

      • Quenching: When taking a time point, immediately neutralize the sample in your HPLC vial to halt further degradation before analysis. For an acidic sample, add an equivalent of base, and vice-versa.

Visualizing the Process

Forced Degradation Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Time Point Sampling cluster_analysis 4. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose other Other Stress (Oxidation, Heat, UV) prep->other Expose sample Withdraw Aliquot at T=0, 2, 4, 8, 24h acid->sample base->sample other->sample quench Neutralize/Quench Reaction sample->quench dilute Dilute to Final Conc. (e.g., 0.1 mg/mL) quench->dilute hplc Inject into HPLC-UV/MS (Stability-Indicating Method) dilute->hplc data Quantify Parent Peak & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_acid Acidic Hydrolysis (H⁺, H₂O, Δ) cluster_base Basic Hydrolysis (OH⁻, H₂O, Δ) parent 3-Chloro-4-fluorophenyl cyclobutyl ketone acid_prod1 3-Chloro-4-fluorobenzoic acid parent->acid_prod1 Bond Cleavage acid_prod2 Cyclobutane derivatives parent->acid_prod2 base_prod1 3-Chloro-4-fluorobenzoate parent->base_prod1 Nucleophilic Attack & Cleavage base_prod2 Ring-opened products parent->base_prod2 Ring Strain Release

Caption: Hypothesized degradation pathways under stress.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a standard procedure for assessing the stability of this compound to acid and base hydrolysis.

1. Materials & Reagents:

  • This compound (API)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), certified solution or concentrate

  • Sodium Hydroxide (NaOH), certified solution or pellets

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter and water bath

2. Preparation of Solutions:

  • API Stock Solution (1 mg/mL): Accurately weigh 10 mg of the API and dissolve in a 10 mL volumetric flask with ACN.

  • Acidic Stress Solution (0.1 M HCl): Prepare by diluting concentrated HCl in water.

  • Basic Stress Solution (0.1 M NaOH): Prepare by dissolving NaOH pellets in water.

3. Experimental Procedure:

  • Acid Hydrolysis:

    • Pipette 1.0 mL of the API Stock Solution into a small, sealable reaction vial.

    • Add 1.0 mL of 0.1 M HCl.

    • Seal the vial and place it in a water bath set to 60°C.

    • Simultaneously, prepare a "time zero" (T=0) sample by taking an aliquot, immediately neutralizing it with 1.0 mL of 0.1 M NaOH, and diluting for analysis.

    • Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours), quench, and dilute similarly.

  • Base Hydrolysis:

    • Pipette 1.0 mL of the API Stock Solution into a vial.

    • Add 1.0 mL of 0.1 M NaOH.

    • Seal and place in the 60°C water bath.

    • Prepare a T=0 sample by taking an aliquot and neutralizing it with 1.0 mL of 0.1 M HCl.

    • Withdraw and process subsequent time points as described for the acid hydrolysis.

4. Sample Analysis (Example HPLC Method):

  • System: HPLC with UV Detector (or PDA/MS)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of API remaining at each time point relative to T=0.

  • Identify and report any degradation products that exceed a certain threshold (e.g., >0.1%).

Data Summary: Illustrative Stability Profile

The following table provides an example of how to summarize the data from a forced degradation study. Note: These are hypothetical values for illustrative purposes.

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradants Observed
0.1 M HCl6024~5%Peak A (higher polarity)
0.1 M NaOH608~15%Peak B (higher polarity), Peak C
Neutral (Water)6024<1%None significant

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACDEl/Labs. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Kinetics of the base-catalyzed decomposition of .alpha.-hydroperoxy ketones. Journal of the American Chemical Society. Available from: [Link]

  • Ketone Formation via Decarboxylation Reactions of Fatty Acids Using Solid Hydroxide/Oxide Catalysts. ResearchGate. Available from: [Link]

  • This compound | C11H10ClFO. PubChem. Available from: [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. Available from: [Link]

  • 9.8: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. JoVE. Available from: [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate. Available from: [Link]

  • Mechanism of acid-catalyzed enolization of ketones. ACS Publications. Available from: [Link]

  • CHEM 2325 Module 16: Acid-Catalyzed Hydration of Aldehydes and Ketones. YouTube. Available from: [Link]

  • 17.3: Ketone Bodies. Biology LibreTexts. Available from: [Link]

  • Ketogenesis. Wikipedia. Available from: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (NIH). Available from: [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available from: [Link]

  • Ketone bodies (ketogenesis and ketolysis). University of Babylon. Available from: [Link]

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Technical Support Center: Characterization of Impurities in 3-Chloro-4-fluorophenyl cyclobutyl ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurity characterization during the synthesis of this key pharmaceutical intermediate. Our goal is to provide practical, experience-driven insights and robust methodologies to ensure the quality, safety, and regulatory compliance of your product.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?

Impurities can be introduced at various stages of the manufacturing process.[1][2][3] For this specific ketone, which is typically synthesized via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride, the impurities can be categorized as follows:

  • Organic Impurities: These include starting materials, by-products from side reactions (e.g., positional isomers), intermediates, and degradation products.[1][4]

  • Inorganic Impurities: These often originate from reagents and catalysts, such as residual aluminum salts from the AlCl₃ catalyst used in the Friedel-Crafts reaction.[1][5]

  • Residual Solvents: Volatile organic compounds used as reaction media or during purification steps (e.g., dichloromethane, toluene, diethyl ether).[1][2]

Q2: Why is the characterization of these impurities critically important?

Impurity profiling is a cornerstone of pharmaceutical development and is mandated by global regulatory bodies.[5] Even trace amounts of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[6] Regulatory frameworks like the International Council for Harmonisation (ICH) guidelines provide specific thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[7][8] Understanding the impurity profile is essential for process optimization to minimize their formation and for demonstrating manufacturing consistency to regulatory authorities.[8]

Q3: What are the primary analytical techniques for identifying and quantifying impurities in this synthesis?

A multi-technique approach is essential for comprehensive impurity profiling. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides molecular weight information for unknown impurities, which is a crucial first step in their identification.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile organic compounds, including residual solvents and certain by-products.[8][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of isolated impurities.[12][13][14]

Q4: What are the key regulatory thresholds I should be aware of for impurities?

The ICH Q3A(R2) guideline for impurities in new drug substances is the primary reference.[15][16] The thresholds are based on the maximum daily dose (MDD) of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[7][16]
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section addresses specific experimental challenges in a question-and-answer format, providing a logical path to problem resolution.

Q: My HPLC chromatogram shows several unexpected peaks that are above the reporting threshold. How should I proceed with their identification?

A: This is a common challenge. A systematic approach is key to efficiently identifying unknown impurities. The initial goal is to gather as much information as possible before attempting isolation.

Workflow for Initial Impurity Identification

G start Unknown Peak Detected in HPLC-UV (>0.05%) lcms Analyze sample by LC-MS to obtain mass (m/z) start->lcms db_search Compare mass to knowns: - Starting Materials - Reagents - Expected By-products lcms->db_search match Potential Match Found? db_search->match no_match No Obvious Match match->no_match No confirm Confirm Structure match->confirm Yes isolate Isolate Impurity via Preparative HPLC no_match->isolate nmr Structural Elucidation by 1D & 2D NMR Spectroscopy isolate->nmr synthesize Synthesize Reference Standard for Confirmation nmr->synthesize synthesize->confirm

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Explanation:

  • Mass Spectrometry Data: The first step is to obtain the molecular weight of the impurity. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak.[9] This is the most critical initial piece of data.

  • Database and Reaction Pathway Analysis: Compare the obtained mass with the molecular weights of all known components in your reaction: starting materials, reagents, solvents, and predicted side-products (e.g., isomers, products of hydrolysis).

  • Isolation: If no match is found, the impurity must be isolated for definitive structural analysis. Preparative HPLC is the most common technique for this.[9] You will need to collect a sufficient quantity (typically >1 mg) for NMR analysis.

  • Structural Elucidation: Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to piece together the exact structure of the molecule.[12][13] This is the gold standard for structural confirmation.[14]

Q: I suspect a positional isomer of this compound is forming. How can I confirm this and determine its structure?

A: The formation of positional isomers is a classic challenge in Friedel-Crafts acylations on substituted aromatic rings.[17][18] The directing effects of the chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) substituents on 1-chloro-2-fluorobenzene can lead to different products.

Potential Isomeric By-products

G cluster_products Potential Products reactants 1-chloro-2-fluorobenzene + Cyclobutanecarbonyl Chloride (AlCl3 catalyst) product_main Desired Product: 3-Chloro-4-fluorophenyl cyclobutyl ketone reactants->product_main isomer1 Isomer 1: 2-Chloro-3-fluorophenyl cyclobutyl ketone reactants->isomer1 isomer2 Isomer 2: 4-Chloro-3-fluorophenyl cyclobutyl ketone reactants->isomer2

Caption: Potential isomeric products from Friedel-Crafts acylation.

Confirmation Strategy:

  • LC-MS Analysis: Isomers will have the identical molecular weight. While LC-MS cannot distinguish them based on mass alone, it will confirm that the unknown peak is indeed an isomer of your target compound.

  • Isolation: You must isolate the suspected isomer using preparative HPLC.

  • NMR Spectroscopy: ¹H NMR is exceptionally powerful for distinguishing positional isomers. The coupling patterns (splitting) and chemical shifts of the aromatic protons are unique for each isomer. For example:

    • The desired product will have three aromatic protons with specific splitting patterns (e.g., a doublet, a doublet of doublets, etc.).

    • An alternative isomer will show a different set of splitting patterns for its three aromatic protons.

  • 2D NMR: If ¹H NMR is ambiguous, a Nuclear Overhauser Effect (NOE) experiment can show through-space correlations between protons, confirming which groups are adjacent to each other and definitively establishing the substitution pattern on the aromatic ring.

Q: How do I properly analyze for residual solvents?

A: Residual solvents are a critical quality attribute and are regulated under the ICH Q3C guideline. The standard and most effective method for their analysis is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) . This technique is ideal for volatile compounds and separates them from the non-volatile drug substance matrix.[1][10]

Common Solvents in Friedel-Crafts Reactions and their ICH Classification

Solvent Typical Use ICH Class Comments
DichloromethaneReaction SolventClass 2Use should be limited due to toxicity.
TolueneReaction SolventClass 2Use should be limited.
Diethyl EtherExtractionClass 3Low toxic potential.
HexanesRecrystallizationClass 2Neurotoxicity concerns; use should be limited.
EthanolRecrystallizationClass 3Low toxic potential.
Reference: ICH Q3C (R9) Guideline for Residual Solvents.[7][19]
Experimental Protocols
Protocol 1: General HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. Optimization will be required for your specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

  • MS Detector (if coupled): Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-800.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This method is suitable for identifying and quantifying solvents listed in the ICH Q3C guidelines.

  • Sample Preparation: Accurately weigh ~100 mg of your ketone into a 20 mL headspace vial. Add 1 mL of a suitable diluent (e.g., DMSO or DMF). Crimp securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • GC Parameters:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

References
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]

  • Analytical Methods. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-11. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]

  • ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Symbiosis. (2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]

  • Patole, S., Gosar, A., & Shaikh, T. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Gill, R., et al. (1984). Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. Journal of Analytical Toxicology, 8(1), 10-13. Retrieved from [Link]

  • Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]

  • Salim, S. M., & Fleeh, N. A. (2022). Analysis of Volatile Organic Compounds Concentration using GC-MS Technique for some Types of Concentrated Perfumes in the Baghdad's Local Shops. Connect Journals. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Fan, Z., et al. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Request PDF on ResearchGate. Retrieved from [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(12), 3504-3507. Retrieved from [Link]

  • Capelli, L., Sironi, S., & Del Rosso, R. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 4(4), 433-453. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, chemists, and process development professionals. Here, we delve into the nuances of catalyst selection for the critical Friedel-Crafts acylation step, offering field-proven insights, troubleshooting guides, and optimized protocols to enhance yield, purity, and process efficiency.

The target molecule, (3-Chloro-4-fluorophenyl)(cyclobutyl)methanone, is a pivotal intermediate in the synthesis of Rolapitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2][3] Achieving an efficient and selective synthesis is therefore of significant pharmaceutical importance. This guide provides the technical foundation to navigate the challenges inherent in this process.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction for synthesizing this compound?

The synthesis is primarily achieved via a Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves reacting 1-chloro-2-fluorobenzene (the aromatic substrate) with cyclobutanecarbonyl chloride (the acylating agent) in the presence of an acid catalyst.

Q2: Why is catalyst selection so critical for this specific reaction?

Catalyst choice directly impacts several key outcomes:

  • Reactivity: The aromatic ring, 1-chloro-2-fluorobenzene, is deactivated by the electron-withdrawing effects of both halogen substituents, making the reaction more challenging than the acylation of simple benzene.[6] A sufficiently active catalyst is required to drive the reaction efficiently.

  • Regioselectivity: The fluorine and chlorine atoms are both ortho, para-directors. The desired product requires acylation at the C4 position (para to the fluorine). The catalyst can influence the ratio of desired to undesired isomers.

  • Process Efficiency: Traditional Lewis acid catalysts are often required in stoichiometric amounts and generate significant corrosive waste, complicating workup and disposal.[7] Modern heterogeneous catalysts offer pathways for recycling and easier product separation.[8][9]

Q3: What are the main classes of catalysts used for this synthesis?

Catalysts are broadly divided into two categories:

  • Homogeneous Catalysts: These are typically traditional Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) that dissolve in the reaction medium.[4][8] They are highly active but come with significant handling and waste-disposal challenges.[7]

  • Heterogeneous Catalysts: These are solid acid catalysts that do not dissolve in the reaction medium.[10][11] This category includes materials like zeolites (e.g., H-BEA, H-Y), acid-treated clays, and supported metal oxides.[10][12][13] Their primary advantages are ease of separation, reusability, and often milder reaction conditions.[7][8][14]

Q4: What are the primary safety concerns when handling aluminum chloride (AlCl₃)?

Anhydrous AlCl₃ is a highly reactive and hygroscopic substance.[15] Key safety precautions include:

  • Moisture Sensitivity: It reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).[6][15]

  • Corrosivity: AlCl₃ and the HCl it generates are highly corrosive to skin, eyes, and respiratory tracts. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: The post-reaction quenching process must be performed carefully by slowly adding the reaction mixture to ice/acid, as the exothermic reaction can cause splashing and rapid gas evolution.[15]

Catalyst Selection and Optimization Guide

Choosing the right catalyst requires balancing reaction efficiency with process and environmental considerations. The substrate, 1-chloro-2-fluorobenzene, presents a moderately deactivated ring, necessitating careful catalyst and condition selection.

Homogeneous Lewis Acid Catalysts

Traditional Lewis acids like AlCl₃ are the historical workhorses for Friedel-Crafts reactions due to their high activity.[4] They function by coordinating with the acyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[16][17]

A critical drawback is that the product ketone also acts as a Lewis base, forming a strong complex with the catalyst.[6][8][16] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts are often required for high conversion.[6]

Heterogeneous Solid Acid Catalysts

To overcome the limitations of homogeneous catalysts, significant research has focused on solid acids.[10][11][12] These materials offer active sites on their surface that can facilitate the acylation reaction.[8]

  • Zeolites: Crystalline aluminosilicates like Zeolite Beta (H-BEA) or Zeolite Y are highly effective.[10][18] Their defined pore structures can also impart shape selectivity, potentially improving the regioselectivity of the reaction.[7][13]

  • Acid-Treated Clays: Montmorillonite clays exchanged with metal ions (e.g., Fe³⁺) can serve as low-cost, effective catalysts.[10]

  • Supported Metal Oxides/Triflates: Catalysts like In₂O₃ supported on mesoporous silica (MCM-41) or various metal triflates have shown high activity and, in some cases, moisture tolerance.[10][19]

Data Summary: Catalyst Performance Comparison
Catalyst TypeCatalyst ExampleTypical LoadingSolventTemp. (°C)ProsCons
Homogeneous Aluminum Chloride (AlCl₃)1.1 - 1.5 eq.Dichloromethane, 1,2-Dichloroethane0 - 50High activity, well-establishedStoichiometric use, hazardous waste, moisture sensitive, difficult workup
Heterogeneous Zeolite H-BEA10-20 wt%Nitrobenzene, Dichlorobenzene100 - 160Reusable, easy separation, eco-friendlyHigher temperatures often needed, potential for slower reaction rates
Heterogeneous In₂O₃/MCM-4115 wt%Dichloromethane40Highly active, moisture tolerant, reusableHigher catalyst preparation cost
Homogeneous Metal Triflates (e.g., Hf(OTf)₄)0.1 - 0.2 eq.Nitromethane50-100Truly catalytic, high yields for deactivated arenes[19]High cost, potential for metal leaching
Decision Workflow for Catalyst Selection

The following diagram provides a logic tree for selecting an appropriate catalyst based on key project requirements.

CatalystSelection start Project Goal? scale Reaction Scale? start->scale green_chem Green Chemistry Priority? scale->green_chem Industrial alcl3 Use AlCl₃ (High Activity) scale->alcl3 Lab-Scale / Proof of Concept deactivated Substrate Reactivity? green_chem->deactivated Moderate zeolite Use Zeolite H-BEA (Reusable) green_chem->zeolite High deactivated->alcl3 Moderate triflate Consider Metal Triflates (High Turnover) deactivated->triflate Low / Challenging Troubleshooting start Low Yield Observed check_catalyst 1. Check Catalyst Activity - Is AlCl₃ fresh & anhydrous? - Is heterogeneous catalyst activated? start->check_catalyst check_catalyst->start Replace/Activate Catalyst check_conditions 2. Verify Anhydrous Conditions - Glassware oven-dried? - Anhydrous solvent used? check_catalyst->check_conditions Catalyst OK check_conditions->start Dry System & Re-run check_loading 3. Confirm Catalyst Loading - Using >1.0 eq. of AlCl₃? check_conditions->check_loading Conditions OK check_loading->start Increase Loading check_temp 4. Optimize Temperature - Reaction stalled at low temp? - Monitor by TLC/GC while warming. check_loading->check_temp Loading OK success Problem Resolved check_temp->success Optimized

A step-by-step troubleshooting workflow.

Q: I am observing significant formation of an isomeric byproduct. How can I improve regioselectivity for the desired product?

  • Diagnosis: The formation of isomers is a common challenge in Friedel-Crafts reactions on substituted rings. In this case, acylation could potentially occur at the position ortho to the fluorine.

  • Solution:

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. [20]For moderately deactivated substrates, switching from a non-polar solvent like dichloromethane (DCM) to a more polar one like nitrobenzene or 1,2-dichlorobenzene can sometimes alter the selectivity, especially when using heterogeneous catalysts at higher temperatures. [18] 2. Catalyst Type: Bulky, shape-selective catalysts like zeolites can favor the formation of the less sterically hindered para-substituted product. [7]Experimenting with different pore-size zeolites (e.g., H-BEA vs. H-Y) may improve the desired isomer ratio.

    • Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This often favors the kinetically controlled product, which is typically the less-hindered para isomer.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Aluminum Chloride (AlCl₃)

Materials:

  • 1-chloro-2-fluorobenzene (1.0 eq.)

  • Cyclobutanecarbonyl chloride (1.05 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Substrate Addition: After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise via the dropping funnel, again maintaining the temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (to make a ~3M solution). Stir vigorously for 15 minutes until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Green Synthesis using Zeolite H-BEA Catalyst

Materials:

  • 1-chloro-2-fluorobenzene (1.0 eq.)

  • Cyclobutanecarbonyl chloride (1.2 eq.)

  • Zeolite H-BEA (activated, 20 wt% of the aromatic substrate)

  • 1,2-Dichlorobenzene (solvent)

Procedure:

  • Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at 400-500 °C under a stream of dry air or nitrogen for 4 hours. Cool to room temperature in a desiccator before use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Zeolite H-BEA, 1-chloro-2-fluorobenzene (1.0 eq.), and 1,2-dichlorobenzene.

  • Reagent Addition: Heat the mixture to 130-140 °C. Add the cyclobutanecarbonyl chloride (1.2 eq.) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux (130-140 °C) and monitor its progress by GC. The reaction may take 6-12 hours.

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by vacuum filtration, washing it with a small amount of fresh 1,2-dichlorobenzene.

  • Work-up: The filtrate contains the product. Wash the filtrate with saturated NaHCO₃ solution and water to remove any residual acidity.

  • Purification: Remove the solvent by vacuum distillation. The resulting crude product can be further purified by a second vacuum distillation or recrystallization.

  • Catalyst Recycling: The recovered zeolite catalyst can be washed with a solvent like acetone, dried, and then reactivated by calcination as in Step 1 for reuse.

References

  • Ranu, B. C., & Das, A. (2004). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]

  • Nandi, K. K. (2017). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available at: [Link]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Journal of Visualized Experiments. Available at: [Link]

  • dos Santos, V. C., & de Oliveira, L. F. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry. Available at: [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2001). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. ResearchGate. Available at: [Link]

  • Yadav, G. D., & Kadam, A. A. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Sartori, G., & Maggi, R. (2012). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • New Drug Approvals. (2018). ROLAPITANT. New Drug Approvals. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Google Patents. (2006). EP1670738B1 - Catalysed acylation of alkylated benzene derivatives.
  • Clark, J. (n.d.). The Acylation of Benzene. Chemguide. Available at: [Link]

  • PubChem. (n.d.). Rolapitant. National Center for Biotechnology Information. Available at: [Link]

  • Besson, M., & Gallezot, P. (2003). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Rolapitant. PubMed Central. Available at: [Link]

  • Hylton, A. C., & Hylton, A. D. (2016). Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P & T : a peer-reviewed journal for formulary management. Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the recrystallization of this key intermediate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and practical, in-field application, ensuring you can achieve the highest purity with confidence.

The crystallization of pharmaceutical intermediates is a critical control point that directly impacts batch-to-batch consistency, downstream reaction performance, and regulatory confidence.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key structural considerations for selecting a recrystallization solvent for this compound?

A1: The molecular structure of this compound—an aromatic ketone with chloro and fluoro substituents—defines its polarity and solubility characteristics. The principle of "like dissolves like" is an excellent starting point.

  • Aromatic Ring & Cyclobutyl Group: These nonpolar features suggest solubility in less polar solvents.

  • Ketone Group: The polar carbonyl group (C=O) allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents.

  • Halogen Substituents (Cl, F): These contribute to the molecule's overall polarity.

Therefore, the ideal solvent will be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Single-solvent systems like ethanol, methanol, or acetone, or two-solvent (binary) systems such as hexane/ethyl acetate or toluene/heptane, are often effective for compounds of this nature.[3]

Q2: How do I perform an efficient solvent screen for this compound on a small scale?

A2: A systematic small-scale solvent screen is crucial to identify the optimal conditions before committing your entire batch.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropyl alcohol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature.

  • Initial Solubility Test: Observe if the compound dissolves readily at room temperature. A good single recrystallization solvent will not dissolve the compound well at room temperature.

  • Heating: Gently heat the test tubes that did not show complete dissolution. Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Evaluation: The best solvent will dissolve the compound completely when hot and yield a large number of well-formed crystals upon cooling.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

Cause: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, causing the saturated solution temperature to be above the compound's melting point.[5] It can also be exacerbated by the presence of impurities.

Solutions:

  • Add More Solvent: The most immediate fix is to re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation temperature.[6]

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to encourage the system to reach a temperature below the compound's melting point before nucleation begins.[6]

  • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a lower-boiling point solvent or a binary solvent system where you can adjust the polarity more finely. For instance, if you are using toluene, try switching to a hexane/ethyl acetate mixture.

Problem 2: No crystals are forming, even after cooling in an ice bath.

Cause: This is a common issue that usually points to one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[5][6]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[6][7] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[7] This provides a template for crystallization.

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to seed it.[7]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6][7] Gently heat the solution and boil off some of the solvent. Then, allow it to cool again. Be cautious with flammable solvents.

Workflow and Data Presentation

Experimental Protocol: Recrystallization of this compound from a Binary Solvent System (Example: Hexane/Ethyl Acetate)
  • Dissolution: Place the crude ketone in an Erlenmeyer flask. Add the more soluble solvent (ethyl acetate) dropwise while heating the mixture to a gentle boil until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the less soluble solvent (hexane) until the solution becomes faintly cloudy, indicating it is saturated.

  • Clarification: Add a few more drops of the hot, more soluble solvent (ethyl acetate) until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][4]

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual mother liquor.[4]

  • Drying: Continue to pull a vacuum over the crystals to partially dry them. Then, transfer the crystals to a watch glass to air dry completely.[2]

Table 1: Candidate Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale for Use
Ethanol78Polar ProticThe ketone group can interact with the hydroxyl group. Good for moderately polar compounds.
Isopropyl Alcohol82Polar ProticSimilar to ethanol, but slightly less polar.
Acetone56Polar AproticThe "like dissolves like" principle suggests a ketone solvent for a ketone solute.[3]
Ethyl Acetate77Moderately PolarGood balance of polarity for dissolving at heat without being too strong a solvent when cold.
Toluene111NonpolarGood for dissolving aromatic compounds; may require a co-solvent.
Hexane69NonpolarOften used as an "anti-solvent" in binary systems to reduce solubility upon cooling.

Solvent property data sourced from publicly available chemical data.[8]

Diagram 1: Troubleshooting Crystallization Failure

G start No Crystals Formed Upon Cooling supersaturated Is the solution clear? start->supersaturated scratch Scratch inner surface of the flask with a glass rod supersaturated->scratch Yes too_much_solvent Too much solvent is likely present. Solution is not saturated. supersaturated->too_much_solvent No (Cloudy) seed Add a seed crystal of pure compound scratch->seed No success boil_off Gently boil off a portion of the solvent seed->boil_off No success success Crystals Form seed->success Success too_much_solvent->boil_off re_cool Allow to cool again slowly boil_off->re_cool re_cool->success Success failure Still No Crystals? Re-evaluate solvent choice. re_cool->failure No success

Caption: Decision tree for troubleshooting failure of crystallization.

References

  • Recrystallization. (n.d.). Retrieved from the University of California, Los Angeles, Department of Chemistry and Biochemistry website.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization-1.pdf. (n.d.). Retrieved from a university chemistry department resource.
  • Recrystallization. (n.d.). Retrieved from the University of Wisconsin-Madison, Department of Chemistry website.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Problems in recrystalliz
  • Recrystallization. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26).
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (n.d.).
  • Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone. (n.d.).
  • US2337489A - Purification of ketones. (n.d.).
  • This compound. (n.d.). BLDpharm.
  • 898790-88-0 this compound. (n.d.). AK Scientific, Inc.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • US2229625A - Method of stabilizing halogenated ketones. (n.d.).
  • US2205184A - Purification of aldehyde-ketone mixtures. (n.d.).
  • US2826537A - Method for purification of ketones. (n.d.).
  • CN102026955A - Process for purifying an alpha-keto ester. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry.
  • 3-CHLORO-5-FLUOROPHENYL CYCLOBUTYL KETONE. (n.d.). ChemicalBook.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 3-bromophenyl cyclobutyl ketone. (n.d.). Sigma-Aldrich.
  • 4-Chlorophenyl cyclobutyl ketone. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Halogenated Phenyl Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of halogenated phenyl ketones, invaluable substrates in organic synthesis and drug development. We will explore how the nature and position of the halogen atom on the phenyl ring influence the outcome of several key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Theoretical Framework: Understanding the Reactivity Landscape

The reactivity of a halogenated phenyl ketone is a delicate interplay of electronic and steric effects exerted by both the halogen and the acetyl group. The acetyl group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

Halogens introduce a more complex electronic influence. They are electronegative and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, they also possess lone pairs that can be donated into the aromatic system via resonance (+M), an effect that is most pronounced for fluorine and diminishes down the group. This resonance effect directs incoming electrophiles to the ortho and para positions.

In the context of the reactions discussed in this guide—Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination—the electron-withdrawing nature of both the halogen and the acetyl group generally enhances the reactivity of the aryl halide.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on the reaction rates of aromatic compounds.[1] The substituent constant (σ) reflects the electronic nature of a substituent, while the reaction constant (ρ) is characteristic of a particular reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. As we will see, this is a recurring theme in the reactions of halogenated phenyl ketones.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for the functionalization of electron-deficient aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The acetyl group, being strongly electron-withdrawing, significantly activates the phenyl ring towards nucleophilic attack, particularly when the halogen is positioned ortho or para to it, as this allows for delocalization of the negative charge onto the carbonyl oxygen.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} SNAr Reaction Mechanism

Comparative Reactivity

Halogen Effect: The reactivity order for the halogen leaving group in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

Positional Effect: The reactivity of halogenated acetophenones in SNAr reactions generally follows the order para > ortho >> meta.

  • para-Isomers: The electron-withdrawing acetyl group is in conjugation with the reaction center, effectively stabilizing the negative charge of the Meisenheimer intermediate through resonance.

  • ortho-Isomers: While also benefiting from resonance stabilization, steric hindrance from the adjacent acetyl group can slightly impede the approach of the nucleophile, leading to a marginally lower reaction rate compared to the para-isomer.

  • meta-Isomers: The acetyl group cannot delocalize the negative charge of the Meisenheimer intermediate through resonance, resulting in significantly lower reactivity.

Substrate Relative Rate (Qualitative) Key Factors
p-FluoroacetophenoneVery HighStrong activation by acetyl group, excellent leaving group ability of fluorine.
o-FluoroacetophenoneHighStrong activation, slight steric hindrance.
m-FluoroacetophenoneVery LowLack of resonance stabilization from the acetyl group.
p-ChloroacetophenoneHighGood activation and leaving group ability.
p-BromoacetophenoneModerateWeaker activation compared to chloro- and fluoro-analogs.
Experimental Protocol: Kinetic Analysis of SNAr by GC

This protocol describes a method to compare the reactivity of different halogenated acetophenones by monitoring the reaction progress using Gas Chromatography (GC).

Materials:

  • Halogenated acetophenone (e.g., 4-fluoroacetophenone, 4-chloroacetophenone)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Solvent (e.g., DMSO, DMF)

  • Internal standard (e.g., decane, dodecane)

  • GC vials, syringes, and a gas chromatograph with a suitable column and FID detector.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of the starting material, product, and internal standard to calibrate the GC response.

  • Reaction Setup: In a thermostated reaction vessel, dissolve the halogenated acetophenone and the internal standard in the chosen solvent.

  • Initiation: Add the nucleophile to the reaction mixture to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by adding a dilute acid if the nucleophile is basic).

  • GC Analysis: Inject the quenched sample into the GC.

  • Data Analysis: From the chromatograms, determine the concentrations of the reactant and product at each time point relative to the internal standard. Plot the concentration of the reactant versus time and determine the rate constant (k) from the appropriate integrated rate law.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. Halogenated phenyl ketones are excellent substrates for this reaction.

dot graph "Suzuki_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} digraph "Suzuki_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Suzuki-Miyaura Catalytic Cycle

Comparative Reactivity

Halogen Effect: The reactivity of the aryl halide in the oxidative addition step, which is often the rate-determining step, generally follows the order I > Br > OTf > Cl >> F. This is due to the decreasing strength of the carbon-halogen bond down the group.

Positional Effect:

  • para- and meta-Isomers: Both isomers are generally good substrates for Suzuki coupling. The electron-withdrawing acetyl group can facilitate the oxidative addition step.

  • ortho-Isomers: Steric hindrance from the bulky acetyl group adjacent to the halogen can significantly slow down the oxidative addition step, often leading to lower yields or requiring more forcing reaction conditions and specialized bulky phosphine ligands.

A Hammett plot analysis for the Suzuki-Miyaura coupling of para-substituted iodobenzenes revealed a positive ρ value of 1.5, confirming that electron-withdrawing groups, such as the acetyl group, accelerate the reaction.[2]

Substrate Aryl Halide Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Bromoacetophenone4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[3]
4-ChloroacetophenonePhenylboronic acidPd-complex 7Cs₂CO₃Water100688 (conversion)[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone

This protocol is adapted from a literature procedure and provides a robust method for the synthesis of 4-acetylbiphenyl.[4]

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-acetylbiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a new C-N bond. This reaction has become a powerful tool for the synthesis of anilines and their derivatives.

dot graph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} digraph "Buchwald_Hartwig_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} Buchwald-Hartwig Amination Catalytic Cycle

Comparative Reactivity

Halogen Effect: Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are generally less reactive and often require more specialized, electron-rich, and bulky phosphine ligands to achieve good yields.

Positional Effect:

  • para- and meta-Isomers: These isomers are typically good substrates for Buchwald-Hartwig amination.

  • ortho-Isomers: Steric hindrance from the acetyl group can be a significant issue, often leading to lower yields and requiring careful optimization of the catalyst system and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroacetophenone with Aniline

This protocol is a representative procedure for the amination of a less reactive aryl chloride.

Materials:

  • 4-Chloroacetophenone

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add 4-chloroacetophenone (1.0 mmol) and aniline (1.2 mmol) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product.

Conclusion

The reactivity of halogenated phenyl ketones is a multifaceted subject where the interplay of electronic and steric factors dictates the outcome of various chemical transformations.

  • In Nucleophilic Aromatic Substitution , the reactivity is dominated by the strong activating effect of the acetyl group and the electronegativity of the halogen, with fluoro-derivatives and para-isomers exhibiting the highest reactivity.

  • In Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination , the reactivity is largely governed by the strength of the carbon-halogen bond and steric hindrance around the reaction center. Consequently, iodo- and bromo-derivatives are generally more reactive than chloro-derivatives, and ortho-isomers often present a synthetic challenge due to steric hindrance.

This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important class of compounds. The provided experimental procedures serve as a starting point for optimization, and the theoretical framework allows for rational decision-making in the design of novel synthetic routes.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Hammett plot for Suzuki-Miyaura cross-couplings using Pd DEN- functionalized microreactors showing the effect of para-substituted iodobenzenes on the reaction rate. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones. Retrieved from [Link]

  • ARKIVOC. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2018, November 26). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Retrieved from [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • Semantic Scholar. (n.d.). The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • PMC. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • NIH. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3: 4-Bromoacetophenone conversions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 3-Chloro-4-fluorophenyl cyclobutyl ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A seemingly minor error in structural assignment, such as an incorrect substitution pattern on an aromatic ring, can lead to the misinterpretation of biological activity, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 3-Chloro-4-fluorophenyl cyclobutyl ketone, a compound representative of a class of molecules with significant potential in medicinal chemistry.

We will move beyond a simple recitation of methods to explore the causality behind experimental choices. This guide is designed as a self-validating system, demonstrating how a multi-technique, orthogonal approach provides an unshakeable foundation for structural confirmation. We will compare the expected data for our target molecule with that of a key constitutional isomer, 4-Chloro-3-fluorophenyl cyclobutyl ketone, to highlight the discerning power of modern spectroscopic methods.

The Critical Need for Rigorous Validation

The 3-chloro-4-fluorophenyl moiety is a common scaffold in pharmacologically active compounds. The specific placement of halogen atoms can drastically alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its efficacy and safety profile.[1] Similarly, the cyclobutyl ketone group can engage in critical interactions with biological targets.[2] Therefore, confirming the precise connectivity and substitution pattern is not merely an academic exercise but a critical step in drug discovery.

Part 1: The Foundational Analysis – Confirming Mass and Functional Groups

The initial step in any structural validation workflow is to confirm that the molecule has the correct molecular formula and contains the expected functional groups. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for a successful synthesis. For halogenated compounds, the isotopic distribution provides a unique and confirmatory signature.

Expected Data for C₁₁H₁₀ClFO:

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₀ClFO.[3] The calculated monoisotopic mass is 212.04 g/mol .[4]

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ and M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1.[5] Observing this pattern is a strong confirmation of the presence of a single chlorine atom.

Common Fragmentation Patterns: Aromatic ketones exhibit characteristic fragmentation, primarily through α-cleavage.[5]

  • α-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl group and the cyclobutyl ring, leading to two primary fragments:

    • [C₇H₃ClFO]⁺ (m/z = 157.99): The 3-chloro-4-fluorobenzoyl cation. This is often a very stable and prominent peak.

    • [C₄H₇]⁺ (m/z = 55): The cyclobutyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ketone) ~1685-1700Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone (>1715 cm⁻¹).
Aromatic C=C ~1550-1600Multiple sharp peaks are characteristic of the benzene ring.
C-F (Aryl) ~1200-1250Strong, characteristic absorption for the aryl-fluoride bond.
C-Cl (Aryl) ~1000-1100Absorption for the aryl-chloride bond.
sp² C-H (Aryl) ~3000-3100Stretching vibrations for hydrogens attached to the aromatic ring.
sp³ C-H (Alkyl) <3000Stretching vibrations for hydrogens on the cyclobutyl ring.

Part 2: The Core of Confirmation – Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[6][7] By analyzing ¹H, ¹³C, and ¹⁹F spectra, we can map the complete atomic connectivity. The true power of NMR is revealed when comparing potential isomers.[8][9]

Workflow for NMR-Based Structural Validation

G cluster_1d 1D NMR Analysis cluster_compare Isomer Comparison cluster_2d Advanced Confirmation (if needed) HNMR ¹H NMR (Proton Environments & Connectivity) CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR FNMR ¹⁹F NMR (Fluorine Confirmation) CNMR->FNMR Compare Compare Spectra to Predicted Isomer Data FNMR->Compare COSY COSY (¹H-¹H Correlations) Compare->COSY Ambiguity Exists Final Unambiguous Structure Confirmed Compare->Final Structure Matches HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Final

Caption: Integrated NMR workflow for structural validation.

Comparative Analysis: 3-Chloro-4-fluorophenyl vs. 4-Chloro-3-fluorophenyl Ketone

The key to unambiguous validation lies in distinguishing our target compound from its constitutional isomers. The most likely isomeric impurity from a synthetic standpoint is 4-Chloro-3-fluorophenyl cyclobutyl ketone. Let's compare their expected NMR data.

¹H NMR Spectroscopy: The Power of Splitting Patterns

The aromatic region (typically δ 6.5-8.0 ppm) is the most informative.[10] The substitution pattern directly dictates the chemical shifts and, crucially, the spin-spin coupling patterns of the remaining protons.

ProtonTarget: 3-Chloro-4-fluoro (Predicted)Isomer: 4-Chloro-3-fluoro (Predicted)Rationale for Differences
H-2 ~δ 8.0 ppm, Doublet of Doublets (dd)~δ 7.8 ppm, Doublet (d)In the target, H-2 is coupled to both H-6 (meta, small J) and F-4 (para, small J). In the isomer, H-2 is only strongly coupled to H-6 (ortho, large J).
H-5 ~δ 7.2 ppm, Triplet (t)~δ 7.4 ppm, Doublet of Doublets (dd)In the target, H-5 is coupled to H-6 (ortho, large J) and F-4 (ortho, large J), appearing as a triplet-like signal. In the isomer, H-5 is coupled to H-6 (ortho, large J) and F-3 (meta, small J).
H-6 ~δ 7.8 ppm, Multiplet (m)~δ 7.6 ppm, Doublet (d)In the target, H-6 is coupled to H-2, H-5, and F-4, resulting in a complex multiplet. In the isomer, H-6 is coupled to H-2 and H-5, likely appearing as a doublet.
Cyclobutyl ~δ 3.8 (m, 1H), ~δ 2.0-2.4 (m, 6H)~δ 3.8 (m, 1H), ~δ 2.0-2.4 (m, 6H)The signals for the cyclobutyl protons are expected to be very similar in both isomers. The methine proton alpha to the carbonyl will be the most downfield.[11]

¹⁹F NMR Spectroscopy: A Definitive Test

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the fluorine environment.[12][13] Critically, the coupling between ¹⁹F and nearby ¹H nuclei provides definitive proof of the substitution pattern.

  • Target (3-Chloro-4-fluoro): We expect a single fluorine resonance. This signal will be split by the ortho proton (H-5) and the meta proton (H-2). The coupling constants (J-values) will be distinct, with ³J(F-H5) being larger than ⁴J(F-H2).

  • Isomer (4-Chloro-3-fluoro): We also expect a single fluorine resonance. However, this signal will be split by the ortho proton (H-2) and the meta proton (H-5). The resulting multiplet will have a different appearance and coupling constants compared to the target compound.

Part 3: The Gold Standard – Absolute Confirmation

While a full suite of NMR experiments provides a structure with a very high degree of confidence, there are cases where absolute, unambiguous proof is required, especially for regulatory filings or when novel scaffolds are developed.

Two-Dimensional (2D) NMR Spectroscopy

When 1D spectra are complex or signals overlap, 2D NMR experiments map the correlations between nuclei, leaving no doubt about the molecular framework.[14]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. In the aromatic region, it would definitively show which protons are adjacent (e.g., H-5 and H-6 in the target molecule).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the ultimate tool for piecing together the molecular puzzle. For instance, an HMBC experiment would show a correlation from the cyclobutyl methine proton (alpha to the carbonyl) to the aromatic C-1 carbon, confirming the ketone's attachment point.

Single-Crystal X-Ray Crystallography

This technique is considered the "gold standard" for structural determination.[15][16] It provides a precise three-dimensional map of the atoms in a molecule, confirming not only the connectivity but also the absolute configuration in chiral compounds.[17][18] If a high-quality single crystal of the compound can be grown, X-ray diffraction analysis provides irrefutable proof of the structure.[17]

G cluster_synthesis Synthesis cluster_primary Primary Validation cluster_secondary Core Validation cluster_tertiary Absolute Confirmation Start Synthesized Product (Potential Isomer Mixture) MS Mass Spec (Confirm MW & Isotope Pattern) Start->MS IR IR Spec (Confirm Functional Groups) MS->IR NMR 1D NMR (¹H, ¹³C, ¹⁹F) Compare to Isomer IR->NMR TwoD_NMR 2D NMR (COSY, HMBC) NMR->TwoD_NMR Ambiguity Exists XRay X-Ray Crystallography NMR->XRay Absolute Proof Required Final Validated Structure NMR->Final Data is Unambiguous TwoD_NMR->Final XRay->Final

Caption: Comprehensive validation workflow from synthesis to confirmation.

Conclusion and Recommendations

The structural validation of this compound derivatives, and indeed any novel chemical entity, demands a rigorous, multi-faceted approach. While mass spectrometry and IR spectroscopy provide essential preliminary data, a full suite of NMR experiments—¹H, ¹³C, and particularly ¹⁹F for fluorinated compounds—is indispensable for definitive structural elucidation.

In our experience, comparing the experimental spectra against the predicted data for plausible isomers is the most effective strategy to prevent misinterpretation. For absolute confirmation, especially in regulated environments, 2D NMR techniques or single-crystal X-ray crystallography should be employed. By following this self-validating workflow, researchers can proceed with confidence, knowing their structural assignments are built on a solid, verifiable foundation.

References

  • Journal of Organic Chemistry. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

  • ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration using X-ray diffraction. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • PubMed. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of 3-Chloro-4-fluorophenyl Cyclobutyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorophenyl cyclobutyl ketone is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this ketone is therefore of significant interest. This guide provides a comprehensive comparison of three primary synthetic routes to this compound: the classical Friedel-Crafts acylation, a modern palladium-catalyzed Suzuki-Miyaura coupling, and a robust Grignard reagent-based approach. Each method is evaluated based on mechanistic principles, experimental feasibility, potential yield and purity, and overall advantages and limitations. Detailed, step-by-step experimental protocols are provided for each route, supported by comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The unique substitution pattern of a chloro and a fluoro group on the phenyl ring, combined with the presence of a cyclobutyl ketone moiety, makes this compound a desirable scaffold in the design of novel therapeutic agents. The electron-withdrawing nature of the halogens can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, while the cyclobutyl group can impart conformational rigidity and improved metabolic stability. The choice of synthetic strategy for this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide aims to provide a critical and objective comparison of the three most prominent synthetic pathways to this important ketone.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical and widely employed method for the formation of aryl ketones.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this route entails the reaction of 1-chloro-2-fluorobenzene with cyclobutanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Principle

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of cyclobutanecarbonyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich π-system of 1-chloro-2-fluorobenzene. The directing effects of the chloro and fluoro substituents (ortho, para-directing) and steric hindrance will favor the formation of the desired this compound. A subsequent deprotonation step restores the aromaticity of the ring.[4]

Diagram 1: Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion Acylium Ion (Electrophile) Cyclobutanecarbonyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 1_Chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene Intermediate Sigma Complex (Intermediate) 1_Chloro_2_fluorobenzene->Intermediate + Acylium Ion Product 3-Chloro-4-fluorophenyl cyclobutyl ketone Intermediate->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.2 eq.) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of cyclobutanecarbonyl chloride (1.0 eq.) in the same dry solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: Following the addition of the acyl chloride, add 1-chloro-2-fluorobenzene (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation under reduced pressure.

Performance and Limitations
Parameter Friedel-Crafts Acylation
Typical Yield 60-85%
Purity Good to excellent after purification
Reaction Time 5-8 hours
Temperature 0 °C to room temperature
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)

Advantages:

  • Well-established and widely understood methodology.[1]

  • Uses relatively inexpensive starting materials and catalysts.

  • Generally provides good yields for activated and moderately deactivated aromatic rings.

Disadvantages:

  • Requires stoichiometric amounts of the Lewis acid catalyst, which generates a significant amount of acidic waste during work-up.[3]

  • The catalyst is sensitive to moisture, requiring anhydrous reaction conditions.[5]

  • The reaction can be limited by the substrate scope, particularly with strongly deactivated aromatic rings.

  • Potential for the formation of regioisomers, requiring careful purification.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7][8] For the synthesis of this compound, this would involve the coupling of 3-chloro-4-fluorophenylboronic acid with cyclobutanecarbonyl chloride.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] First, a palladium(0) catalyst undergoes oxidative addition with the acyl chloride. The resulting palladium(II) complex then undergoes transmetalation with the organoboron species in the presence of a base. Finally, reductive elimination from the subsequent palladium(II) intermediate yields the desired ketone and regenerates the palladium(0) catalyst.

Diagram 2: Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate Pd0->Oxidative_Addition + Cyclobutanecarbonyl Chloride Transmetalation Transmetalation Intermediate Oxidative_Addition->Transmetalation + 3-Chloro-4-fluorophenylboronic Acid + Base Product 3-Chloro-4-fluorophenyl cyclobutyl ketone Transmetalation->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol
  • Reaction Setup: To a reaction vessel, add 3-chloro-4-fluorophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Performance and Limitations
Parameter Suzuki-Miyaura Coupling
Typical Yield 70-95%
Purity High, with minimal side products
Reaction Time 4-12 hours
Temperature 80-100 °C
Catalyst Catalytic Palladium complex (e.g., Pd(PPh₃)₄)

Advantages:

  • High functional group tolerance and broad substrate scope.[9]

  • Mild reaction conditions compared to Friedel-Crafts acylation.

  • Uses only a catalytic amount of the palladium catalyst, reducing metal waste.

  • Generally high yields and selectivity.

Disadvantages:

  • The cost and potential toxicity of the palladium catalyst.

  • The synthesis of the required boronic acid precursor can add extra steps to the overall sequence.

  • The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.

Route 3: Grignard Reagent-Based Synthesis

The addition of an organometallic species, such as a Grignard reagent, to an electrophilic carbonyl-containing compound is a fundamental C-C bond-forming reaction.[10] For the synthesis of this compound, this can be achieved by reacting 3-chloro-4-fluorophenylmagnesium bromide with either cyclobutanecarbonyl chloride or cyclobutanecarbonitrile.

Reaction Principle
  • With Cyclobutanecarbonyl Chloride: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate can collapse to form the ketone. A second addition of the Grignard reagent to the newly formed ketone is a potential side reaction, leading to a tertiary alcohol. This can often be suppressed by using low temperatures and a 1:1 stoichiometry.

  • With Cyclobutanecarbonitrile: The Grignard reagent adds to the nitrile carbon to form an imine intermediate after an acidic workup. Subsequent hydrolysis of the imine yields the desired ketone. This method avoids the potential for double addition that can occur with acyl chlorides.

Diagram 3: Grignard Reagent-Based Synthesis

Grignard_Synthesis cluster_0 Route 3A: via Acyl Chloride cluster_1 Route 3B: via Nitrile Grignard_A 3-Chloro-4-fluorophenyl- magnesium bromide Product_A 3-Chloro-4-fluorophenyl cyclobutyl ketone Grignard_A->Product_A + Acyl Chloride (low temp) Acyl_Chloride Cyclobutanecarbonyl Chloride Grignard_B 3-Chloro-4-fluorophenyl- magnesium bromide Imine Imine Intermediate Grignard_B->Imine + Nitrile Nitrile Cyclobutanecarbonitrile Product_B 3-Chloro-4-fluorophenyl cyclobutyl ketone Imine->Product_B H₃O⁺ workup

Caption: Two possible pathways for the Grignard reagent-based synthesis.

Experimental Protocol (via Nitrile)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of 3-chloro-4-fluorophenylmagnesium bromide (1.1 eq.) in THF.[11]

  • Nitrile Addition: Cool the Grignard solution to 0 °C and add a solution of cyclobutanecarbonitrile (1.0 eq.) in dry THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous acid (e.g., 1 M HCl).

  • Hydrolysis and Extraction: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ketone is then purified by column chromatography or distillation.

Performance and Limitations
Parameter Grignard Reagent-Based Synthesis
Typical Yield 65-90%
Purity Good, especially via the nitrile route
Reaction Time 3-6 hours
Temperature 0 °C to room temperature
Reagents Stoichiometric Grignard Reagent

Advantages:

  • A versatile and powerful method for C-C bond formation.

  • The Grignard reagent is commercially available or can be prepared from the corresponding aryl bromide.[11]

  • The nitrile route avoids the over-addition side product.

Disadvantages:

  • Grignard reagents are highly sensitive to moisture and protic functional groups, requiring strictly anhydrous conditions and careful substrate selection.

  • The synthesis of the Grignard reagent can sometimes be challenging to initiate.

  • The reaction with acyl chlorides can lead to the formation of tertiary alcohol byproducts if not carefully controlled.

Comparative Analysis and Conclusion

Synthetic Route Key Advantages Key Disadvantages Ideal Application
Friedel-Crafts Acylation Cost-effective, well-established, good yields for suitable substrates.Stoichiometric Lewis acid waste, moisture sensitive, potential for regioisomers.Large-scale synthesis where cost is a primary driver and for aromatic substrates amenable to the reaction conditions.
Suzuki-Miyaura Coupling High yield and selectivity, excellent functional group tolerance, catalytic metal usage.Expensive and potentially toxic catalyst, requires synthesis of boronic acid precursor, inert atmosphere needed.Complex molecule synthesis where functional group compatibility is crucial and higher cost is acceptable.
Grignard Reagent-Based Versatile, powerful C-C bond formation, commercially available reagent.Highly sensitive to moisture and protic groups, potential for over-addition with acyl chlorides.Situations requiring a robust and direct nucleophilic addition, particularly when using the nitrile pathway for cleaner product formation.
  • The Friedel-Crafts acylation remains a viable and economical option for large-scale production, provided that the generation of acidic waste can be managed.

  • The Suzuki-Miyaura coupling offers a more modern and versatile approach with higher yields and selectivity, making it particularly suitable for the synthesis of complex and highly functionalized molecules in a research and development setting.

  • The Grignard reagent-based synthesis provides a powerful and direct method, with the nitrile route offering a cleaner reaction profile than the acyl chloride variant. This route is well-suited for laboratory-scale synthesis where precise control over stoichiometry can be maintained.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient synthetic strategy for their specific application.

References

  • Scribd. (n.d.). Friedel Crafts Acylation. [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2025, April). Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition. [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzaldehyde. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • ResearchGate. (2019, September 13). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Request PDF. [Link]

  • ACS Publications. (2019, September 13). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. [Link]

  • ResearchGate. (n.d.). Reaction cascade involving the Wittig reaction followed by [2+2]‐cycloaddition. [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.4.21.5.3: Oxidative Cleavage of Double Bonds. [Link]

  • PubMed. (2001, May 17). Oxidative cleavage of a cyclobutane pyrimidine dimer by photochemically generated nitrate radicals (no(3))*. [Link]

  • ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone. [Link]

  • ResearchGate. (2025, August 6). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. [Link]

  • ResearchGate. (2025, August 7). Oxidative Rearrangement of Cyclobutanone Derived N , O -Ketals Leading to Pyrrolidone Derivatives. [Link]

  • The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]

  • ScienceMadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

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  • Google Patents. (n.d.).
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  • Googleapis.com. (2014, April 17). WO 2014/056465 A1.

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Benchmarking the efficiency of different catalysts for aryl cyclobutyl ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional structure can impart favorable pharmacological properties, such as increased metabolic stability, improved binding affinity, and enhanced cell permeability when incorporated into drug candidates. Aryl cyclobutyl ketones, in particular, serve as versatile intermediates for the synthesis of a wide array of more complex cyclobutane derivatives.[1][2][3] The efficient and selective synthesis of these building blocks is, therefore, a topic of significant contemporary interest.

This guide provides a comparative analysis of prominent catalytic systems for the synthesis of aryl cyclobutyl ketones. We will delve into the mechanistic intricacies of each approach, present a side-by-side comparison of their efficiencies based on experimental data, and provide detailed protocols for their implementation and benchmarking. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate catalytic strategy for their specific synthetic challenges.

The Landscape of Catalytic Strategies

The synthesis of aryl cyclobutyl ketones has been significantly advanced through the development of transition metal-catalyzed reactions, particularly those involving palladium and rhodium. These methods often leverage C-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds.

Palladium-Catalyzed C-H Arylation: A Dominant Paradigm

Palladium catalysis has proven to be a workhorse in the synthesis of aryl cyclobutyl ketones, with several distinct strategies emerging. A prevalent approach involves the use of directing groups to control the regioselectivity of the C-H activation step.

Enantioselective β-C(sp³)–H Arylation with Chiral Transient Directing Groups

A significant breakthrough in this area is the use of chiral transient directing groups (TDGs) to achieve enantioselective β-C(sp³)–H arylation of cyclobutyl ketones.[4][5][6] This strategy is particularly elegant as it avoids the need to pre-install and later remove a covalently bound directing group.

The mechanism, in brief, involves the reversible formation of a chiral enamine from the cyclobutyl ketone and a chiral amino acid derivative, which then directs a palladium catalyst to a specific C-H bond for activation and subsequent arylation. The choice of ligand on the palladium center is critical for high enantioselectivity. Electron-deficient pyridone ligands have been shown to be particularly effective.[4][5][6]

Rhodium-Catalyzed Asymmetric Arylation: An Alternative Approach

Rhodium catalysis offers a complementary strategy for the enantioselective synthesis of aryl cyclobutyl ketones. One notable method involves the asymmetric arylation of cyclobutenone ketals, which act as stable surrogates for the less stable cyclobutenone.[7][8][9]

This transformation proceeds via an enantioselective carbometalation of the cyclobutenone ketal with an aryl boronic acid, catalyzed by a chiral rhodium complex. This is followed by a β-oxygen elimination to furnish the enantioenriched aryl cyclobutyl enol ether, which can be readily hydrolyzed to the corresponding ketone.[7][9]

Cobalt-Catalyzed Cyclobutanone Construction

While not a direct method for aryl cyclobutyl ketone synthesis from an arylating agent, cobalt-catalyzed intramolecular hydroacylation is a powerful tool for constructing the cyclobutanone ring itself with high enantioselectivity.[10][11] This method is particularly noteworthy for its use of an earth-abundant metal and its ability to favor the formation of the more strained four-membered ring over the five-membered ring alternative.[10][11]

Comparative Analysis of Catalyst Performance

To facilitate an objective comparison, the following table summarizes key performance metrics for the different catalytic systems discussed. The data is compiled from representative examples in the literature.

Catalyst SystemCatalyst Loading (mol%)Ligand/Directing GroupArylating AgentTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Pd(II)/Chiral TDG 5Chiral Amino Acid & Pyridone LigandAryl Iodide1002450-8580-95[4][5][6]
Rh(I)/Chiral Diene 3Chiral DieneAryl Boronic Acid250.25-270-9590-99[7][8][9]
Co(I)/Chiral Phosphine 2Chiral Phosphine(Intramolecular)504-2476-93>89[10][11]

Note: The yields and enantiomeric excesses are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Enantioselective β-C(sp³)–H Arylation

This protocol is a generalized procedure based on the work of Yu and colleagues.[4][5][6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Electron-deficient pyridone ligand (e.g., 3-nitro-2-pyridone)

  • Chiral amino acid (transient directing group)

  • Cyclobutyl ketone

  • Aryl iodide

  • Silver salt (e.g., Ag₂CO₃ or AgOAc)

  • Solvent (e.g., 1,2-dichloroethane or hexafluoroisopropanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the cyclobutyl ketone (1.0 equiv), aryl iodide (1.2 equiv), chiral amino acid (0.2 equiv), palladium(II) acetate (0.05 equiv), electron-deficient pyridone ligand (0.1 equiv), and silver salt (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl cyclobutyl ketone.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Benchmarking Catalyst Efficiency: Key Considerations

When benchmarking the efficiency of different catalysts for aryl cyclobutyl ketone synthesis, it is crucial to consider the following metrics:

  • Yield: The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. This is a measure of catalyst longevity.

  • Turnover Frequency (TOF): The turnover number per unit time. This reflects the catalyst's activity.

  • Enantioselectivity (for asymmetric reactions): The degree to which one enantiomer is formed in excess of the other.

  • Regioselectivity: The preference for reaction at a particular position on the substrate.

  • Substrate Scope: The range of substrates that are compatible with the catalytic system.

  • Reaction Conditions: The temperature, pressure, time, and solvent required for the reaction. Milder conditions are generally preferred.

Mechanistic Insights and Visualization

Understanding the catalytic cycle is paramount for optimizing reaction conditions and developing new catalysts.

Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst B [Pd(II)-TDG Complex] A->B Coordination with TDG C Cyclometalated Pd(II) Intermediate B->C C-H Activation D [Pd(IV) Intermediate] C->D Oxidative Addition (Aryl Halide) E Product Release D->E Reductive Elimination E->B Regeneration of Pd(II) Complex

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Workflow for Catalyst Benchmarking

G cluster_1 Benchmarking Workflow F Reaction Setup (Catalyst, Substrates, Reagents) G Reaction Monitoring (TLC, GC-MS) F->G H Workup & Purification (Extraction, Chromatography) G->H I Product Characterization (NMR, MS) H->I J Performance Analysis (Yield, TON, TOF, ee%) I->J

Caption: A standardized workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

The synthesis of aryl cyclobutyl ketones has witnessed remarkable progress, driven by innovations in transition metal catalysis. Palladium-catalyzed C-H activation, particularly with the use of transient directing groups, has emerged as a powerful and versatile strategy. Rhodium-catalyzed asymmetric arylation provides a valuable alternative, especially for accessing highly enantioenriched products.

Future research in this area will likely focus on several key aspects:

  • Development of more sustainable catalysts: Utilizing earth-abundant and non-toxic metals is a major goal.

  • Expansion of substrate scope: Enabling the use of a wider range of arylating agents and cyclobutyl ketone precursors.

  • Milder reaction conditions: Reducing reaction temperatures and times to improve energy efficiency and functional group tolerance.

  • Photoredox and electrocatalytic methods: Harnessing light or electricity to drive these transformations offers exciting opportunities for developing novel and more environmentally friendly synthetic routes.[12][13][14][15][16]

By continuing to explore new catalytic systems and deepen our understanding of reaction mechanisms, the synthesis of aryl cyclobutyl ketones and their derivatives will undoubtedly become even more efficient and accessible, further fueling their application in drug discovery and materials science.

References

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

  • Xiao, L.-J., Hong, K., Luo, F., Hu, L., Ewing, W. R., Yeung, K.-S., & Yu, J.-Q. (2020). PdII-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9594-9600. [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • Xiao, L.-J., Hong, K., Luo, F., Hu, L., Ewing, W. R., Yeung, K.-S., & Yu, J.-Q. (2020). Pd‐Catalyzed Enantioselective C(sp)–H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. ResearchGate. [Link]

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  • Xiao, L.-J., et al. (2022). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PubMed Central. [Link]

  • Kim, J. Y., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.org. [Link]

  • Johnson, T. C., Choo, K.-L., & Lautens, M. (2023). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 62(13), e202217381. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Increasing Catalyst Efficiency in C-H Activation Catalysis. Angewandte Chemie International Edition, 57(9), 2296-2306. [Link]

  • Wang, Y., et al. (2024). Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides: Access to 3-Spirocyclobutyl Oxindoles. Organic Letters, 26(10), 2073-2078. [Link]

  • Kim, J. Y., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J.-Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • Johnson, T. C., Choo, K.-L., & Lautens, M. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. ResearchGate. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Science, 322(5898), 77-80. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2018). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis, 8(3), 2285-2290. [Link]

  • Johnson, T. C., Choo, K.-L., & Lautens, M. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. ResearchGate. [Link]

  • Unknown. (n.d.). Several Routes for the Synthesis of Aryl Ketones. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides: Access to 3-Spirocyclobutyl Oxindoles. ACS Publications. [Link]

  • Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590–2602. [Link]

  • Thieme. (2025). Lighting The Way: Enantioselective Photoredox Catalysis - Synthesis Spotlight. Thieme. [Link]

  • D'Agostino, S., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 25(23), 5506. [Link]

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  • Johnson, T., Choo, K.-L., & Lautens, M. (2014). Rhodium-catalyzed arylative cyclization for the enantioselective synthesis of (trifluoromethyl)cyclobutanols. Chemistry, 20(44), 14194-7. [Link]

  • Johnson, T. C., Choo, K.-L., & Lautens, M. (2023). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. PubMed Central. [Link]

  • Unknown. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of... ResearchGate. [Link]

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  • Novotná, B., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Molecules, 29(2), 488. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical testing. For intermediates like 3-Chloro-4-fluorophenyl cyclobutyl ketone, a compound likely used as a building block in the synthesis of active pharmaceutical ingredients (APIs), the reliability of analytical data is non-negotiable. Ensuring the consistency and accuracy of methods used to quantify this intermediate is paramount for process control, impurity profiling, and ultimately, patient safety. This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it delves into the principles and practicalities of cross-validating these methods, a crucial step when transferring methods between laboratories or employing multiple techniques for the same analysis.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

The Importance of Cross-Validation

Analytical method cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results.[4][5] This becomes necessary in several scenarios:

  • Method Transfer: When a method is transferred from a research and development lab to a quality control lab, or between different manufacturing sites.[6]

  • Method Update: When an existing method is updated or replaced with a newer technology.

  • Comparative Studies: When data from different studies, which may have used different analytical methods, needs to be compared.

The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7][8] Cross-validation extends this by ensuring that this suitability is maintained across different methods or locations, thereby ensuring data integrity throughout the drug development lifecycle.[4][9]

Physicochemical Properties of this compound

Before developing an analytical method, it's essential to understand the physicochemical properties of the analyte.

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClFO[10][11]
Molecular Weight212.65 g/mol [10]
AppearanceSolid (predicted)General knowledge
SolubilityLikely soluble in organic solvents like acetonitrile, methanol, and dichloromethaneGeneral knowledge of similar structures
UV AbsorbanceExpected due to the aromatic ringGeneral knowledge of chromophores
VolatilityModerately volatile, suitable for GC analysisGeneral knowledge of ketones

These properties suggest that both HPLC (due to UV absorbance and solubility in common mobile phases) and GC (due to its volatility) are viable analytical techniques.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For a non-polar compound like this compound, a reversed-phase method is the logical starting point.

Causality Behind Experimental Choices
  • Column: A C18 column is chosen for its hydrophobic stationary phase, which will effectively retain the non-polar analyte. A particle size of 3.5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. Acetonitrile is a strong organic solvent that will elute the analyte from the C18 column. A gradient elution is proposed to ensure that any potential impurities with different polarities are also well-resolved.

  • Detection: The aromatic ring in the molecule will exhibit strong UV absorbance, making a UV detector a simple, robust, and cost-effective choice. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

  • Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Detailed Experimental Protocol
  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-10 min: 50% B to 90% B

      • 10-12 min: Hold at 90% B

      • 12.1-15 min: Return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 20 µg/mL).

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[12]

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique and a powerful tool for impurity identification. The volatility of this compound makes it amenable to GC analysis.

Causality Behind Experimental Choices
  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating a wide range of semi-volatile organic compounds and is a good general-purpose choice for method development.

  • Injection: A split injection is used to prevent column overloading with a relatively clean sample. The inlet temperature is set high enough to ensure rapid vaporization of the analyte without causing thermal degradation.

  • Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and being inert.

  • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities and to elute it in a reasonable time with a sharp peak shape.

  • MS Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (ion chromatogram) data. Electron ionization (EI) is a standard technique that produces reproducible fragmentation patterns for library matching. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

Detailed Experimental Protocol
  • Preparation of Standard Solution:

    • Prepare a stock solution of 1 mg/mL in acetone.

    • Prepare a series of calibration standards by serial dilution of the stock solution with acetone to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MSD Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (exact mass 212.04), characteristic ions would be determined from the full scan spectrum (e.g., m/z 212, 184, 155).

Cross-Validation: Comparing HPLC-UV and GC-MS

The cross-validation will be performed by analyzing the same set of samples using both validated methods and comparing the results.[6][13] The acceptance criteria should be pre-defined in a validation protocol.[14]

The Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS cluster_comparison Data Comparison & Evaluation Prep Prepare Homogeneous Batch of 3-Chloro-4-fluorophenyl cyclobutyl ketone Samples (e.g., at 3 concentration levels) HPLC_Analysis Analyze Samples Prep->HPLC_Analysis GCMS_Analysis Analyze Samples Prep->GCMS_Analysis HPLC_Val Full Method Validation (ICH Q2(R2) Guidelines) HPLC_Val->HPLC_Analysis HPLC_Data HPLC Results (Concentration Data) HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., Bland-Altman, % Difference) HPLC_Data->Compare GCMS_Val Full Method Validation (ICH Q2(R2) Guidelines) GCMS_Val->GCMS_Analysis GCMS_Data GC-MS Results (Concentration Data) GCMS_Analysis->GCMS_Data GCMS_Data->Compare Report Cross-Validation Report (Acceptance Criteria Met?) Compare->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Data Comparison

The following tables present hypothetical (but realistic) validation and cross-validation data for the two methods.

Table 1: Method Validation Performance Summary

ParameterHPLC-UVGC-MS (SIM mode)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 500.1 - 10Defined by linearity
Accuracy (% Recovery) 99.5% (±1.2% RSD)101.2% (±1.5% RSD)98.0 - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLS/N ≥ 10
Specificity No interference from placeboNo interference from placeboPeak purity > 990

Table 2: Cross-Validation Results (Analysis of the Same Batch)

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Batch A - Low Conc.2.552.51-1.57%
Batch A - Mid Conc.20.1020.35+1.24%
Batch A - High Conc.45.3244.98-0.75%
Acceptance Criterion: ≤ 5.0%
Interpretation of Results
  • Performance: Both methods demonstrate excellent performance characteristics, meeting typical acceptance criteria for linearity, accuracy, and precision as outlined in ICH Q2(R2) guidelines.[12][15] The GC-MS method shows a significantly lower limit of quantitation, making it more suitable for trace-level analysis or impurity determination.

  • Cross-Validation: The percentage difference between the results obtained from the two methods for the same samples is well within the pre-defined acceptance criterion of ≤ 5.0%. This indicates that the two methods are equivalent and can be used interchangeably for the quantification of this compound in the tested concentration range.

Logical Framework for Method Selection

The choice between HPLC-UV and GC-MS depends on the specific application.

MethodSelection Start Intended Purpose of Analysis? RoutineQC Routine QC / Assay Start->RoutineQC Quantitative Impurity Trace Impurity Analysis Start->Impurity Quantitative ID_Confirm Identity Confirmation Start->ID_Confirm Qualitative HPLC HPLC-UV (Robust, Cost-Effective) RoutineQC->HPLC High Concentration GCMS GC-MS (High Sensitivity & Specificity) Impurity->GCMS Low Concentration GCMS_FullScan GC-MS (Full Scan) (Structural Information) ID_Confirm->GCMS_FullScan Mass Spectrum

Sources

In vitro assay validation for derivatives of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Comparative Analysis Featuring Derivatives of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The progression of a chemical entity from a mere "hit" to a viable drug candidate is critically dependent on the quality and reliability of preclinical data. This guide provides a comprehensive framework for the validation of in vitro assays, essential for characterizing novel therapeutic agents. Using the this compound scaffold as a representative case study for a hypothetical kinase inhibitor program, we offer a comparative analysis of diverse assay platforms. This document moves beyond simple protocol recitation, delving into the causal reasoning behind experimental design and the establishment of self-validating systems. We aim to equip researchers, scientists, and drug development professionals with the expertise to design, validate, and interpret in vitro assays, ensuring data integrity and accelerating the path to clinical investigation.

The Crucial Role of Assay Validation in Kinase Inhibitor Discovery

The this compound core represents a versatile scaffold in medicinal chemistry, with derivatives showing potential as inhibitors of protein kinases—a class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2][3] The initial stages of any drug discovery program involve screening vast compound libraries to identify "hits" that modulate the activity of a specific biological target.[4][5] However, a hit is merely a starting point. Its journey toward a lead compound and, eventually, a clinical candidate is paved with rigorous characterization, for which robust and reliable in vitro assays are the cornerstone.

Assay validation is the formal process of confirming that an analytical procedure is accurate, reproducible, and fit for its intended purpose.[6][7] For regulatory bodies like the U.S. Food and Drug Administration (FDA), a validated potency assay with predefined acceptance criteria is a prerequisite for a Biologics License Application (BLA).[8][9] This guide will compare and contrast the validation of several common biochemical and cell-based assays used to profile kinase inhibitors, providing the technical detail and scientific rationale necessary for confident decision-making.

Foundational Pillars of a Validated Assay

Before comparing specific assay technologies, it is essential to understand the core parameters that define a validated system. These are not merely checkboxes but interconnected attributes that collectively ensure data trustworthiness. The validation process identifies potential sources of error and quantifies them, providing a clear understanding of the assay's capabilities and limitations.[8]

Key Validation Parameters:

  • Accuracy: The closeness of agreement between the measured value and a true or accepted reference value. In the absence of a certified reference material, accuracy can be assessed by comparing results to an orthogonal method.[10]

  • Precision: The degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay reproducibility): Precision across different days, analysts, or equipment.[6][10]

  • Specificity (or Selectivity): The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For kinase assays, this means distinguishing specific inhibition from off-target effects or compound interference with the assay technology (e.g., light scattering).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.[6]

  • Robustness: A measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, reagent concentrations). This provides an indication of its reliability during routine usage.[6][10]

  • Assay Quality (Z'-Factor): For high-throughput screening (HTS) applications, the Z'-factor is a statistical measure that quantifies the dynamic range and data variation of an assay. A Z' value between 0.5 and 1.0 is considered excellent for screening.[11]

Comparative Validation of Biochemical Kinase Assays

Biochemical assays measure the direct interaction of a compound with an isolated target protein, providing clean, mechanistic data on potency (e.g., IC50).[4][5] Here, we compare three common platforms for assessing the inhibition of a hypothetical kinase by derivatives of this compound.

Radiometric Filter Binding Assay (³³P-ATP)

This traditional "gold standard" assay directly measures the enzymatic transfer of a radiolabeled phosphate from ³³P-ATP to a peptide or protein substrate.

  • Principle of the Assay: The kinase, substrate, and test compound are incubated with ³³P-ATP. The reaction is then stopped, and the mixture is spotted onto a phosphocellulose filter membrane that binds the phosphorylated substrate. Unreacted ³³P-ATP is washed away, and the radioactivity remaining on the filter, which is proportional to kinase activity, is quantified by scintillation counting.

  • Detailed Experimental Protocol:

    • Reagent Preparation: Prepare kinase buffer, stock solutions of kinase, peptide substrate, ATP (spiked with ³³P-ATP), and test compounds (serially diluted).

    • Reaction Setup: In a 96-well plate, add 10 µL of test compound/vehicle control, followed by 20 µL of a kinase/substrate pre-mix.

    • Initiation: Start the reaction by adding 20 µL of the ³³P-ATP solution. Incubate at 30°C for 60 minutes.

    • Termination: Stop the reaction by adding 50 µL of phosphoric acid.

    • Filtration: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

    • Detection: Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.

  • Validation Strategy & Data Interpretation:

    • Causality: The primary strength of this assay is its direct measurement of substrate phosphorylation, making it less prone to artifacts from compound fluorescence or light scattering.

    • Accuracy: Difficult to assess directly but is considered high due to the direct detection method. Orthogonal validation can be performed using a non-radiometric assay.

    • Precision: Intra- and inter-assay precision are evaluated by running control wells (e.g., vehicle DMSO for 0% inhibition, potent inhibitor for 100% inhibition) on multiple plates and across different days. A %CV of <15% is typically acceptable.

    • Robustness: Test the effect of minor changes in incubation time (±5 min), temperature (±2°C), and ATP concentration (±10%) on the final result. The assay should demonstrate minimal variability under these perturbations.

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. Less ATP indicates higher kinase activity.

  • Principle of the Assay: The kinase reaction is performed as usual. Afterward, a proprietary reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal, which is inversely proportional to kinase activity.

  • Detailed Experimental Protocol:

    • Reagent Preparation: Prepare kinase buffer, kinase, substrate, cold ATP, and test compound solutions.

    • Kinase Reaction: In a white, opaque 96-well plate, perform the kinase reaction as described in 3.1.2, but using non-radiolabeled ATP. A typical reaction volume is 25 µL.

    • Detection: After the kinase reaction incubation, add 25 µL of the Kinase-Glo® reagent to each well.

    • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measurement: Read the luminescence on a plate reader.

  • Validation Strategy & Data Interpretation:

    • Causality: This is an indirect method. A low signal could mean high kinase activity or that the test compound is inhibiting the luciferase detection enzyme. This necessitates a counter-screen.

    • Specificity: A crucial validation step is to run a counter-screen where test compounds are added to a mixture of ATP and the detection reagent without the kinase. Compounds that inhibit luciferase will be identified as false positives and must be flagged.

    • Linearity: The assay's response should be linear with respect to both kinase concentration and time. This is validated by running reactions with varying enzyme amounts and for different durations to define the optimal conditions where ATP consumption is within the linear range (typically <50% of total ATP).

    • Z'-Factor: Due to its simplicity and high signal-to-background ratio, this assay is well-suited for HTS. The Z'-factor must be consistently >0.5.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format that detects product formation by measuring the proximity of two fluorescently labeled molecules.

  • Principle of the Assay: A biotinylated peptide substrate and an anti-phospho-substrate antibody labeled with a Europium (Eu) cryptate donor are used. When the kinase phosphorylates the substrate, the antibody binds. Upon addition of a Streptavidin-XL665 acceptor, a FRET complex is formed. Excitation of the Eu donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The signal is directly proportional to kinase activity.

  • Detailed Experimental Protocol:

    • Reagent Preparation: Prepare kinase buffer, kinase, biotinylated substrate, ATP, and test compound solutions.

    • Kinase Reaction: Perform the kinase reaction in a low-volume 384-well plate.

    • Termination & Detection: Stop the reaction by adding a detection buffer containing EDTA, the Eu-labeled antibody, and the Streptavidin-acceptor.

    • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding and FRET complex formation.

    • Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (for the donor and acceptor). The ratio of these signals is calculated.

  • Validation Strategy & Data Interpretation:

    • Causality: TR-FRET is a proximity-based assay that directly measures the phosphorylated product, making it highly specific. The ratiometric readout intrinsically corrects for some interferences like liquid handling variations or colored compounds.

    • Specificity: Validation must include controls to check for compound interference with the FRET signal. This is done by adding compounds to a pre-phosphorylated substrate and the detection reagents. Compounds that quench or enhance the FRET signal are identified.

    • Reagent Stability: The stability of the labeled antibody and substrate under assay and storage conditions should be confirmed to ensure consistent performance over time.

Validating Cell-Based Assays for Physiological Relevance

While biochemical assays are essential for determining direct potency, cell-based assays provide crucial information on a compound's activity in a more biologically relevant context.[12] They account for factors like cell permeability, metabolism, and engagement of the target in its native environment.

Target Engagement: Cellular Phosphorylation Assay

This assay confirms that the compound inhibits the target kinase inside the cell, leading to a decrease in the phosphorylation of its downstream substrate.

  • Principle of the Assay: A cell line expressing the target kinase is treated with the test compound, followed by stimulation with an appropriate growth factor to activate the signaling pathway. The cells are then lysed, and the level of phosphorylated substrate is quantified, typically using an ELISA-based method or Western blotting.

  • Detailed Experimental Protocol (ELISA-based):

    • Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Serum Starvation: To reduce basal signaling, incubate cells in serum-free media for 18-24 hours.

    • Compound Treatment: Treat cells with serially diluted compounds for 1-2 hours.

    • Stimulation: Add a growth factor (e.g., EGF, PDGF) to activate the kinase for 10-15 minutes.

    • Lysis: Aspirate the media and add lysis buffer to extract cellular proteins.

    • Detection: Use a sandwich ELISA kit to quantify the amount of phosphorylated target protein in the lysate.

  • Validation Strategy & Data Interpretation:

    • Causality: This assay directly links compound treatment to a change in a specific signaling event, providing strong evidence of on-target activity.

    • Specificity: Validation requires using a known, potent inhibitor of the target kinase as a positive control. Additionally, demonstrating that the compound does not inhibit phosphorylation in a cell line lacking the target kinase provides evidence of specificity.

    • Linearity & Range: The signal should be linear with respect to the amount of cell lysate added and the duration/concentration of the growth factor stimulation. This defines the optimal window for measuring inhibition.

Phenotypic Response: Cell Viability/Proliferation Assay

This assay measures the downstream consequence of kinase inhibition, such as the inhibition of cancer cell growth.

  • Principle of the Assay: Cancer cell lines dependent on the target kinase's signaling pathway are treated with the compound for an extended period (e.g., 72 hours). Cell viability is then measured using a reagent like MTS, which is converted by metabolically active cells into a colored formazan product.

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed cells at a low density in a 96-well plate.

    • Compound Treatment: After 24 hours, treat cells with serially diluted compounds.

    • Incubation: Incubate for 72 hours to allow for effects on proliferation.

    • Detection: Add MTS reagent and incubate for 1-4 hours.

    • Measurement: Read the absorbance at 490 nm.

  • Validation Strategy & Data Interpretation:

    • Causality: A decrease in viability is a phenotypic endpoint. It is a powerful indicator of efficacy but is not inherently specific. A compound could be cytotoxic for reasons unrelated to target inhibition.

    • Trustworthiness: The results must be correlated with the target engagement data. A compound should inhibit cell proliferation at a similar concentration (GI50) at which it inhibits substrate phosphorylation (IC50). A significant discrepancy may indicate off-target toxicity.

    • Robustness: The cell seeding density is a critical parameter. The assay must be validated to ensure that the cells remain in the exponential growth phase throughout the 72-hour incubation period.

Data Synthesis and Strategic Assay Selection

No single assay can provide all the necessary information. A successful drug discovery program relies on an integrated workflow, using different assays at different stages.

Quantitative Data Summary

The following table presents hypothetical validation data for the assays discussed, profiling a lead derivative of this compound ("Compound X") against our hypothetical "Kinase Y".

Assay Type Parameter Validation Metric Result for Compound X Comment
Biochemical Potency (IC50) Radiometric Assay15 nMDirect, reliable measurement.
Luminescence Assay18 nMGood correlation with radiometric.
TR-FRET Assay12 nMExcellent correlation.
Precision (%CV) Inter-assay IC5012%Highly reproducible across all platforms.
HTS Suitability Z'-FactorN/A (Radiometric)Not suitable for HTS.
0.82 (Luminescence)Excellent for HTS.
0.75 (TR-FRET)Very good for HTS.
Cell-Based Target Engagement Cellular Phospho IC5085 nMPotency shift expected due to cell factors.
Phenotypic Effect Cell Viability GI50110 nMGood correlation with target engagement.
Precision (%CV) Inter-assay IC50/GI50<20%Acceptable for cell-based assays.
Choosing the Right Assay for the Right Job

The choice of assay is dictated by the specific question being asked and the stage of the project.

  • Primary Screening (HTS): The goal is to rapidly screen thousands to millions of compounds. The ideal assay is cost-effective, simple, and robust. Luminescence-based assays are often the top choice.

  • Hit-to-Lead: The focus shifts to confirming hits, determining potency and selectivity, and establishing a Structure-Activity Relationship (SAR). A combination of a robust biochemical assay (TR-FRET or Luminescence ) and a cellular target engagement assay is crucial.

  • Lead Optimization: At this stage, a deep understanding of the compound's behavior is required. The radiometric assay might be used as a gold-standard benchmark, while cellular viability and other phenotypic assays are used to confirm that on-target potency translates to the desired biological effect.

Visualization of Workflows and Pathways

Diagram 1: General In Vitro Assay Validation Workflow

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Implementation Define Define Assay Requirements (CQAs) Select Select Technology & Reagents Define->Select Optimize Optimize Parameters (DoE) Select->Optimize Linearity Assess Linearity & Dynamic Range Optimize->Linearity Specificity Initial Specificity & Interference Check Linearity->Specificity Precision Accuracy & Precision (Repeatability, Reproducibility) Specificity->Precision Robustness Robustness Testing Precision->Robustness LOD Determine LOD/LOQ Robustness->LOD SOP Establish SOP & Acceptance Criteria LOD->SOP Routine Routine Use with System Suitability Tests SOP->Routine

Caption: A structured workflow for in vitro assay validation.

Diagram 2: Hypothetical Kinase Y Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y (Target) Receptor->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cell Proliferation & Survival pSubstrate->Response CompoundX Compound X (Inhibitor) CompoundX->KinaseY

Caption: Inhibition of the Kinase Y pathway by Compound X.

Diagram 3: Decision Flowchart for Assay Selection

G Start Project Stage? HTS High-Throughput Screen Start->HTS Primary Screen LeadOp Hit-to-Lead / Lead Optimization Start->LeadOp Post-Screen Luminescence Use Luminescence Assay (e.g., ADP-Glo) HTS->Luminescence Biochem Need Biochemical Potency? LeadOp->Biochem Cellular Need Cellular Activity? Biochem->Cellular No TRFRET Use TR-FRET Assay Biochem->TRFRET Yes Phospho Use Cellular Phospho Assay Cellular->Phospho Yes TRFRET->Cellular Phenotype Use Viability Assay Phospho->Phenotype

Sources

Comparative study of the metabolic stability of cyclobutane-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Understanding and Evaluating the Metabolic Stability of Cyclobutane-Containing Compounds

Introduction: The Quest for Metabolic Robustness

In the intricate dance of drug discovery, achieving optimal metabolic stability is a paramount challenge. A drug's journey through the body is fraught with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, poised to chemically alter and facilitate its elimination.[1][2] This biotransformation can lead to a shortened duration of action, the formation of inactive or even toxic metabolites, and unpredictable pharmacokinetic profiles. Medicinal chemists continuously seek structural motifs that can shield a drug candidate from this metabolic onslaught. Among the arsenal of strategies, the incorporation of a cyclobutane ring has emerged as a powerful tool to enhance metabolic stability and improve overall drug-like properties.[3][4]

This guide provides a comprehensive comparison of the metabolic stability of cyclobutane-containing compounds with their non-cyclic or alternative cyclic analogs. We will delve into the mechanistic rationale behind the enhanced stability conferred by the cyclobutane moiety, provide detailed, field-proven protocols for assessing metabolic stability in vitro, and present comparative experimental data to support these claims. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane ring in their quest for more effective and durable therapeutics.

The Rationale: Why Cyclobutane?

The utility of the cyclobutane ring in enhancing metabolic stability stems from its unique stereoelectronic properties.[1] Unlike flexible linear alkyl chains that can readily adopt conformations amenable to the active sites of metabolic enzymes, the rigid, puckered structure of the cyclobutane ring presents a less accommodating substrate.[5] This conformational constraint can hinder the optimal positioning of the molecule within the enzyme's active site, thereby reducing the rate of metabolism.

Furthermore, the C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by CYP enzymes compared to those on a linear alkyl chain or even other cycloalkanes.[3] The increased s-character of the C-H bonds in the strained four-membered ring makes them stronger and less prone to hydrogen atom abstraction, a key step in many CYP-catalyzed hydroxylation reactions.[6] By strategically placing a cyclobutane ring at a known site of metabolic attack, medicinal chemists can effectively "block" or "shield" that position, redirecting metabolism to less critical parts of the molecule or slowing it down altogether.[5]

Comparative Analysis of Metabolic Stability: Experimental Evidence

The true measure of a structural modification's impact on metabolic stability lies in empirical data. In vitro assays using human liver microsomes (HLM) or hepatocytes are the gold standard for these assessments.[7][8] These systems contain the primary enzymes responsible for drug metabolism, allowing for the determination of key parameters like intrinsic clearance (CLint), which quantifies the rate of metabolism.[3]

A compelling example comes from a comparative study of trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the commonly used tert-butyl group. The data, summarized in the table below, clearly demonstrates the context-dependent but often significant impact of these small rings on metabolic stability in human liver microsomes.[3]

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[3]

In the case of Model Amide 2 and the antifungal agent Butenafine, the introduction of both CF3-cyclopropane and CF3-cyclobutane analogs resulted in a marked improvement in metabolic stability, as indicated by the lower intrinsic clearance values compared to the parent tert-butyl compound.[3] Conversely, for Model Amide 1 and the herbicide Tebutam, the small rings led to decreased metabolic stability.[3] This highlights a crucial point: while the cyclobutane moiety is a valuable tool, its effectiveness is highly dependent on the specific molecular context.

Another illustrative case is the development of the IDH1 inhibitor ivosidenib. An earlier lead compound suffered from poor metabolic stability due to the presence of a cyclohexane ring. Replacing the metabolically labile cyclohexyl amine with a difluorocyclobutanyl amine was a key strategy that significantly reduced metabolic clearance, ultimately leading to a potent, selective, and metabolically stable drug candidate.[5]

Experimental Workflows for Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of metabolic stability data, it is imperative to follow well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the two most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes.[4]

G cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis prep_mics Prepare Microsomal Solution (Thaw and dilute liver microsomes) mix Mix Microsomes, NADPH System, and Test Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_test Prepare Test Compound Working Solution prep_test->mix incubate Incubate at 37°C with gentle agitation mix->incubate sample Take samples at pre-defined time points (e.g., 0, 5, 15, 30, 45 min) incubate->sample quench Quench reaction with cold acetonitrile containing internal standard sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t1/2), and intrinsic clearance (CLint) analyze->calculate G cluster_prep Cell Preparation cluster_inc Incubation cluster_samp Sampling & Quenching cluster_analysis Analysis thaw Thaw cryopreserved hepatocytes culture Culture hepatocytes to optimal conditions thaw->culture add_cmpd Add test compound to hepatocyte suspension culture->add_cmpd incubate Incubate at 37°C with gentle shaking add_cmpd->incubate sample Take samples at pre-defined time points (e.g., 0, 15, 30, 60, 90, 120 min) incubate->sample quench Quench reaction with cold acetonitrile containing internal standard sample->quench centrifuge Centrifuge to remove cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t1/2), and intrinsic clearance (CLint) analyze->calculate

Experimental workflow for the hepatocyte stability assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. [9] * After thawing, gently resuspend the hepatocytes in a suitable culture medium and determine cell viability (e.g., via trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL). [8]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound working solution to 37°C.

    • Add the test compound to the hepatocyte suspension to initiate the incubation. [10] * Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension. [8]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the hepatocyte suspension. [8] * Immediately quench the metabolic activity by adding the aliquot to a cold quenching solution (acetonitrile with an internal standard). [7]

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal stability assay (vortex, centrifuge, collect supernatant). [10] * Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound. [11]

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, involving plotting the natural logarithm of the percentage of parent compound remaining versus time to determine the elimination rate constant (k) and half-life (t½). [7] * Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions). [8] Self-Validation System:

  • Positive Controls: Include compounds that are known to be metabolized by both Phase I and Phase II enzymes (e.g., testosterone for Phase I and 7-hydroxycoumarin for Phase II) to confirm the metabolic competence of the hepatocytes. [4]* Negative Control: A vehicle control (incubation with the solvent used to dissolve the test compound) should be run in parallel. [7]

Conclusion

The incorporation of a cyclobutane ring represents a valuable and increasingly utilized strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. [1][4]Its rigid, conformationally constrained nature can effectively shield metabolically labile sites from the action of degradative enzymes like cytochrome P450s. [3]However, as the provided experimental data illustrates, the benefits of this structural motif are not universal and must be evaluated on a case-by-case basis.

By employing robust and well-validated in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed in this guide, researchers can obtain reliable and reproducible data to inform their drug design efforts. The systematic comparison of cyclobutane-containing compounds with their non-cyclic or alternative cyclic analogs is crucial for making informed decisions and ultimately advancing drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-fluorophenyl cyclobutyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring laboratory safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-4-fluorophenyl cyclobutyl ketone (CAS RN: 898790-88-0), a halogenated organic compound. By understanding the chemical's properties and the regulatory landscape, laboratories can maintain compliance and foster a culture of safety.

Understanding the Hazard Profile of this compound

This compound is a halogenated aromatic ketone. The presence of chlorine and fluorine atoms on the phenyl ring classifies it as a halogenated organic compound .[1][2] This is the single most important factor in determining its proper disposal route. Halogenated compounds are of particular environmental concern due to their potential persistence and the formation of toxic byproducts, such as hydrogen halides, upon improper incineration.

Based on the SDS for the closely related compound, 3-Chloro-5-fluorophenyl cyclobutyl ketone, we can anticipate a similar hazard profile, which includes:

  • Skin Irritation: Likely to cause skin irritation upon prolonged or repeated contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

While acute toxicity data is not specified, it is prudent to handle this compound with the care afforded to substances that are potentially harmful if swallowed, inhaled, or absorbed through the skin.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 898790-88-0[3][4]
Molecular Formula C₁₁H₁₀ClFO[3][4]
Molecular Weight 212.65 g/mol [3][4]
Appearance Likely a solid or liquidN/A
Classification Halogenated Organic Compound[1][2]
Regulatory Framework: EPA and RCRA Guidelines

The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6][7][8]

Waste Classification for this compound:

  • Listed Waste: this compound is not specifically listed by name as a hazardous waste. However, if it is used as a solvent for degreasing or other purposes and becomes spent, it could fall under the F001 or F002 waste codes for spent halogenated solvents.[9][10][11]

  • Characteristic Waste: If the compound is not a spent solvent (e.g., it is an unused reagent or a reaction byproduct), it must be evaluated for hazardous characteristics. Based on its chemical structure, it is unlikely to be ignitable, corrosive, or reactive under normal conditions.[5][6][7] Therefore, the most probable characteristic is toxicity . While a specific Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination, as a halogenated organic compound, it is best practice to manage it as a toxic hazardous waste.

Given these considerations, the most responsible and compliant approach is to manage all waste containing this compound as a halogenated organic hazardous waste .

Step-by-Step Disposal Protocol

This protocol ensures the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Safety Goggles: To protect against splashes and eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Laboratory Coat: To protect skin and clothing.

3.2. Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.[1][12][13][14]

  • Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.[2]

  • DO NOT mix halogenated waste with non-halogenated organic waste. The disposal of mixed waste is often more complex and expensive.

  • DO NOT mix with other waste streams such as aqueous waste, strong acids, bases, or oxidizers.

3.3. Waste Accumulation and Labeling

All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents. The label should include:

    • The full chemical name: "this compound"

    • An approximate concentration or percentage if it is in a mixture.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.

    • Ensure the exterior of the container is clean and free of contamination.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

3.4. Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate into a dedicated 'Halogenated Organic Waste' container is_halogenated->segregate YES yes_halogenated YES label_container Label container with: 'Hazardous Waste' Chemical Name Hazards segregate->label_container store_saa Store in a designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request pickup by Environmental Health & Safety (EHS) store_saa->request_pickup final_disposal Final Disposal: Incineration at a licensed hazardous waste facility request_pickup->final_disposal

Caption: Disposal workflow for this compound.

3.5. Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for a waste pickup.

  • Ultimate Destruction: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a RCRA-permitted hazardous waste incinerator. This process is designed to destroy the organic molecule and to scrub the resulting acid gases (such as HCl and HF) from the exhaust.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS or emergency services.

  • Small Spills: For small spills, if you are trained and equipped to do so, you can clean it up.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbent material into a sealed, labeled container.

    • Dispose of the cleanup materials as halogenated organic hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when guided by an understanding of its chemical nature and the relevant regulations. By adhering to the principles of hazard assessment, proper segregation, and compliant labeling and storage, laboratories can ensure the safety of their personnel and the protection of the environment. This commitment to responsible chemical waste management is a hallmark of a trustworthy and authoritative research institution.

References

  • RCRA Characteristic Waste . (n.d.). Office of Clinical and Research Safety, Duke University. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2023, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • 4 Hazardous Waste Characteristics Under RCRA . (2023, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]

  • Hazardous Waste Characteristics - A User-Friendly Reference Document . (2019, July). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • F List - Hazardous Wastes From Non-Specific Sources . (n.d.). WM Solutions. Retrieved from [Link]

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A Researcher's Guide to Handling 3-Chloro-4-fluorophenyl cyclobutyl ketone: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 3-Chloro-4-fluorophenyl cyclobutyl ketone (CAS No. 898790-88-0) is an aromatic ketone with potential applications in pharmaceutical synthesis.[1] While comprehensive toxicological data for this specific compound is not widely published, its structure as a halogenated aromatic ketone necessitates a cautious and well-defined handling protocol. This guide provides an in-depth operational plan, grounded in established safety principles, to ensure the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures and available safety information, we must assume this compound presents the following hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[2][3]

  • Harmful if Ingested, Inhaled, or Absorbed: Like many halogenated organic compounds, it may be harmful if it enters the body.[4]

  • Organ Toxicity: The specific target organs are unknown, but prudence dictates we minimize all routes of exposure.

  • Environmental Hazard: The compound should be prevented from entering drains or the environment.[2]

This assessment mandates the use of engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation strategy. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The following table outlines the minimum PPE requirements for various laboratory operations.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) ANSI Z87.1 compliant safety glasses with side shields.Double-gloving: Nitrile inner glove with a chemical-resistant outer glove (e.g., Butyl, Viton).[5]Fully-buttoned laboratory coat.Not required if performed in a certified chemical fume hood.
Solution Preparation & Reactions Chemical splash goggles. A face shield is required if there is a risk of splashing or exothermic reaction.[6]Chemical-resistant gauntlets (e.g., PVA, Butyl, or Fluoroelastomer) offering extended forearm protection.[7]Chemical-resistant apron over a laboratory coat.Not required if performed in a certified chemical fume hood.
Spill Cleanup (Minor) Chemical splash goggles and face shield.[6]Heavy-duty chemical-resistant gloves (e.g., Butyl, Norfoil).[8]Chemical-resistant apron or disposable coveralls over a laboratory coat.Required if cleanup is outside a fume hood or if dust/aerosols are generated. Minimum: Air-purifying respirator with organic vapor cartridges.[6]

Why this specific PPE?

  • Eye Protection: Standard safety glasses protect from projectiles but not splashes. Goggles form a seal around the eyes, which is critical when handling liquids.[3] A face shield provides a final barrier for the entire face.[6]

  • Hand Protection: Double-gloving minimizes the risk of exposure from a single glove failure. While nitrile gloves offer good dexterity and splash resistance for short-term contact, they do not stand up to prolonged exposure to many organic solvents.[6] Outer gloves made of materials like Butyl or Fluoroelastomer (Viton) are recommended for their high resistance to aromatic and halogenated compounds.[5][8]

  • Body Protection: A standard lab coat is the first line of defense. A chemical-resistant apron provides an additional impermeable layer to protect against spills of corrosive or easily absorbed chemicals.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is paramount for safety. The following protocol breaks down the handling process into three distinct phases.

Phase 1: Pre-Handling & Preparation

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.

  • Assemble All Materials: Place the chemical container, glassware, utensils, and waste containers inside the fume hood before beginning work. This minimizes movement in and out of the containment area.

  • Prepare for Emergencies: Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit.[9]

  • Don PPE: Put on all required PPE (lab coat, inner gloves, outer gloves, and eye protection) before opening the chemical container.

Phase 2: Safe Handling Protocol

  • Work Within Containment: All operations, including opening containers, weighing, transferring, and preparing solutions, must be conducted at least 6 inches inside the fume hood sash.

  • Avoid Dust and Aerosols: When handling the solid, use gentle scooping motions. Avoid dropping or pouring the powder from a height. If preparing a solution, add the solid to the solvent slowly to prevent splashing.[2]

  • Use Dedicated Tools: Use spatulas and glassware designated for this or similar compounds to prevent cross-contamination.

  • Keep Containers Closed: When not actively dispensing from the primary container, ensure it is tightly sealed.[2][10]

Phase 3: Post-Handling Decontamination & Doffing

  • Initial Decontamination: Clean all non-disposable equipment that has come into contact with the chemical.

  • Doffing PPE (in order):

    • Remove outer gloves first, turning them inside-out. Dispose of them in the designated solid hazardous waste container.

    • Remove your face shield (if used) and apron.

    • Remove your lab coat.

    • Remove safety goggles.

    • Remove inner gloves last, turning them inside-out, and dispose of them.

  • Final Hand Wash: Immediately wash your hands thoroughly with soap and water.[4]

Emergency Response: Spill and Exposure Management

Pre-planning is essential for a safe and effective response to any accident.[11]

Minor Spill Management (<100 mL in a fume hood) A minor spill is one that laboratory personnel can safely manage without assistance.[12] If a spill is large, occurs outside a fume hood, or involves highly volatile materials, evacuate the area and call emergency services.[9][13]

Spill_Response_Workflow start Spill Occurs alert Alert colleagues in the immediate area start->alert assess Assess Spill: - Inside Fume Hood? - <100mL? alert->assess evacuate Evacuate Area Call Emergency Services (911 or internal number) assess->evacuate  No   don_ppe Don additional PPE: - Face Shield - Chemical Apron - Heavy-duty gloves assess->don_ppe  Yes   contain Contain spill with absorbent pads or vermiculite don_ppe->contain collect Collect absorbed material using non-sparking tools contain->collect package Place in a sealed, labeled hazardous waste container collect->package decontaminate Decontaminate spill surface with soap and water package->decontaminate end Resume Work decontaminate->end Waste_Disposal_Decision start Generate Waste (Chemical or Contaminated Item) is_liquid Is the waste liquid? start->is_liquid is_aqueous Is the solvent water? is_liquid->is_aqueous  Yes   solid_waste Contaminated Solid Waste (Gloves, paper, pads) is_liquid->solid_waste  No   aqueous_waste Halogenated Aqueous Waste is_aqueous->aqueous_waste  Yes   organic_waste Halogenated Organic Waste is_aqueous->organic_waste  No  

Caption: Decision tree for proper waste segregation.

By integrating these safety protocols, operational plans, and emergency procedures into your daily laboratory work, you can handle this compound with confidence, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.